4-Iodo-3-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
4-iodo-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSPBXTVMJOTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121404-83-9 | |
| Record name | 4-Iodo-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Iodo-3-methoxybenzaldehyde CAS number and properties
An In-Depth Technical Guide to 4-Iodo-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Isomeric Complexity
This compound, a substituted aromatic aldehyde, represents a valuable building block in synthetic organic chemistry. Its utility is primarily derived from the presence of three key functional groups on the benzene ring: an aldehyde, a methoxy group, and an iodine atom. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring. The iodine atom is a particularly useful feature, enabling participation in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
It is crucial to distinguish this compound from its isomers, as the substitution pattern on the aromatic ring significantly impacts the molecule's physical and chemical properties. A common point of confusion arises with the isomers 3-Iodo-4-methoxybenzaldehyde and 5-Iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde). This guide will focus specifically on the 4-iodo-3-methoxy isomer.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 121404-83-9 | BLD Pharm |
| Molecular Formula | C₈H₇IO₂ | Calculated |
| Molecular Weight | 262.04 g/mol | Calculated |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
The synthesis of iodinated benzaldehyde derivatives often involves the direct iodination of the corresponding methoxybenzaldehyde precursor. A general method for the iodination of arylaldehydes has been described, which can be adapted for the synthesis of this compound.
General Iodination Protocol
A plausible synthetic route to this compound would involve the electrophilic iodination of 3-methoxybenzaldehyde. The directing effects of the aldehyde (meta-directing) and methoxy (ortho-, para-directing) groups would suggest that the iodine would substitute at the position ortho or para to the methoxy group and meta to the aldehyde. The 4-position is para to the methoxy group and ortho to the aldehyde, making it a likely site for iodination.
Reaction Scheme:
A potential synthetic workflow for this compound.
Experimental Procedure (Hypothetical, based on a general method):
-
To a solution of 3-methoxybenzaldehyde (1.0 mmol) in dichloromethane (DCM, 2 mL) in a Schlenk tube, add iodine (I₂, 1.0 mmol) and (diacetoxyiodo)benzene (PIDA, 1.5 mmol).
-
The reaction mixture is stirred under a nitrogen atmosphere at 60 °C for 3 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Note: This is a generalized protocol and may require optimization for this specific substrate.
Chemical Reactivity and Applications
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the benzaldehyde ring.
Versatility of this compound in cross-coupling reactions.
Synthesis of IRAK4 Inhibitors
This compound has been utilized in the synthesis of inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a key protein in the signaling pathways of the immune system, and its inhibition is a therapeutic strategy for treating cancer and autoimmune disorders. The benzaldehyde moiety can be transformed into other functional groups or serve as an anchor point for building more complex molecular architectures.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
Hazard Identification:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Conclusion
This compound is a synthetically useful building block with applications in medicinal chemistry and materials science. Its reactivity, particularly in cross-coupling reactions, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules. While detailed physicochemical data for this specific isomer is not as prevalent as for its structural relatives, its potential in synthetic applications is clear. Researchers working with this compound should exercise caution and adhere to appropriate safety protocols.
References
-
ChemBK. 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. [Link]
-
PubChem. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]
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PubChem. 4-Hydroxy-2-iodo-3-methoxybenzaldehyde. [Link]
-
PubChem. 3-Iodo-4-methoxybenzaldehyde. [Link]
-
The Royal Society of Chemistry. Supporting Information For: Direct Iodination of Arylaldehydes. [Link]
-
ChemSynthesis. 3-hydroxy-5-iodo-4-methoxybenzaldehyde. [Link]
-
Asaruddin, M. R., et al. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Wikipedia. 25I-NBOMe. [Link]
- Carl ROTH.
Introduction: Strategic Importance of 4-Iodo-3-methoxybenzaldehyde
An In-depth Technical Guide to 4-Iodo-3-methoxybenzaldehyde for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 121404-83-9) emerges as a highly valuable, yet specific, intermediate. Its utility is rooted in the orthogonal reactivity of its functional groups: an aldehyde for derivatization or reductive amination, a methoxy group that modulates electronic properties, and a strategically placed iodine atom, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its core reactivity, and its potential applications. We will delve into validated, field-proven protocols and the scientific rationale behind key experimental choices, offering a robust resource for researchers aiming to incorporate this scaffold into their synthetic programs.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and use in reactions. While extensive experimental data for this specific isomer is not widely published, we can consolidate known information and predict key characteristics based on its structure.
Identification and Structural Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 121404-83-9 | [1][2] |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | [1][3] |
| SMILES | COc1cc(C=O)ccc1I | - |
| InChIKey | PHSPBXTVMJOTQN-UHFFFAOYSA-N | - |
Physical Properties
Direct experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature. The data below is based on computational predictions and vendor-supplied information, which should be used as an estimate.
| Property | Value / Observation | Source(s) |
| Appearance | Expected to be a solid at room temperature. | - |
| Melting Point | Data not available. | [4] |
| Boiling Point | Data not available. | [4][5] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | - |
| Storage Conditions | Store in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.[4] | - |
Spectral Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the methoxy group protons (singlet, ~3.9-4.1 ppm), and three aromatic protons in the 7.0-8.5 ppm region, exhibiting characteristic splitting patterns based on their coupling constants.
-
¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon around 190 ppm, aromatic carbons between 110-160 ppm (including the carbon bearing the iodine, which would be shifted upfield), and the methoxy carbon peak around 56 ppm.
-
IR Spectroscopy: Key stretches would include a strong C=O band for the aldehyde at ~1700-1680 cm⁻¹, C-H stretches for the aromatic ring and aldehyde around 3100-2700 cm⁻¹, and C-O stretching for the methoxy group around 1250-1050 cm⁻¹.
-
Mass Spectrometry: The exact mass is 261.949 g/mol .[1] The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 262 and characteristic fragmentation patterns, including the loss of CO and methoxy radicals.
Section 2: Synthesis and Reactivity
The synthetic utility of this compound lies in its capacity to serve as a precursor for more complex molecules.
Representative Synthesis Protocol
Rationale: Phenyliodine(III) diacetate (PIDA) is used as an oxidant to generate an electrophilic iodine species (I⁺) in situ from molecular iodine (I₂). The electron-donating methoxy group activates the aromatic ring, directing the electrophilic substitution.
Experimental Protocol: Iodination of 3-Methoxybenzaldehyde
-
Vessel Preparation: Combine 3-methoxybenzaldehyde (1.0 mmol), Iodine (I₂, 1.0 mmol, 254 mg), and Phenyliodine(III) diacetate (PIDA, 1.5 mmol, 483 mg) in a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add Dichloromethane (DCM, 2 mL).
-
Reaction Conditions: Seal the tube and stir the mixture at 60 °C under a nitrogen atmosphere for 3-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to yield the desired product.
Caption: Representative workflow for the synthesis of this compound.
Core Reactivity: The Aryl Iodide Handle
The C-I bond is the most reactive of the aryl halides (reactivity order: I > Br > OTf >> Cl) in palladium-catalyzed cross-coupling reactions, allowing these transformations to proceed under milder conditions with lower catalyst loadings.[7] This makes this compound an excellent substrate for building molecular complexity.
Section 3: Key Applications in Synthetic Chemistry
The true power of this reagent is realized in its application in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[8] This is one of the most robust and widely used methods for constructing biaryl scaffolds, a common motif in pharmaceuticals.
Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid/ester in the presence of a base, and reductive elimination to yield the coupled product.[8] The choice of ligand, base, and solvent is critical for achieving high yields.
Representative Experimental Protocol: Suzuki Coupling
This protocol is adapted from established procedures for aryl iodides and provides a reliable starting point.[7][9][10][11]
-
Vessel Preparation: To a dry reaction vessel (e.g., microwave vial or Schlenk tube), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of Toluene/Ethanol/Water or Dioxane/Water.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is indispensable for synthesizing arylalkynes, which are key intermediates in pharmaceuticals, natural products, and organic materials.[13][14]
Rationale: The reaction mechanism involves a palladium cycle and a copper co-catalyst cycle. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt activates the alkyne to form a copper acetylide, which then participates in the transmetalation step.[13]
Representative Experimental Protocol: Sonogashira Coupling
This protocol is based on standard conditions for coupling aryl iodides.[15][16]
-
Vessel Preparation: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in a suitable solvent like anhydrous THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.2 eq) and an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and the copper(I) co-catalyst (e.g., CuI, 0.04 eq).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Section 4: Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[17] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[18]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[18]
-
-
Stability and Reactivity: The compound is stable under normal conditions but may be sensitive to light and air.[18] It is incompatible with strong oxidizing agents and strong bases.[19] Hazardous decomposition products upon thermal decomposition include carbon oxides and hydrogen iodide.[18][19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]
Conclusion
This compound is a potent synthetic intermediate whose value is defined by its versatile reactivity. The aryl iodide functionality provides a reliable and highly reactive handle for advanced palladium-catalyzed coupling reactions, enabling the construction of complex molecular frameworks. While detailed physical data remains to be fully documented in the literature, the established reactivity patterns of aryl iodides allow for the confident application of this reagent in Suzuki, Sonogashira, and other cross-coupling methodologies. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and safely leverage this compound in their synthetic endeavors, accelerating progress in drug discovery and materials science.
References
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A Comprehensive Technical Guide to the Synthesis of Iodinated Vanillin Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vanillin, a widely available and renewable phenolic aldehyde, serves as a valuable platform for the synthesis of more complex pharmaceutical intermediates. This guide provides an in-depth exploration of the synthesis of iodinated vanillin, a critical building block for carbon-carbon bond formation reactions such as Suzuki-Miyaura cross-couplings. We will dissect the underlying principles of electrophilic aromatic substitution as applied to the vanillin scaffold, clarifying the critical role of substituent effects on regiochemical outcomes. This document furnishes detailed, field-proven experimental protocols, explains the causality behind procedural choices, and presents quantitative data to ensure reproducibility and success for researchers in the field.
Introduction: The Strategic Value of Vanillin and its Halogenated Derivatives
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla extract, is an abundant and cost-effective starting material derived from sources like lignin, a byproduct of the paper industry.[1][2] Its inherent chemical functionality—a reactive phenol, an aldehyde, and an ether linkage—makes it an exceptionally versatile precursor in organic synthesis. The strategic introduction of a halogen, particularly iodine, onto the vanillin ring transforms it into a powerful intermediate for constructing complex molecular architectures, which is of paramount interest in medicinal chemistry and materials science.[3] The carbon-iodine bond is particularly suitable for participating in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide array of boronic acids and other organometallic reagents.[3][4]
A Note on Regiochemistry: Synthesizing 5-Iodovanillin
A critical aspect of synthesizing halogenated vanillin is understanding the regiochemical control exerted by the existing substituents on the aromatic ring. The vanillin molecule contains three key groups that influence the position of incoming electrophiles:
-
Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.
-
Methoxy (-OCH₃): An activating, ortho-, para-directing group.
-
Aldehyde (-CHO): A deactivating, meta-directing group.
During electrophilic aromatic substitution (EAS), the powerful activating effect of the hydroxyl group dominates, making the positions ortho to it (C2 and C6) and para to it (C5, which is occupied by the aldehyde) the most nucleophilic. The combined directing effects strongly favor substitution at the C5 position, which is ortho to the hydroxyl group and para to the aldehyde.[5][6]
Therefore, the direct iodination of vanillin overwhelmingly and selectively yields 5-iodovanillin (4-hydroxy-5-iodo-3-methoxybenzaldehyde) .[5] The synthesis of other isomers, such as 4-iodo-3-methoxybenzaldehyde, from vanillin is not achieved through direct iodination and would necessitate a more complex, multi-step synthetic sequence involving functional group interconversions. This guide will focus on the efficient, selective, and well-documented synthesis of 5-iodovanillin.
Mechanism: The Iodination of Vanillin
The iodination of vanillin proceeds via an electrophilic aromatic substitution (EAS) mechanism. Due to the relatively low reactivity of elemental iodine (I₂), an oxidizing agent is typically required to generate a more potent electrophilic iodine species, often represented as I⁺.[5]
The general mechanism involves two key steps:
-
Electrophilic Attack: The π-electrons of the electron-rich vanillin ring attack the electrophilic iodine species (I⁺), forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The positive charge of this intermediate is most effectively stabilized by resonance when the attack occurs at the C5 position, allowing delocalization onto the adjacent hydroxyl and methoxy groups.[5]
-
Deprotonation: A weak base in the reaction mixture removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the final 5-iodovanillin product.[6][7]
Caption: Figure 1: Reaction Mechanism for 5-Iodovanillin Synthesis
Experimental Protocols & Methodologies
Two robust and highly reproducible protocols for the synthesis of 5-iodovanillin are presented below. Protocol A employs household bleach as an oxidant, aligning with green chemistry principles by using a safer, more environmentally benign reagent.[5] Protocol B utilizes a classic iodine/potassium iodide system with a base to enhance reactivity.[8]
Protocol A: Green Synthesis using Sodium Iodide and Sodium Hypochlorite
This method is advantageous for its use of readily available and less hazardous reagents, making it an excellent choice for both academic and industrial settings. The reaction generates the electrophilic iodine species in situ through the oxidation of sodium iodide with sodium hypochlorite (bleach).[5]
Caption: Figure 2: Workflow for Green Synthesis of 5-Iodovanillin
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine vanillin and sodium iodide (NaI). Dissolve the solids in ethanol.[5]
-
Cooling: Cool the flask in an ice-water bath with stirring for approximately five minutes.[5]
-
Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, ~0.7 M, commercial bleach) dropwise from a separatory funnel over a period of 10-15 minutes. Maintain the ice bath to control the exothermic reaction.[5]
-
Reaction Completion: After the addition is complete, add a few drops of 3 M HCl. Remove the ice bath and allow the mixture to warm to room temperature while stirring for an additional 10 minutes.[5]
-
Workup - Quenching: Add aqueous sodium thiosulfate solution to the reaction mixture to quench any unreacted iodine and sodium hypochlorite. A color change from brown/yellow to colorless or white should be observed.[5]
-
Workup - Precipitation: Acidify the mixture with 3 M HCl until it is acidic (check with pH paper). The 5-iodovanillin product, which is insoluble in acidic aqueous solution, will precipitate as a solid.[5]
-
Isolation: Cool the flask in an ice bath for 5-10 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with small portions of ice-cold deionized water.[5]
-
Drying and Characterization: Air-dry the product to a constant mass. Determine the yield, melting point, and characterize by IR and NMR spectroscopy.
Protocol B: Synthesis using Iodine, Potassium Iodide, and Sodium Bicarbonate
This traditional method relies on forming the phenoxide ion of vanillin in a basic solution, which is more nucleophilic and thus more reactive toward the electrophile.[8]
Step-by-Step Methodology:
-
Reagent Preparation: To a 250 mL conical flask, add water, vanillin, sodium hydrogen carbonate (NaHCO₃), and potassium iodide (KI). Stir the resulting slurry with a magnetic stirrer.[8]
-
Iodine Addition: Add solid iodine (I₂) in portions over 30 minutes to the stirring slurry.[8]
-
Reaction: Upon completion of the iodine addition, allow the reaction to stir for 3 hours at room temperature.
-
Storage: Seal the flask and store it for at least 12 hours to ensure complete reaction.[8]
-
Isolation: Filter the resulting solid under suction.
-
Washing: Wash the filter cake sequentially with a dilute sodium thiosulfate solution (to remove excess iodine) and then with water.[8]
-
Drying and Characterization: Dry the purified solid. The product can be further purified by recrystallization from an ethanol-water mixture if necessary.
Data Summary & Product Characterization
The successful synthesis of 5-iodovanillin should be validated through physical and spectroscopic analysis.
| Parameter | Protocol A (NaI/NaOCl) | Protocol B (I₂/KI/NaHCO₃) | Literature Value |
| Starting Material | Vanillin | Vanillin | N/A |
| Key Reagents | NaI, NaOCl, Ethanol, HCl | I₂, KI, NaHCO₃, Water | N/A |
| Typical Yield | 60-70% | Varies, often high | N/A |
| Appearance | Tan, shiny solid[4] | Off-white to tan solid | Tan/White Crystalline Solid |
| Melting Point | 180-184 °C[7] | 181-183 °C | 180-184 °C[7] |
| Molecular Weight | 278.04 g/mol | 278.04 g/mol | 278.04 g/mol [9] |
Characterization Notes:
-
Melting Point: A sharp melting point range consistent with the literature value is a strong indicator of product purity.[5]
-
¹H NMR Spectroscopy: The most telling analysis is ¹H NMR. The disappearance of the C5 proton signal from the vanillin spectrum and the appearance of two singlets for the remaining aromatic protons (at C2 and C6) confirms the regiochemistry of the substitution.[4]
-
IR Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl group (broad, ~3200-3500 cm⁻¹), the aldehyde C-H stretch (~2850 and ~2750 cm⁻¹), the aldehyde carbonyl (C=O) stretch (~1670 cm⁻¹), and aromatic C=C stretches (~1580 cm⁻¹).[5]
Conclusion
The iodination of vanillin is a robust and highly selective transformation that yields 5-iodovanillin, a valuable synthetic intermediate. By understanding the principles of electrophilic aromatic substitution and the directing effects of the functional groups on the vanillin ring, researchers can reliably produce this key building block. The protocols detailed in this guide, particularly the greener method utilizing sodium hypochlorite, offer efficient, scalable, and reproducible pathways for use in pharmaceutical and materials science research. The resulting 5-iodovanillin is primed for further elaboration, most notably in palladium-catalyzed cross-coupling reactions, opening avenues to a vast chemical space of novel compounds.
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- OrganicERs. (2014). EXP 16 - An Electrophilic Iodination of Vanillin. [URL: https://www.organicers.
- Hill, N. J., & वगैरह. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 117-126. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17518253.2019.1616015]
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- Hill, N. J., & वगैरह. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [URL: https://www.researchgate.net/publication/333465163_Iodination_of_vanillin_and_subsequent_Suzuki-Miyaura_coupling_two-step_synthetic_sequence_teaching_green_chemistry_principles]
- Zablocka, M., & वगैरह. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 17(11), 13333-13346. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3519213/]
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An In-depth Technical Guide to the Electrophilic Iodination of 3-Methoxybenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of iodine into aromatic frameworks is a cornerstone of modern synthetic chemistry, providing a versatile functional handle for subsequent cross-coupling reactions, the formation of hypervalent iodine reagents, and the development of radiolabeled pharmaceuticals. 3-Methoxybenzaldehyde presents a classic case study in regioselectivity for electrophilic aromatic substitution, where the interplay between a strongly activating ortho-, para-directing group and a moderately deactivating meta-directing group dictates the reaction's outcome. This guide provides a comprehensive overview of the mechanistic principles, field-proven experimental protocols, and data analysis for the successful electrophilic iodination of 3-methoxybenzaldehyde, with a focus on producing 4-iodo-3-methoxybenzaldehyde, a valuable synthetic intermediate.
Mechanistic Insights: The Regioselectivity of Iodination
The Principles of Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is the fundamental mechanism through which an electrophile (E⁺) replaces a hydrogen atom on an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy carbocation intermediate known as a sigma complex or arenium ion. The rate and regioselectivity of the substitution are profoundly influenced by the electronic properties of the substituents already present on the aromatic ring.
Directing Effects in 3-Methoxybenzaldehyde
In 3-methoxybenzaldehyde, the regiochemical outcome of iodination is a result of the competing directing effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups.
-
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. Through resonance, its oxygen atom donates lone-pair electron density to the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. This donation stabilizes the positive charge of the sigma complex formed during electrophilic attack at these positions, thereby directing substitution to them.
-
Aldehyde Group (-CHO): The aldehyde group is a deactivating group. It is electron-withdrawing through both induction and resonance, pulling electron density out of the ring. This effect destabilizes the sigma complex, making the ring less reactive than benzene. The deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta (C5) position by default.
Predicting the Major Product
The confluence of these effects dictates the position of iodination.[1] The powerful activating and ortho-, para-directing nature of the methoxy group at C3 strongly favors substitution at C2, C4, and C6. The aldehyde group at C1 deactivates the ring and directs meta to C3 and C5.
-
Position C2: Ortho to -OCH₃ (activated) and ortho to -CHO (deactivated).
-
Position C4: Para to -OCH₃ (strongly activated) and meta to -CHO (least deactivated).
-
Position C5: Meta to -OCH₃ (not activated by resonance) and meta to -CHO (least deactivated).
-
Position C6: Ortho to -OCH₃ (activated) and ortho to -CHO (deactivated).
Considering both electronic activation and steric hindrance, the C4 position emerges as the most favorable site for electrophilic attack. It benefits from strong activation from the para-methoxy group and is sterically accessible. While C2 and C6 are also activated by the methoxy group, they are adjacent to the bulky aldehyde group and are more electronically deactivated. Therefore, This compound is the expected major product.
Caption: Analysis of directing effects on 3-methoxybenzaldehyde.
Experimental Protocols & Methodologies
Reagent Selection & Rationale
Direct iodination with molecular iodine (I₂) is often slow and reversible due to the formation of hydrogen iodide (HI), a strong reducing agent.[2] To overcome this, an oxidizing agent is typically used in conjunction with I₂ to consume the HI byproduct and generate a more potent electrophilic iodine species (e.g., I⁺).[1][2]
Commonly employed iodinating systems include:
-
I₂ with an Oxidant: Systems like I₂/HIO₃ (iodic acid) or I₂/H₂O₂ are effective and generate the electrophile in situ.[1][3] The I₂/HIO₃ combination is particularly advantageous due to its high efficiency and mild reaction conditions.[3]
-
N-Iodosuccinimide (NIS): NIS is a versatile and milder iodinating agent.[4][5] Its reactivity can be enhanced with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine.[5][6][7]
-
Iodine Monochloride (ICl): ICl is a highly polarized and reactive source of electrophilic iodine, but it can be aggressive and may require more stringent handling procedures.
For this guide, we will focus on a robust and widely cited protocol using Phenyliodine(III) diacetate (PIDA) and molecular iodine, which has demonstrated high yields for the iodination of various arylaldehydes.[8]
Protocol: Iodination using I₂ and Phenyliodine(III) diacetate (PIDA)
This protocol is adapted from a general procedure for the iodination of arylaldehydes and offers high yields and straightforward execution.[8]
Materials:
-
3-Methoxybenzaldehyde (1 mmol, 136.15 mg)
-
Phenyliodine(III) diacetate (PIDA) (1.5 mmol, 483 mg)
-
Iodine (I₂) (1 mmol, 253.8 mg)
-
Dichloromethane (DCM), anhydrous (2 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Petroleum ether/Ethyl acetate mixture (e.g., 15:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add 3-methoxybenzaldehyde (1 mmol), PIDA (1.5 mmol), and I₂ (1 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (2 mL) to the Schlenk tube.
-
Reaction Conditions: Stir the reaction mixture vigorously at 60 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (~15 mL) to reduce any unreacted iodine. Stir until the dark color of iodine disappears.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system as the eluent to yield the pure this compound.[8]
Caption: Step-by-step experimental workflow for iodination.
Data Analysis & Characterization
Expected Outcomes & Yields
The iodination of substituted benzaldehydes using the described PIDA/I₂ system is highly efficient. While the specific yield for this compound is not detailed in the reference procedure, analogous substrates provide a strong benchmark for expected outcomes.
| Substrate (Analog) | Reagents | Conditions | Product | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | PIDA, I₂, DCM | 60 °C, 3h | 3-Iodo-4-methoxybenzaldehyde | 90% | [8] |
| 2,3-Dimethoxybenzaldehyde | PIDA, I₂, DCM | 60 °C, 3h | 5-Iodo-2,3-dimethoxybenzaldehyde | 87% | [8] |
| 3-Methoxybenzaldehyde | PIDA, I₂, DCM | 60 °C, 3h | This compound | Est. >85% | N/A |
Spectroscopic Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
-
Appearance: Expected to be a solid. The melting point for the related 3-iodo-4-methoxybenzaldehyde is reported as 115-116 °C.[8]
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm.
-
Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 (between the -CHO and -I) will likely be a doublet. The proton at C2 (ortho to -OCH₃) will be a doublet, and the proton at C6 (ortho to -CHO) will be a doublet of doublets.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is expected around δ 3.9-4.0 ppm.
-
-
¹³C NMR Spectroscopy (101 MHz, CDCl₃):
-
Carbonyl Carbon (-CHO): A signal is expected in the range of δ 189-196 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C-I) will appear at a characteristic upfield shift, typically around δ 85-95 ppm. The carbon attached to the methoxy group (C-OCH₃) will be significantly downfield.
-
-
High-Resolution Mass Spectrometry (HRMS): The calculated mass for C₈H₇IO₂ [M+H]⁺ would be approximately 262.9564. Experimental data should match this value closely.[8]
Safety & Handling
-
Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phenyliodine(III) diacetate (PIDA): An oxidizing agent. Keep away from combustible materials. Causes skin irritation and serious eye damage. Handle with care, avoiding inhalation of dust.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations involving DCM should be conducted within a certified chemical fume hood.
-
General Precautions: The reaction should be conducted behind a blast shield, especially during heating.[8] Ensure proper quenching of unreacted iodine with a reducing agent like sodium thiosulfate before disposal.
Conclusion
The electrophilic iodination of 3-methoxybenzaldehyde is a predictable and high-yielding transformation governed by the fundamental principles of substituent effects in electrophilic aromatic substitution. The strong activating, para-directing methoxy group overrides the deactivating, meta-directing influence of the aldehyde, leading selectively to the formation of this compound. The use of an oxidative iodination system, such as I₂/PIDA, provides a reliable and efficient method for synthesizing this valuable intermediate, which serves as a versatile building block for more complex molecules in pharmaceutical and materials science research. Adherence to the detailed protocol and safety precautions outlined in this guide will enable researchers to perform this reaction successfully and safely.
References
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The Royal Society of Chemistry. Supporting Information For. Available from: [Link]
-
PubChem. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499. Available from: [Link]
-
Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF3-H2O: Efficient Halogenating Systems for Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. Available from: [Link]
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The Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. Available from: [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]
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McMurry, J. (2024). Other Aromatic Substitutions. Chemistry LibreTexts. Available from: [Link]
-
TSI Journals. AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. Available from: [Link]
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Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Available from: [Link]
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PubChem. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569. Available from: [Link]
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A Spectroscopic Guide to 4-Iodo-3-methoxybenzaldehyde: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectral data for 4-iodo-3-methoxybenzaldehyde, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and a self-validating approach to data interpretation are emphasized throughout.
Introduction: The Importance of Spectroscopic Characterization
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of synthetic intermediates is paramount. This compound (CAS No. 121404-83-9) serves as a valuable building block, and a thorough understanding of its spectroscopic fingerprint is crucial for quality control, reaction monitoring, and the rational design of subsequent synthetic steps. This guide will walk through the acquisition and interpretation of its NMR, IR, and MS data, providing a holistic view of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard protocol for obtaining high-quality NMR data for a solid sample like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances[1].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0 ppm[2].
-
Transfer the solution to a 5 mm NMR tube, ensuring a sufficient liquid height to be within the instrument's detector coil.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity, which is essential for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes defining the pulse angle, acquisition time, and relaxation delay to ensure accurate signal integration and prevent saturation[2].
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.82 | s | - | 1H | Aldehyde proton (-CHO) |
| 8.31 | d | 1.9 | 1H | Aromatic proton (H-2) |
| 7.86 | dd | 8.5, 2.0 | 1H | Aromatic proton (H-6) |
| 6.93 | d | 8.5 | 1H | Aromatic proton (H-5) |
| 3.98 | s | - | 3H | Methoxy protons (-OCH₃) |
Data sourced from Supporting Information of a Royal Society of Chemistry publication.
Interpretation of the ¹H NMR Spectrum:
-
Aldehyde Proton (9.82 ppm): The singlet at a downfield chemical shift of 9.82 ppm is characteristic of an aldehyde proton. Its deshielded nature is due to the strong electron-withdrawing effect of the adjacent carbonyl group.
-
Aromatic Protons (6.93-8.31 ppm): The three aromatic protons appear in distinct regions due to their different electronic environments.
-
The proton at 8.31 ppm (H-2) is a doublet with a small coupling constant (1.9 Hz), indicative of a meta-coupling to H-6. Its downfield shift is attributed to the deshielding effects of the adjacent aldehyde group and the iodine atom.
-
The proton at 7.86 ppm (H-6) appears as a doublet of doublets, showing both a large ortho-coupling (8.5 Hz) to H-5 and a smaller meta-coupling (2.0 Hz) to H-2.
-
The proton at 6.93 ppm (H-5) is a doublet with a large ortho-coupling constant (8.5 Hz) from its interaction with H-6. This proton is the most upfield of the aromatic signals due to the electron-donating effect of the methoxy group at the adjacent carbon.
-
-
Methoxy Protons (3.98 ppm): The sharp singlet at 3.98 ppm, integrating to three protons, is characteristic of a methoxy group attached to the aromatic ring.
Sources
A Comprehensive Technical Guide to the Solubility of 4-Iodo-3-methoxybenzaldehyde in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Iodo-3-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential in organic synthesis and pharmaceutical drug development. Its utility as a precursor and building block is intrinsically linked to its behavior in various solvent systems. A thorough understanding of its solubility is paramount for reaction optimization, purification, formulation, and crystallisation processes. This in-depth technical guide provides a comprehensive overview of the predicted solubility of this compound, grounded in the analysis of its structural analogues. Furthermore, it equips researchers with a detailed, field-proven experimental protocol to determine its precise solubility in a range of common laboratory solvents. This guide is designed to empower scientists to make informed decisions, streamline their research, and accelerate the drug development lifecycle.
Introduction: The Significance of this compound
This compound belongs to a class of aromatic compounds that serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of an aldehyde functional group allows for a wide array of chemical transformations, such as reductive aminations, Wittig reactions, and aldol condensations. The iodo- and methoxy- substituents on the benzene ring further modulate the electronic properties and steric hindrance of the molecule, offering unique opportunities for selective chemical modifications.
A precise understanding of the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a key parameter in the design of efficient extraction and purification protocols. In the context of drug development, solubility is a crucial determinant of a compound's bioavailability and is a primary consideration in formulation science.
Physicochemical Properties and Predicted Solubility Profile
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₇IO₂ | 262.04 | Not available |
| 3-Iodo-4-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | 107-112[1] |
| 5-Iodo-vanillin (4-Hydroxy-3-iodo-5-methoxybenzaldehyde) | C₈H₇IO₃ | 278.04 | 180-184[2] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | C₈H₈O₃ | 152.15 | 81-83 |
The significant variation in melting points among these closely related isomers underscores that minor positional changes of substituents can have a substantial impact on the crystalline lattice energy and, consequently, on solubility.
Predicted Solubility in Common Solvents
The solubility of a solute is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are key determinants.
Vanillin as a Predictive Model:
Vanillin (4-hydroxy-3-methoxybenzaldehyde) provides a useful baseline for predicting the solubility of its iodinated counterpart. A safety data sheet for vanillin indicates that it is soluble in diethyl ether, ethyl acetate, methanol, and ethanol, with a water solubility of 10 g/L at 25°C[3].
The Influence of the Iodo-Substituent:
The introduction of an iodine atom at the 4-position of 3-methoxybenzaldehyde is expected to have the following effects on its solubility profile:
-
Decreased Polarity: The large, nonpolar iodine atom will increase the overall nonpolar character of the molecule.
-
Increased Molecular Weight and Size: The significantly larger atomic radius and mass of iodine will increase the van der Waals forces between solute molecules.
-
Reduced Hydrogen Bonding: The absence of the hydroxyl group present in vanillin will eliminate its ability to act as a hydrogen bond donor, which will significantly decrease its solubility in protic solvents like water and alcohols.
Based on these considerations, the following qualitative solubility profile for this compound is predicted:
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | Increased nonpolar character and lack of hydrogen bond donating capability. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Highly Soluble | The polar aldehyde and methoxy groups will interact favorably with these solvents. |
| Nonpolar/Weakly Polar | Dichloromethane, Chloroform, Ethyl Acetate, Toluene | Soluble to Highly Soluble | The significant nonpolar character contributed by the iodinated benzene ring will promote solubility in these solvents. |
| Nonpolar | Hexane, Cyclohexane | Low to Insoluble | Despite the increased nonpolar character, the polarity of the aldehyde and methoxy groups will likely limit solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination
To establish a definitive, quantitative solubility profile for this compound, a systematic experimental approach is necessary. The following protocol provides a robust and reproducible method for determining the solubility of a solid compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, DMSO, DMF, dichloromethane, chloroform, ethyl acetate, toluene, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvents used)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Pipette a precise volume (e.g., 2.0 mL) of each solvent to be tested into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25°C).
-
Agitate the samples continuously using a magnetic stirrer or vortex mixer for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatically controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor must be recorded precisely.
-
-
Analysis and Calculation:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Trustworthiness and Self-Validation
The described experimental protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data:
-
Use of Excess Solute: Visually confirming the presence of undissolved solid after the equilibration period validates that a saturated solution has been achieved.
-
Thermostatic Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.
-
Filtration: The filtration step is a critical control to ensure that only the dissolved solute is being measured.
-
Calibration Curve: The use of a calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy and linearity of the analytical measurement.
-
Replicates: Performing the experiment in triplicate for each solvent and averaging the results will provide a statistically robust measure of solubility and its variability.
Conclusion
While a definitive quantitative solubility profile for this compound is not currently documented in the public domain, a scientifically sound prediction can be made based on the known properties of its structural analogues, particularly vanillin. The increased nonpolar character imparted by the iodine substituent suggests a higher solubility in nonpolar organic solvents and a lower solubility in polar protic solvents compared to vanillin.
For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and validated methodology. By following this protocol, scientists can generate the high-quality data necessary to optimize their synthetic procedures, design effective purification strategies, and develop robust formulations, thereby advancing their research and development objectives.
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PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. National Center for Biotechnology Information. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. [Link]
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safety and handling precautions for 4-Iodo-3-methoxybenzaldehyde
An In-depth Technical Guide to the Safe Handling of 4-Iodo-3-methoxybenzaldehyde
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 121404-83-9), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Disclaimer: A complete Safety Data Sheet (SDS) for this compound (CAS 121404-83-9) is not publicly available. The following guide is a synthesis of confirmed hazard data for this specific compound and extrapolated best practices from the comprehensive SDS of its close structural isomer, 3-Iodo-4-methoxybenzaldehyde, and other related compounds. This approach is taken to provide the most reliable safety information currently possible, and it is imperative to treat this compound with the utmost caution.
Hazard Identification and GHS Classification
This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available data, this compound is classified as follows:
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedures.
Standard Laboratory Attire
-
Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and airborne particles.[1][2]
-
Laboratory Coat: A full-length lab coat, preferably made of a flame-resistant material, should be worn at all times.
-
Gloves: Nitrile or other chemically resistant gloves are required. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.
-
Closed-toe Shoes: Footwear that fully covers the feet is essential to protect against spills.
Enhanced Protection for High-Risk Procedures
For procedures with a higher risk of exposure, such as handling large quantities or generating dust, the following additional PPE is recommended:
-
Face Shield: In conjunction with safety goggles, a face shield provides an extra layer of protection for the entire face.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]
-
Impervious Clothing: For large-scale operations, impervious clothing or an apron should be worn over the lab coat.[1]
Safe Handling and Storage Protocols
Engineering Controls
All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.
Handling Procedures
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke in the work area.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from incompatible materials such as strong oxidizing agents and strong bases. The container should be clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Response Workflow
In the event of a spill, a calm and methodical response is essential to prevent further exposure and contamination.
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Do not allow it to enter the sewer system.
-
Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Physical and Chemical Properties
| Property | Value (for 3-Iodo-4-methoxybenzaldehyde) |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol |
| Appearance | Solid |
| Melting Point | 107 - 112 °C |
Conclusion
This compound is a valuable research chemical that poses significant health risks if not handled properly. By understanding its hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always prioritize safety and consult your institution's EHS department for any questions or concerns.
References
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An In-depth Technical Guide to 4-Iodo-3-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-methoxybenzaldehyde is a key organic building block, distinguished by its substituted benzaldehyde structure. This compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the realms of agrochemicals and pharmaceuticals. Its strategic placement of iodo and methoxy functional groups on the aromatic ring allows for a diverse range of chemical transformations, making it a valuable precursor for targeted drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization data, and its significant applications, with a focus on its role in the development of novel therapeutics.
Core Molecular Attributes
A precise understanding of the fundamental properties of this compound is essential for its effective application in synthesis and research.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | [2] |
| CAS Number | 121404-83-9 | [3] |
| Appearance | Varies, often a solid | N/A |
| Canonical SMILES | COC1=C(C=CC(=C1)C=O)I | [1] |
| InChI Key | PHSPBXTVMJOTQN-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature concerning the preparation of intermediates for IRAK4 inhibitors.[4][5] The pathway involves the reduction of a benzoate ester to a benzyl alcohol, followed by a selective oxidation to the desired aldehyde.
Experimental Protocol: A Three-Step Synthesis
Step 1: Synthesis of methyl 4-iodo-3-methoxybenzoate (C1)
This initial step is not fully detailed in the provided references but would typically involve the iodination of methyl 3-methoxybenzoate.
Step 2: Synthesis of (4-iodo-3-methoxyphenyl)methanol (C2)
-
Reaction: To a solution of methyl 4-iodo-3-methoxybenzoate (C1) (11750 g, 40.2 moles) in tetrahydrofuran (THF) (35 L), sodium borohydride (NaBH₄) (7645 g, 201.09 moles) is added, and the mixture is brought to reflux.[4]
-
Methanol Addition: While refluxing, methanol (MeOH) (25 L) is slowly added to the reaction mixture at a rate of approximately 1 L per hour.[4]
-
Work-up: After the reaction is complete, it is carefully poured into a cold, dilute solution of hydrochloric acid (HCl) to quench the excess NaBH₄. The resulting solution is filtered and extracted with ethyl acetate (EtOAc) (3 x 2.5 L).[4]
-
Purification: The combined organic layers are dried over sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the title compound (C2).[4]
Step 3: Synthesis of this compound (C3)
-
Reaction: To a solution of (4-iodo-3-methoxyphenyl)methanol (C2) (9900 g, 34.5 moles) in chloroform (CHCl₃) (186 L), manganese dioxide (MnO₂) (18000 g, 207 moles) is added. The resulting mixture is refluxed for approximately 16 hours.[4][5]
-
Work-up: The reaction mixture is then cooled to room temperature and filtered through a Celite pad. The pad is washed thoroughly with CHCl₃.[4][5]
-
Purification: The combined filtrate is concentrated under reduced pressure to yield this compound.[4]
Caption: Synthesis workflow for this compound.
Characterization and Spectroscopic Data
Full characterization of this compound is crucial for confirming its identity and purity. While comprehensive spectral data is best obtained from dedicated analytical services, the expected features can be predicted based on its structure and data from similar compounds.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (downfield, ~9.8 ppm), aromatic protons (in the aromatic region, ~7-8 ppm), and the methoxy group protons (as a singlet, ~3.9 ppm).
-
¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons (in the range of 110-160 ppm), and the methoxy carbon (~56 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band of the aldehyde at approximately 1700 cm⁻¹, C-O stretching from the methoxy group, and aromatic C-H and C=C stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the aldehydic proton, the formyl group, and the methoxy group.[7]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the aldehyde and the carbon-iodine bond, making it a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[8]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycles of several important cross-coupling reactions.
Caption: Key cross-coupling reactions involving this compound.
Representative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid or its pinacol ester (1.5 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent and Base: Add a suitable solvent, such as a 4:1 mixture of 1,4-dioxane and water, and a base, typically a 2M aqueous solution of sodium carbonate (Na₂CO₃).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-120°C for a specified time, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is then purified by flash column chromatography.
Applications in Drug Discovery: IRAK4 Inhibitors
A significant application of this compound is its use as a crucial intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[3][9]
The Role of IRAK4 in Disease
IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response.[10] It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 activity is implicated in a range of autoimmune and inflammatory diseases, as well as certain types of cancer, such as diffuse large B-cell lymphoma.[11][12]
IRAK4 Inhibitors and PROTACs
Small molecule inhibitors that target the kinase activity of IRAK4 have shown therapeutic promise.[10] More recently, the development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the entire IRAK4 protein represents a more advanced therapeutic strategy.[13][14] These heterobifunctional molecules consist of a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This approach not only inhibits the kinase activity but also eliminates the scaffolding function of IRAK4, potentially leading to a more profound and durable therapeutic effect.[9] this compound is a key starting material for the synthesis of the "warhead" component of these IRAK4-targeting molecules.[5]
Caption: Role of this compound in IRAK4 PROTAC synthesis.
Safety and Handling
This compound is classified as hazardous. The following safety precautions should be observed:
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with particular relevance to the development of novel pharmaceuticals. Its well-defined chemical properties and reactivity, especially in palladium-catalyzed cross-coupling reactions, provide a robust platform for the construction of complex molecular architectures. The critical role of this compound as an intermediate in the synthesis of IRAK4 inhibitors underscores its importance in the ongoing search for new treatments for autoimmune diseases and cancer. This guide provides a foundational understanding of the synthesis, characterization, and application of this compound, intended to support and facilitate the work of researchers and scientists in the field of drug discovery and development.
References
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- 14. synarchive.com [synarchive.com]
Stability and Storage of 4-Iodo-3-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-3-methoxybenzaldehyde is a key aromatic aldehyde intermediate in the synthesis of various pharmaceutical and organic compounds. Its unique substitution pattern, featuring an iodo group and a methoxy group on the benzaldehyde scaffold, offers versatile reactivity for the construction of complex molecular architectures. However, the inherent reactivity of the aldehyde functional group, coupled with the presence of a heavy halogen, necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its integrity and prevent degradation. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines recommended storage protocols, and discusses potential degradation pathways based on the chemical properties of structurally related compounds.
Introduction: The Chemical Profile of this compound
This compound, with the molecular formula C₈H₇IO₂, is a solid, typically appearing as a crystalline powder. The strategic placement of the iodo and methoxy groups on the benzene ring significantly influences the electron density and reactivity of the aldehyde moiety. The methoxy group is an electron-donating group, which can impact the reactivity of the aromatic ring in substitution reactions. The iodo substituent, a large and polarizable halogen, can also affect the molecule's properties and is a key functional group for cross-coupling reactions.
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Property | 3-Iodo-4-methoxybenzaldehyde | 5-Iodovanillin (4-Hydroxy-3-iodo-5-methoxybenzaldehyde) | General Benzaldehydes |
| Appearance | Solid | Light yellow fine crystalline powder[1] | Colorless to yellowish liquid or solid |
| CAS Number | 2314-37-6 | 5438-36-8[1] | Varies |
| Molecular Formula | C₈H₇IO₂ | C₈H₇IO₃[1] | Varies |
| Molecular Weight | 262.04 g/mol | 278.04 g/mol [1] | Varies |
| Melting Point | 107 - 112 °C[2] | 183-185 °C[1] | Varies |
| Sensitivity | Air and light sensitive[2] | Light sensitive[1] | Often air and light sensitive |
Core Principles of Stability and Degradation
The stability of this compound is primarily dictated by the reactivity of the aldehyde functional group and the carbon-iodine bond. Understanding the potential degradation pathways is crucial for maintaining the compound's purity and reactivity.
Oxidation of the Aldehyde Group
Aromatic aldehydes are susceptible to oxidation, particularly in the presence of air (oxygen). This process converts the aldehyde to the corresponding carboxylic acid. This is a common degradation pathway for many benzaldehydes and is often accelerated by light and the presence of impurities.
Deiodination
The carbon-iodine bond can be susceptible to cleavage under certain conditions, such as exposure to light, heat, or certain reagents. Reductive dehalogenation is a known degradation pathway for iodinated aromatic compounds.[3][4] This process would result in the formation of 3-methoxybenzaldehyde, an impurity that could affect subsequent synthetic steps.
Light and Air Sensitivity
Based on data for similar compounds like 3-Iodo-4-methoxybenzaldehyde, it is highly probable that this compound is sensitive to both light and air.[2] Light can provide the energy to initiate radical reactions, leading to oxidation or deiodination. Atmospheric oxygen can directly participate in the oxidation of the aldehyde group.
Incompatible Materials
To prevent unwanted reactions and degradation, this compound should be stored away from incompatible materials. Based on safety data for related compounds, these include:
-
Strong Oxidizing Agents: Can aggressively oxidize the aldehyde group.[2][5]
-
Strong Bases: Can catalyze aldol condensation or other reactions involving the aldehyde.[5]
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended, extrapolated from best practices for analogous compounds.
Storage Conditions
-
Temperature: Store in a cool, dry place.[2][5] Refrigeration may be beneficial for long-term storage, but ensure the container is well-sealed to prevent condensation upon removal.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Light: Protect from light by storing in an amber or opaque container.[1]
-
Container: Use a tightly sealed container to prevent the ingress of moisture and air.[2][5][6]
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | Minimizes degradation rates |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation |
| Light | Protect from light (Amber vial) | Prevents light-induced degradation |
| Container | Tightly sealed | Prevents exposure to air and moisture |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (nitrile or butyl rubber are effective against aldehydes), and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7]
-
Dispensing: When dispensing the compound, minimize its exposure to air and light. Work efficiently and reseal the container promptly.
Experimental Workflow: Stability Assessment
For critical applications in drug development, it may be necessary to perform a formal stability study on this compound. The following is a generalized protocol.
Materials
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
Protocol
-
Initial Analysis: Accurately weigh and dissolve a sample of this compound in a suitable solvent. Analyze the initial purity by HPLC.
-
Sample Preparation: Aliquot samples of the solid compound into separate, appropriate containers (e.g., amber glass vials).
-
Stress Conditions: Expose the samples to various conditions:
-
Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C, 60°C).
-
High Humidity: Store samples in a high humidity environment (e.g., 75% RH).
-
Light Exposure: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
Control: Store a reference sample under the recommended storage conditions (cool, dark, inert atmosphere).
-
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove a sample from each condition.
-
Analysis: Prepare the samples for HPLC analysis and quantify the purity of this compound. Identify and quantify any degradation products.
-
Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the rate and nature of degradation under each condition.
Logical Decision-Making in Handling and Storage
The following diagram illustrates the decision-making process for the proper handling and storage of this compound.
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Methodological & Application
Strategic Synthesis of Biaryl Aldehydes: A Detailed Protocol for the Suzuki-Miyaura Coupling of 4-Iodo-3-methoxybenzaldehyde
An Application Note for Drug Development Professionals
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly for the synthesis of biaryl and substituted biphenyl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]
This application note provides a comprehensive guide for researchers and drug development professionals on the practical application of the Suzuki-Miyaura coupling, focusing on a particularly valuable building block: 4-iodo-3-methoxybenzaldehyde . This substrate is of significant interest due to its dual functionality. The highly reactive carbon-iodine bond serves as an excellent electrophilic partner for the coupling reaction, while the aldehyde group provides a versatile handle for subsequent synthetic transformations, such as reductive amination, oxidation, or olefination. The methoxy group, in turn, influences the electronic properties and conformation of the resulting biaryl product.
Herein, we present a field-proven protocol, delve into the mechanistic underpinnings of the reaction to explain the causality behind experimental choices, and offer insights into optimization and troubleshooting.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7][8]
-
Pillar 1: Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (this compound).[2] This step breaks the C–I bond and oxidizes the catalyst to a Pd(II) species, forming an organopalladium complex.[1] The reactivity of the aryl halide is critical, with the bond strength dictating the ease of this step, following the general trend: I > OTf > Br >> Cl.[1]
-
Pillar 2: Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex.[2] This process is not spontaneous; it requires activation of the organoboron compound by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center, displacing the halide.[1][10] The choice of base is therefore critical and can significantly impact the reaction rate.[11]
-
Pillar 3: Reductive Elimination: In the final step, the two organic groups (the benzaldehyde derivative and the group from the boronic acid) on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the biaryl product.[7] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Visualizing the Catalytic Cycle
The following diagram illustrates the key transformations within the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The stoichiometry and conditions can be adapted for other boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Substrate |
| Phenylboronic Acid | ≥97% | Standard Supplier | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Standard Supplier | Catalyst, [Pd(PPh₃)₄] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Base |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Solvent |
| Deionized Water | N/A | In-house | Co-solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction Solvent |
| Brine (Saturated NaCl) | N/A | In-house | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Supplier | Drying Agent |
| Silica Gel | 230-400 mesh | Standard Supplier | For chromatography |
| Round-bottom flask, condenser | N/A | N/A | Glassware |
| Magnetic stirrer and stir bar | N/A | N/A | N/A |
| Inert gas supply (Argon or N₂) | High Purity | N/A | For inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 278 mg, 1.0 eq), phenylboronic acid (1.2 mmol, 146 mg, 1.2 eq), and potassium carbonate (2.0 mmol, 276 mg, 2.0 eq).[12]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg, 3 mol%).
-
Seal the flask with a septum.
-
-
Inert Atmosphere & Solvent Addition:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[13]
-
Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.[7] The water is essential to dissolve the inorganic base.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath at 90-100 °C.[7]
-
Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 8:2 Hexanes:Ethyl Acetate. The reaction is generally complete within 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).[4]
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine all organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.[3][14]
-
Combine the pure fractions and remove the solvent to yield the final product, 4-phenyl-3-methoxybenzaldehyde, as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Data, Optimization, and Troubleshooting
The conditions provided above serve as a robust starting point. However, optimization may be required depending on the specific boronic acid used.
Representative Reaction Data
The following table outlines expected outcomes for the coupling of this compound with various arylboronic acids based on established Suzuki-Miyaura principles.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | >90% |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 8 | High |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 10 | High |
| 4 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | Moderate-High |
Discussion of Critical Parameters
-
Catalyst System: While Pd(PPh₃)₄ is a reliable workhorse for aryl iodides, other catalyst systems can be employed.[15] For more challenging couplings, particularly with electron-rich or sterically hindered boronic acids, using a palladium(II) source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) can improve yields and reaction times.[6][16]
-
Choice of Base: The base is not merely a proton scavenger; it is integral to the transmetalation step.[10] Potassium carbonate (K₂CO₃) is a good starting point. For less reactive partners, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the reaction.[11] However, overly strong bases can promote side reactions, such as ester hydrolysis if such groups are present.[9]
-
Solvent: A biphasic system, typically an organic solvent with water, is common.[17] Dioxane, toluene, and THF are all effective organic solvents. The aqueous phase is crucial for dissolving the base. In some cases, a single solvent like DMF can be used.[18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor solubility of reagents. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Try a different solvent system (e.g., DMF, or Toluene/EtOH/H₂O). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen or Pd(II) species at the start.2. Slow oxidative addition. | 1. Improve degassing technique; use a high-purity catalyst.2. Use a more electron-rich ligand to accelerate oxidative addition.[6] |
| Protodeboronation | Degradation of the boronic acid before it can couple. | 1. Use a milder base (if possible) or a different solvent.2. Increase the amount of boronic acid to 1.5-2.0 equivalents. |
| Difficulty in Purification | Co-elution of product with byproducts (e.g., triphenylphosphine oxide). | 1. Optimize chromatography conditions (different solvent system).2. For byproducts from phosphine ligands, an aqueous acid wash during work-up can sometimes help. |
Conclusion
The Suzuki-Miyaura reaction is a powerful and reliable method for the synthesis of 4-aryl-3-methoxybenzaldehydes. By understanding the underlying mechanism and the critical role of each component, researchers can effectively implement and optimize this transformation. The protocol detailed herein provides a validated starting point for the efficient construction of these valuable biaryl intermediates, paving the way for further exploration in drug discovery and materials science programs.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and.... Retrieved from [Link]
-
Wordpress. (2025). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Retrieved from [Link]
-
Catavolt. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
National Institutes of Health. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
Sources
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- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 18. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Heck Reaction of 4-Iodo-3-methoxybenzaldehyde for C-C Bond Formation
Here are the detailed Application Notes and Protocols for the Heck reaction conditions for 4-Iodo-3-methoxybenzaldehyde.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes, catalyzed by a palladium complex.[1][2] This powerful transformation has found widespread application in the synthesis of complex organic molecules, from natural products to pharmaceuticals, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The reaction is highly valued for its tolerance of a wide array of functional groups, including aldehydes, esters, and ethers, making it a versatile tool for late-stage functionalization in drug development.[3]
This application note provides a comprehensive technical guide for performing the Heck reaction with this compound, an important aromatic building block. Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for the Heck reaction, often requiring milder conditions and lower catalyst loadings compared to their bromide or chloride counterparts.[4][5] We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and provide detailed, field-proven protocols for coupling with representative electron-deficient and styrenic alkenes.
The Catalytic Cycle: Mechanism of the Heck Reaction
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process can be broken down into four primary steps: oxidative addition, migratory insertion (or carbopalladation), β-hydride elimination, and reductive elimination/catalyst regeneration.
-
Oxidative Addition : The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[4][5]
-
Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon sigma bond.[2][5]
-
Syn-β-Hydride Elimination : For the reaction to proceed, the intermediate must possess a hydrogen atom on the carbon adjacent (beta) to the palladium. A syn-elimination of this hydrogen atom forms the final substituted alkene product and a palladium-hydride species.[4] This step typically favors the formation of the more thermodynamically stable trans-(E)-alkene.[4]
-
Catalyst Regeneration : In the presence of a base, the palladium-hydride species undergoes reductive elimination. The base neutralizes the generated hydroiodic acid (HI), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]
Caption: Figure 1: The Heck Reaction Catalytic Cycle
Key Parameters and Reagent Selection
The success of the Heck reaction hinges on the careful selection of several key components. The high reactivity of the C-I bond in this compound provides flexibility, but optimal results require a rational approach to choosing the catalyst, ligand, base, and solvent.
| Parameter | Selection | Rationale & Causality |
| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) | Pd(OAc)₂ is a common, air-stable, and cost-effective Pd(II) precatalyst. It is readily reduced in situ to the active Pd(0) species by phosphine ligands, the solvent (like DMF), or a reducing agent.[1][8] It is often more efficient than starting directly with a Pd(0) source like Pd(PPh₃)₄, which can be an overly stable 18-electron complex.[8] |
| Ligand | Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) | Phosphine ligands are crucial for stabilizing the Pd(0) catalyst, preventing its precipitation as palladium black, and facilitating the oxidative addition step.[1][9] PPh₃ is a standard, effective ligand. The bulkier P(o-tol)₃ can sometimes accelerate reductive elimination and improve catalyst turnover. |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | A base is required to neutralize the HI formed during the reaction, which regenerates the Pd(0) catalyst for the next cycle.[3][7] Organic amine bases like Et₃N are common and act as both a base and a solvent.[2] Inorganic bases like K₂CO₃ are also effective, particularly in polar solvents, and can be easier to remove during workup.[1] |
| Alkene Partner | Ethyl Acrylate, Styrene | The reaction works best with alkenes containing at least one sp²-C-H bond.[1] Electron-withdrawing groups on the alkene, as in acrylates, accelerate the reaction and favor addition of the aryl group to the β-carbon, enhancing regioselectivity.[1][4] |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Polar aprotic solvents are preferred as they can dissolve the various organic and inorganic components and stabilize the charged intermediates in the catalytic cycle.[10] DMF is an excellent choice due to its high boiling point and ability to dissolve a wide range of substrates.[10] MeCN is also highly effective.[11] Solvents must be deoxygenated to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.[5] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the Heck coupling of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Caption: Figure 2: General Experimental Workflow
Protocol 1: Coupling of this compound with Ethyl Acrylate
This protocol details the synthesis of (E)-ethyl 3-(4-formyl-2-methoxyphenyl)acrylate, a cinnamate ester derivative.
Materials:
-
This compound (1.0 equiv.)
-
Ethyl acrylate (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Diethyl ether, Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Reagent Addition: Add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aryl iodide). Stir the mixture for 5 minutes at room temperature until the solids dissolve.
-
Add triethylamine (2.0 equiv.) to the mixture via syringe, followed by the addition of ethyl acrylate (1.5 equiv.).
-
Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.
Protocol 2: Coupling of this compound with Styrene
This protocol describes the synthesis of (E)-3-(2-methoxystyryl)benzaldehyde, a stilbene derivative.
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv., 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), tri(o-tolyl)phosphine (0.04 equiv.), and finely ground potassium carbonate (2.0 equiv.).
-
Reagent Addition: Add anhydrous acetonitrile (to achieve a concentration of ~0.2 M). Stir the suspension for 5 minutes.
-
Add styrene (1.2 equiv.) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (~82 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the inorganic salts and palladium black, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography.
Summary of Conditions and Expected Outcomes
The following table summarizes the recommended conditions for the Heck reaction of this compound. Yields are estimates based on literature precedents for similar aryl iodide substrates and may vary.
| Entry | Alkene Partner | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Ethyl Acrylate | Pd(OAc)₂ (2%) / PPh₃ (4%) | Et₃N (2.0) | DMF | 100 | 4-12 | 80-95% |
| 2 | Styrene | Pd(OAc)₂ (2%) / P(o-tol)₃ (4%) | K₂CO₃ (2.0) | MeCN | 82 | 8-16 | 75-90% |
References
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Lee, M.-T., Lee, H. M., & Hu, C.-H. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
-
Chemistry LibreTexts. (2023). Heck reaction. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Chemistry LibreTexts. (2023). Detailed Study of the Mechanism of Heck Reaction. [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]
-
sathee jee. (n.d.). Chemistry Heck Reaction. [Link]
-
NROChemistry. (n.d.). Heck Coupling. [Link]
-
ResearchGate. (2001). Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
ResearchGate. (n.d.). Heck alkenylation of aryl iodides with alkenic nucleophiles. [Link]
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Iodo-3-methoxybenzaldehyde
Introduction: The Architectural Significance of Biaryls and the Utility of 4-Iodo-3-methoxybenzaldehyde
Biaryl scaffolds are a cornerstone of modern molecular design, appearing as critical pharmacophores in a multitude of therapeutic agents, including antiviral, antihypertensive, and antifungal drugs.[1][2] Their prevalence stems from the unique structural and electronic properties conferred by the C-C bond connecting two aromatic rings, which can influence molecular conformation, protein-ligand binding interactions, and overall bioactivity.[3][4] The synthesis of these vital structures has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer a robust and versatile toolkit for forging carbon-carbon bonds with high efficiency and broad functional group tolerance.[5][6]
Among the various building blocks available to synthetic chemists, this compound stands out as a particularly valuable precursor for the construction of functionalized biaryl compounds. Its structure incorporates three key features:
-
A highly reactive aryl iodide: The carbon-iodine bond is the most reactive of the aryl halides in the rate-determining oxidative addition step of many palladium-catalyzed coupling reactions.[7] This high reactivity allows for the use of milder reaction conditions, often leading to cleaner reactions and higher yields.
-
An electron-donating methoxy group: This group influences the electronic properties of the aromatic ring and can play a role in directing downstream chemical transformations.
-
A versatile aldehyde functional group: The aldehyde provides a synthetic handle for a wide array of subsequent chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or conversion to an alkene, enabling the rapid diversification of the biaryl product.
This application note provides a detailed guide to the synthesis of biaryl compounds utilizing this compound as a key starting material, with a primary focus on the widely implemented Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested protocol, and discuss the characterization of the resulting biaryl products. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[8][9] It is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[9]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction.[9][10] The palladium inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate. The reactivity of the aryl halide in this step follows the order I > Br > Cl.[7]
-
Transmetalation: In this step, the organic moiety from the organoboron species is transferred to the palladium center. This process requires activation of the organoboron compound by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium and displaces the halide.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Sources
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Application Notes & Protocols: 4-Iodo-3-methoxybenzaldehyde as a Strategic Building Block in Modern Organic Synthesis
Abstract
4-Iodo-3-methoxybenzaldehyde is a trifunctional aromatic compound that has emerged as a highly versatile and strategic building block in organic synthesis. Its unique substitution pattern—featuring an aldehyde, an iodine atom, and a methoxy group—offers orthogonal reactivity, enabling chemists to perform a wide array of chemical transformations selectively. The electron-donating methoxy group influences the electronic character of the ring, while the aldehyde serves as a classical handle for carbon-carbon and carbon-heteroatom bond formations. Critically, the iodo substituent acts as a premier coupling partner in numerous palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reactivity profile of this compound, detailed experimental protocols for its key transformations, and insights into its application in the synthesis of complex molecules relevant to the pharmaceutical and materials science sectors.
Introduction: Physicochemical Profile and Strategic Value
This compound is a solid organic compound whose value lies in the strategic placement of its three functional groups. This arrangement allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures.[1][2] The aldehyde can be transformed without affecting the carbon-iodine bond, and vice-versa, providing significant synthetic flexibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 121404-83-9 | [3] |
| Molecular Formula | C₈H₇IO₂ | [4] |
| Molecular Weight | 262.04 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 107-112 °C | [5] |
| Storage Temperature | 2-8 °C, Inert Atmosphere | [5] |
The true power of this reagent is its role as a linchpin in convergent synthesis strategies. The aryl iodide is particularly valuable for cross-coupling reactions because the carbon-iodine bond is more reactive than the corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions.[1] This reactivity makes it a preferred substrate for fundamental bond-forming reactions that are the cornerstone of modern drug discovery and materials science.[1][2] It has been utilized as a key intermediate in the synthesis of bioactive molecules, including inhibitors of IRAK4 for potential cancer and autoimmune disorder treatments.[3]
The Reactive Hub: A Trifunctional Synthetic Platform
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to molecular construction.
-
The Aryl Iodide (C4-Position): This is the primary center for metal-catalyzed cross-coupling reactions. Its high reactivity enables the efficient formation of carbon-carbon and carbon-heteroatom bonds, serving as the gateway to molecular diversification.[1][6]
-
The Aldehyde (C1-Position): A classic electrophilic center, the aldehyde group is a versatile handle for chain extension and functionalization through reactions like reductive amination, Wittig olefination, and various condensation reactions to form Schiff bases and hydrazones.[1][7][8]
-
The Methoxy Group (C3-Position): As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring, influencing the reactivity and regioselectivity of certain reactions.[1]
The following diagram illustrates the principal synthetic pathways accessible from this building block.
Caption: Reaction pathways for this compound.
Core Application Protocols
The following protocols are generalized methodologies that serve as robust starting points for synthesis. Researchers must optimize conditions for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl scaffolds prevalent in medicinal chemistry.[9] The reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester.[9][10]
Causality: The reaction is catalyzed by a Palladium(0) species. An inert atmosphere is critical to prevent oxidation and deactivation of the catalyst. The base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[9][10] A mixed solvent system, often containing water, can accelerate the reaction and improve solubility.[11][12]
Table 2: Representative Protocol for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 eq) | Substrate |
| Boronic Acid | Arylboronic Acid (1.2-1.5 eq) | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Active Pd(0) source |
| Base | K₂CO₃ or Na₂CO₃ (2.0-3.0 eq) | Facilitates transmetalation |
| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water | Biphasic system aids solubility and rate |
| Temperature | 80-110 °C | Provides activation energy for catalytic cycle |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][12]
Protocol 2: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating the arylalkyne motif found in many functional materials and pharmaceuticals.[13]
Causality: This reaction typically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst is crucial for activating the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[13] The amine base (e.g., Et₃N) acts as both a base to deprotonate the alkyne and a solvent.[13]
Table 3: Representative Protocol for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 eq) | Substrate |
| Alkyne | Terminal Alkyne (1.2-1.5 eq) | Coupling Partner |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Primary cross-coupling catalyst |
| Cu Co-catalyst | CuI (1-5 mol%) | Activates the alkyne |
| Base/Solvent | Triethylamine (Et₃N) or DIPEA | Deprotonates alkyne; serves as solvent |
| Temperature | Room Temperature to 80 °C | Dependent on substrate reactivity |
| Atmosphere | Nitrogen or Argon | Prevents catalyst degradation and alkyne homocoupling |
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous triethylamine.
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) chloride (2 mol%) and copper(I) iodide (1 mol%). Stir for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor for completion by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.[13]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a transformation that is historically challenging but vital for synthesizing pharmaceuticals and other nitrogen-containing compounds.[14][15]
Causality: This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[16][17] The choice of phosphine ligand is critical and dictates the reaction's scope and efficiency; sterically hindered, electron-rich ligands often promote the key reductive elimination step.[14] The base (e.g., NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[16]
Table 4: Representative Protocol for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 eq) | Substrate |
| Amine | Primary or Secondary Amine (1.2 eq) | Nucleophile |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) | Palladium source |
| Ligand | Xantphos, BINAP, or other phosphine (2-4 mol%) | Stabilizes Pd, promotes key reaction steps |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 eq) | Deprotonates amine for catalyst cycle |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent required |
| Temperature | 80-120 °C | Thermal energy for catalysis |
| Atmosphere | Nitrogen or Argon | Protects catalyst and ligand from oxidation |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with stirring until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to yield the desired arylamine.[16]
Experimental Workflow Visualization
The following diagram outlines a typical laboratory workflow for a palladium-catalyzed cross-coupling reaction using this compound.
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-3-methoxybenzaldehyde
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the quest for efficient and modular methods to construct complex molecular architectures is paramount. 4-Iodo-3-methoxybenzaldehyde emerges as a highly valuable and versatile building block in this endeavor. Its structure is strategically functionalized with three key features: an aldehyde for subsequent derivatization, a methoxy group that electronically influences the aromatic ring, and a reactive iodine atom, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is notably weaker than its bromine and chlorine counterparts, making it more susceptible to the initial, often rate-limiting, oxidative addition step in palladium(0) catalytic cycles. This enhanced reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields, making this compound an attractive starting material for the synthesis of a diverse array of biaryls, arylamines, and alkynylarenes.[1]
This comprehensive guide provides detailed application notes and step-by-step protocols for three of the most powerful palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section is designed to provide researchers, scientists, and drug development professionals with the theoretical underpinnings and practical knowledge to successfully employ this versatile substrate in their synthetic campaigns.
Safety and Handling of this compound
Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2]
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 2314-37-6 | [3] |
| Molecular Formula | C₈H₇IO₂ | [3] |
| Molecular Weight | 262.04 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 115–116 °C | [4] |
1H NMR Data (400 MHz, CDCl₃): δ 9.82 (s, 1H), 8.31 (d, J = 1.9 Hz, 1H), 7.86 (dd, J = 8.5, 2.0 Hz, 1H), 6.93 (d, J = 8.5 Hz, 1H), 3.98 (s, 3H).[4]
13C NMR Data (101 MHz, CDCl₃): δ 189.4, 162.8, 141.1, 132.1, 131.4, 110.5, 86.5, 56.8.[4]
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[5] The reaction couples an organoboron species, typically a boronic acid or its ester, with an organic halide.[5] For this compound, this reaction opens a direct route to a wide array of biaryl carboxaldehydes, which are key intermediates in the synthesis of pharmaceuticals and liquid crystals.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:[6]
-
Oxidative Addition: A palladium(0) complex reacts with this compound to form a palladium(II) intermediate. This is often the rate-determining step, and the high reactivity of the C-I bond facilitates this process.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the iodide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of 4'-Substituted-2-methoxy-[1,1'-biphenyl]-4-carboxaldehyde
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl iodides.[5][7]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.05 eq), and 1-propanol.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the mixture at room temperature for 20-30 minutes until the solids dissolve.
-
To the resulting solution, add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq).[7]
-
In a separate vessel, prepare a 2 M aqueous solution of sodium carbonate. Add this solution (1.2 eq) and additional deionized water to the reaction flask.[7]
-
Heat the reaction mixture to reflux under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture and add deionized water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl-4-carboxaldehyde.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl halide substrate |
| Arylboronic acid | 1.05 | Coupling partner |
| Pd(OAc)₂ | 0.003 | Palladium catalyst precursor |
| PPh₃ | 0.009 | Ligand |
| Na₂CO₃ | 1.2 | Base |
| 1-Propanol/Water | - | Solvent system |
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for the formation of C-N bonds.[8] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many bioactive molecules.[9] The coupling of this compound with various primary and secondary amines provides access to a library of substituted 4-amino-3-methoxybenzaldehydes.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares mechanistic similarities with other cross-coupling reactions and generally proceeds through the following steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the Pd(0) catalyst.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of 4-(Dialkylamino)-3-methoxybenzaldehyde
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl iodides.[9]
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water and Brine
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (toluene or dioxane) via syringe, followed by the amine (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the amine.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl halide substrate |
| Amine | 1.2 | Coupling partner |
| Pd₂(dba)₃ | 0.02 | Palladium catalyst precursor |
| Xantphos | 0.04 | Ligand |
| NaOtBu | 1.4 | Base |
| Toluene or Dioxane | - | Anhydrous solvent |
The Sonogashira Coupling: Crafting Carbon-Carbon Triple Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10] The products, arylalkynes, are valuable precursors in the synthesis of natural products, pharmaceuticals, and organic materials.[11]
Mechanistic Rationale
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]
-
Palladium Cycle: Similar to the other cross-coupling reactions, the palladium cycle involves oxidative addition of this compound to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself.
Figure 3: Catalytic cycles of the Sonogashira cross-coupling.
Protocol: Synthesis of 4-Alkynyl-3-methoxybenzaldehyde
This protocol is adapted from general procedures for the Sonogashira coupling of aryl iodides with terminal alkynes.[11][12]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent (THF or DMF) and the amine base (e.g., Et₃N, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions with aryl iodides are often complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Reagents and Conditions for Sonogashira Coupling
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl halide substrate |
| Terminal Alkyne | 1.2 | Coupling partner |
| PdCl₂(PPh₃)₂ | 0.03 | Palladium catalyst |
| CuI | 0.05 | Copper co-catalyst |
| Et₃N | 2.0 | Base and solvent |
| THF or DMF | - | Anhydrous solvent |
Conclusion
This compound stands out as a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its inherent reactivity, stemming from the labile carbon-iodine bond, facilitates efficient bond formation under relatively mild conditions. The protocols and mechanistic insights provided in this guide for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer a robust starting point for researchers to synthesize a wide range of complex and valuable molecules. By leveraging the principles and procedures outlined herein, scientists in both academic and industrial settings can confidently incorporate this key building block into their synthetic strategies, accelerating the discovery and development of new chemical entities.
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(No author given). (2025, August 6). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. Retrieved from [Link]
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(2021, April 6). Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde. Chegg.com. Retrieved from [Link]
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(2022, May 23). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Royal Society of Chemistry. Retrieved from [Link]
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(No author given). (n.d.). aryl iodide cross-coupling. ResearchGate. Retrieved from [Link]
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Huff, B., Koenig, T., & Staszak, M. A. (2003, April 28). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Semantic Scholar. Retrieved from [Link]
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(No author given). (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Retrieved from [Link]
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(No author given). (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
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(No author given). (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC - NIH. Retrieved from [Link]
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(No author given). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved from [Link]
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(2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. Retrieved from [Link]
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(2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
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(No author given). (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]
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(No author given). (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Retrieved from [Link]
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(2024, December 7). 1 - International Journal of New Chemistry. International Journal of New Chemistry. Retrieved from [Link]
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(No author given). (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. ResearchGate. Retrieved from [Link]
-
(2025, October 23). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PubMed. Retrieved from [Link]
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(No author given). (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). 3-Hydroxy-5-iodo-4-methoxybenzaldehyde | C8H7IO3 | MD Topology | NMR | X-Ray. ATB. Retrieved from [Link]
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Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. Retrieved from [Link]
-
(No author given). (n.d.). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. PMC - NIH. Retrieved from [Link]
-
Arora, G., et al. (2025, April 1). Microwave-assisted synthesis of biphenyl via sustainable Suzuki Miyaura Cross-Coupling reaction using mesoporous CS/PVP@Pd. ResearchGate. Retrieved from [Link]
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The Strategic Application of 4-Iodo-3-methoxybenzaldehyde in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of medicinal chemistry, the strategic value of a molecular scaffold is measured by its synthetic versatility and its potential to generate diverse structures with significant biological activity. 4-Iodo-3-methoxybenzaldehyde (CAS No. 121404-83-9) has emerged as a preeminent building block in this regard. Its deceptively simple structure belies a powerful combination of functionalities: a reactive aldehyde group, a methoxy substituent to modulate electronic properties, and, most critically, an iodine atom at the 4-position. This aryl iodide serves as an exceptionally reliable handle for palladium-catalyzed cross-coupling reactions, providing a robust and predictable entry point for constructing complex molecular architectures. This guide delineates the core applications of this compound, focusing on its role in the synthesis of potent anticancer agents and kinase inhibitors, complete with detailed protocols and mechanistic insights for the research scientist.
Core Applications in Drug Discovery
The utility of this compound is most profoundly demonstrated in its application as a cornerstone intermediate for two critical classes of therapeutic agents: tubulin polymerization inhibitors and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Architecting Anti-Cancer Agents: The Synthesis of Combretastatin Analogs
Combretastatins, originally isolated from the African bush willow Combretum caffrum, are potent anti-cancer agents that function by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[1] The core structure of many combretastatins features a bi-aryl system, often a stilbene or a heterocyclic bioisostere. This compound is an ideal precursor for Ring B of these analogs. The iodine atom facilitates the key carbon-carbon bond-forming reaction to connect the two aromatic rings, while the aldehyde can be further elaborated to generate the required bridge.
The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation, offering high yields and broad functional group tolerance.[3]
Caption: Synthetic workflow for Combretastatin analogs.
The mechanism of action for these agents is well-established. By binding to the colchicine site on β-tubulin, combretastatin analogs prevent the polymerization of tubulin dimers into microtubules.[1][4] This destabilization of the microtubule network is catastrophic for rapidly dividing cells, which rely on a dynamic mitotic spindle to segregate chromosomes during mitosis.
Caption: Mechanism of tubulin polymerization inhibition.
Targeting Innate Immunity: A Gateway to IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that acts as a master regulator in the innate immune system.[5][6] It is a critical node in the signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors.[3] Dysregulation of IRAK4 signaling is implicated in a host of autoimmune diseases and cancers, making it a high-value therapeutic target.[5] Notably, this compound has been identified as a key starting material for the synthesis of potent IRAK4 inhibitors.[7]
The synthesis of IRAK4 inhibitors often involves the construction of complex, nitrogen-containing heterocyclic cores. In this context, this compound provides a versatile platform. The aldehyde can be converted into an amine via reductive amination to build one part of the core, while the iodide is reserved for a late-stage Suzuki or Buchwald-Hartwig coupling to introduce another crucial aromatic or heteroaromatic moiety.
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
Experimental Protocols & Methodologies
The following protocols are provided as robust starting points. Researchers must optimize conditions for their specific substrates and scales. All reactions involving anhydrous solvents or palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Cross-Coupling for Bi-aryl Synthesis
This protocol describes a general procedure for coupling this compound with an arylboronic acid, a key step in the synthesis of combretastatin analogs.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent System: e.g., Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (4:1)
-
Anhydrous solvents, round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL per 1 mmol of aryl iodide) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired bi-aryl product.
Causality and Optimization:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, other catalysts like Pd(dppf)Cl₂ or custom ligand/precatalyst systems may be required.[8]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.[8] Carbonates are common, but phosphates (e.g., K₃PO₄) can be effective for less reactive boronic acids.
-
Solvent: A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.
| Parameter | Typical Conditions & Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) - A robust Pd(0) source for aryl iodides. |
| Ligand | PPh₃ (often included with the catalyst) - Stabilizes the Pd center. |
| Base | K₂CO₃ or Na₂CO₃ (2-3 eq) - Activates the boronic acid for transmetalation. |
| Solvent | Toluene/EtOH/H₂O or Dioxane/H₂O - Ensures solubility of all components. |
| Temperature | 80-100 °C - Provides thermal energy to overcome activation barriers. |
| Atmosphere | Inert (N₂ or Ar) - Prevents oxidation and deactivation of the Pd(0) catalyst. |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling. |
Protocol 2: Reductive Amination for Heterocycle Synthesis
This protocol details the conversion of the aldehyde functionality into a secondary amine, a common transformation in the synthesis of kinase inhibitor scaffolds.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
Imine Formation: Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM. If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Stir at room temperature for 1-2 hours. A catalytic amount of acetic acid can accelerate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.
Conclusion and Future Outlook
This compound represents a powerful and economically viable tool for the medicinal chemist. Its utility in constructing the core scaffolds of both tubulin inhibitors and IRAK4 inhibitors underscores its strategic importance. The predictable reactivity of the aryl iodide in cross-coupling reactions, combined with the versatility of the aldehyde group, allows for rapid and efficient exploration of chemical space. As drug discovery continues to demand novel and complex molecular architectures, the intelligent application of such well-defined building blocks will remain paramount to the successful development of next-generation therapeutics.
References
-
Feng, Y., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. Available at: [Link]
-
PubMed. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. National Center for Biotechnology Information. Available at: [Link]
-
Frontiers in Oncology. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers Media S.A.. Available at: [Link]
-
Wang, Z., et al. (2018). Revisiting the Role of TLR/IRAK Signaling and its Therapeutic Potential in Cancer. Translational Oncology. Available at: [Link]
-
Singh, P., et al. (2014). Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. Chemistry Central Journal. Available at: [Link]
-
Kaur, R., et al. (2016). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Molecules. Available at: [Link]
-
Lin, C. M., et al. (1989). Interactions of tubulin with potent natural and synthetic analogs of the antimitotic agent combretastatin: a structure-activity study. Molecular Pharmacology. Available at: [Link]
-
Hussaini, S. N., et al. (2017). Development of combretastatins as potent tubulin polymerization inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Kłopotowska, D., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences. Available at: [Link]
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- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
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- 8. benchchem.com [benchchem.com]
Versatile Synthesis of Heterocyclic Scaffolds from 4-Iodo-3-methoxybenzaldehyde: Application Notes and Protocols
Introduction: The Strategic Value of 4-Iodo-3-methoxybenzaldehyde
In the landscape of medicinal chemistry and drug development, the efficient construction of diverse heterocyclic frameworks is paramount. This compound has emerged as a highly valuable and versatile starting material for this purpose. Its structure is strategically functionalized: the aldehyde group serves as a classical handle for condensations and functional group transformations; the methoxy group electronically influences the aromatic ring, impacting reactivity and providing a potential metabolic block or hydrogen bond acceptor; and the iodo group offers a prime site for modern palladium-catalyzed cross-coupling reactions. This trifecta of functionalities allows for a modular and convergent approach to a wide array of complex heterocyclic systems, including benzofurans, indoles, and quinolines, which are core scaffolds in numerous FDA-approved drugs and clinical candidates.
This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound as a linchpin in heterocyclic synthesis. The methodologies presented are grounded in established, high-yield transformations, with an emphasis on explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: Synthesis of Benzofuran Derivatives via Sonogashira Coupling and Cyclization
The benzofuran motif is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A highly efficient strategy to construct 2-substituted benzofurans from this compound involves a two-step, one-pot sequence: a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.
Mechanistic Rationale
The synthesis proceeds through two distinct, well-understood catalytic cycles. The Sonogashira coupling initiates the process by forming a C(sp²)-C(sp) bond between the aryl iodide and the terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes[1][2]. The palladium(0) species undergoes oxidative addition into the C-I bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the alkyne itself. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst[1][2].
The subsequent intramolecular cyclization, often promoted by the same base or by heat, involves the nucleophilic attack of the ortho-hydroxyl group (or a precursor that is unmasked in situ) onto the newly installed alkyne. This 5-exo-dig cyclization is a favored pathway and leads directly to the benzofuran ring system.
Caption: Workflow for Benzofuran Synthesis.
Protocol 1: One-Pot Sonogashira Coupling and Cyclization to 2-Aryl-6-methoxybenzofuran-5-carbaldehyde
This protocol describes the synthesis of a 2-aryl substituted benzofuran derivative. The aldehyde on the starting material is temporarily protected as an acetal to prevent side reactions.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA)
-
Arylacetylene (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Acetal Protection: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-TSA. Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected. Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal, which can be used without further purification.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Reagent Addition: Add anhydrous toluene and triethylamine (3.0 eq). Stir the mixture for 10 minutes at room temperature. Add the arylacetylene (1.2 eq) dropwise.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Deprotection and Work-up: Upon completion of the coupling, cool the mixture to room temperature. Add 1M HCl and stir vigorously for 1 hour to hydrolyze the acetal. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-6-methoxybenzofuran-5-carbaldehyde.
| Parameter | Condition | Causality/Justification |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic and robust catalyst system for Sonogashira couplings. Pd is the primary catalyst, while Cu(I) facilitates the formation of the reactive copper acetylide intermediate[1][2]. |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI formed during the reaction. |
| Solvent | Toluene | A common, non-polar solvent for Sonogashira reactions that effectively dissolves the organic substrates. |
| Temperature | 80 °C | Provides sufficient thermal energy to drive both the coupling and the subsequent intramolecular cyclization without significant decomposition. |
| Protection | Acetal | The aldehyde is protected to prevent unwanted side reactions, such as aldol condensation, under the basic reaction conditions. |
Part 2: Synthesis of Indole Derivatives via Buchwald-Hartwig Amination and Larock Annulation
The indole nucleus is one of the most important heterocycles in drug discovery. A powerful strategy to construct substituted indoles involves the initial formation of an aniline derivative from this compound via a Buchwald-Hartwig amination, followed by a Larock indole synthesis.
Mechanistic Rationale
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine[3][4]. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst[3]. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.
Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction constructs the indole ring from an ortho-iodoaniline (or in this case, an aniline that will be transformed into an ortho-haloaniline) and a disubstituted alkyne. The reaction proceeds via oxidative addition of the ortho-haloaniline to Pd(0), coordination and migratory insertion of the alkyne, and subsequent intramolecular cyclization of the nitrogen atom onto the newly formed vinyl-palladium species, followed by reductive elimination.
Caption: General workflow for Indole Synthesis.
Protocol 2: Synthesis of 4-Amino-3-methoxybenzaldehyde via Buchwald-Hartwig Amination
This protocol details the crucial first step of converting the aryl iodide to an aniline. Benzophenone imine is used as an ammonia equivalent.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Benzophenone imine
-
Toluene, anhydrous
-
Hydrochloric acid (3M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add anhydrous toluene, followed by benzophenone imine (1.2 eq).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours with vigorous stirring. Monitor the reaction by TLC.
-
Work-up and Deprotection: Cool the reaction to room temperature. Add ethyl acetate and 3M HCl. Stir vigorously for 1 hour to hydrolyze the imine.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Neutralize the aqueous layer carefully with saturated sodium bicarbonate solution and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield 4-amino-3-methoxybenzaldehyde.
| Parameter | Condition | Causality/Justification |
| Catalyst | Pd₂(dba)₃ / Xantphos | A highly effective catalyst system for C-N bond formation. Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and prevents catalyst decomposition[4]. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine or its equivalent, facilitating the formation of the palladium amide complex. |
| Amine Source | Benzophenone imine | Serves as a convenient and stable ammonia equivalent. The resulting imine is easily hydrolyzed under acidic conditions to reveal the primary amine. |
| Solvent | Toluene | A common high-boiling, aprotic solvent suitable for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Ensures a reasonable reaction rate for the catalytic cycle. |
(Note: The subsequent steps to a fully formed indole would involve protection of the amine, ortho-halogenation, and then a Larock indole synthesis with an alkyne, for which specific conditions would need to be optimized.)
Part 3: Synthesis of Quinoline Derivatives
The quinoline scaffold is a cornerstone of antimalarial drugs and is found in many other therapeutic agents. One classical approach to quinolines that can be adapted for use with our starting material is the Friedländer annulation. This involves the condensation of an o-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl.
Strategy for Quinoline Synthesis
A plausible route begins with the 4-amino-3-methoxybenzaldehyde synthesized via the Buchwald-Hartwig amination (Protocol 2). This intermediate can then undergo a Friedländer reaction with a suitable ketone to construct the quinoline ring.
Caption: Friedländer Annulation for Quinoline Synthesis.
Protocol 3: Friedländer Synthesis of a Substituted 6-Methoxyquinoline
This protocol outlines the synthesis of a tetracyclic quinoline derivative from 4-amino-3-methoxybenzaldehyde and cyclohexanone.
Materials:
-
4-Amino-3-methoxybenzaldehyde (from Protocol 2)
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Dichloromethane
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-methoxybenzaldehyde (1.0 eq) and cyclohexanone (1.2 eq) in ethanol.
-
Base Addition: Add a solution of potassium hydroxide (2.0 eq) in a small amount of water.
-
Reaction Execution: Heat the mixture to reflux and stir for 8-12 hours. The product may precipitate from the reaction mixture upon cooling.
-
Work-up: Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration and wash with cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure.
-
Extraction and Purification: To the residue, add water and extract with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solvent. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the desired substituted 6-methoxyquinoline.
| Parameter | Condition | Causality/Justification |
| Catalyst | Potassium Hydroxide (KOH) | A strong base that catalyzes the initial aldol-type condensation between the ketone enolate and the aldehyde, and the subsequent cyclization and dehydration steps. |
| Reactant | Cyclohexanone | Provides the α-methylene and carbonyl functionalities required for the annulation. |
| Solvent | Ethanol | A polar protic solvent that effectively dissolves the reactants and the base. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and dehydration steps. |
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. By strategically employing a sequence of modern palladium-catalyzed cross-coupling reactions and classical cyclization methodologies, researchers can efficiently access a diverse range of benzofurans, indoles, and quinolines. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for the development of novel molecular entities, accelerating the pace of discovery in pharmaceutical and materials science.
References
-
Kishore, D. R., & Satyanarayana, G. (2022). A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones/alkyl 2-(2-bromophenoxy)acetates/2-(2-bromophenoxy)acetonitrile/1-(2-bromophenoxy)propan-2-one with terminal acetylenes followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner and subsequent double-bond isomerization provide 2,3-disubstituted benzo[b]furans. Journal of Organic Chemistry, 87(15), 10158–10172. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.
-
ResearchGate. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]
-
Zheng, Y., et al. (2024). Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Nature Communications, 15(1), 5431. [Link]
-
Klán, P., et al. (2012). Flow Chemistry: Sonogashira Coupling. Organic Syntheses, 89, 131. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. [Link]
-
Indu, S., & Kaliappan, K. P. (2015). Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles. ResearchGate. [Link]
-
Wu, C., et al. (2010). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Tetrahedron Letters, 51(4), 684-687. [Link]
Sources
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Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions of 4-Iodo-3-methoxybenzaldehyde
Abstract
4-Iodo-3-methoxybenzaldehyde is a highly versatile aromatic building block, featuring three distinct points of chemical reactivity: the electrophilic aldehyde, the electron-rich aromatic ring, and the carbon-iodine bond, which is amenable to a host of powerful C-C and C-heteroatom bond-forming reactions. However, the inherent reactivity of the aldehyde group often conflicts with the conditions required for transformations at the aryl iodide position, particularly those involving strongly nucleophilic or basic organometallic reagents. This guide provides an in-depth analysis of protecting group strategies, enabling researchers to effectively "mask" the aldehyde functionality, perform desired modifications at the C-4 position, and subsequently regenerate the aldehyde with high fidelity. We will explore the causality behind the selection of acetal and dithioacetal protecting groups, provide detailed, field-proven protocols for their installation and removal, and illustrate their application in key synthetic transformations.
Part 1: The Strategic Imperative for Aldehyde Protection
The primary challenge in utilizing this compound for organometallic transformations is the incompatibility of the aldehyde with the reagents required. Reactions such as lithium-halogen exchange or Grignard reagent formation necessitate the use of potent organolithium or magnesium species.[1] These reagents would readily and irreversibly add to the unprotected aldehyde carbonyl, leading to undesired side products and consumption of the valuable organometallic intermediate.
Therefore, a three-step protection strategy is essential:
-
Block the interfering aldehyde by converting it into a stable, unreactive functional group.[2]
-
Perform the intended reaction at the carbon-iodine bond.
-
Remove the protecting group to restore the aldehyde functionality.[3]
The choice of protecting group is dictated by two critical criteria:
-
Stability: It must be completely inert to the conditions of the primary reaction (e.g., strong bases, nucleophiles, metal catalysts).[4]
-
Orthogonality: It must be removable under conditions that are mild enough to leave the rest of the molecule, including the newly installed functionality and the sensitive C-I bond (if it remains), intact.[5]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow: Overcoming Reactivity Conflicts."
Part 2: Selecting and Implementing the Protecting Group
For aldehydes, cyclic acetals and dithioacetals are the most common and effective protecting groups, offering robust stability under basic and nucleophilic conditions.[6]
A. Acetal Protection: The Workhorse Strategy
Cyclic acetals, typically formed from ethylene glycol (1,3-dioxolane) or 1,3-propanediol (1,3-dioxane), are an excellent first choice. They are stable to organolithium reagents, Grignard reagents, and the basic conditions often employed in palladium-catalyzed cross-coupling reactions.[1][3]
Causality of Choice: The formation of a five- or six-membered ring is entropically favored. The resulting acetal lacks the electrophilic carbonyl carbon and acidic α-protons, rendering it inert to strong bases and nucleophiles. Deprotection is readily achieved via acid-catalyzed hydrolysis, a mechanism that is orthogonal to the formation of most organometallic C-C bonds.[4]
Protocol 1: Acetal Protection with Ethylene Glycol
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2-(4-iodo-3-methoxyphenyl)-1,3-dioxolane is often pure enough for the next step, or it can be further purified by column chromatography.
Protocol 2: Acetal Deprotection
The key to deprotection is ensuring the conditions do not compromise other functional groups.
| Method | Reagents & Conditions | Advantages & Rationale | Citation(s) |
| Standard Acid Hydrolysis | 1M HCl (aq) in THF or Acetone, RT | Effective and straightforward. The water acts as the nucleophile in the hydrolysis mechanism. | [3][4] |
| Mild Lewis Acid | Bismuth(III) Nitrate Pentahydrate (cat.), CH₂Cl₂/H₂O, RT | Highly chemoselective. Tolerates acid-sensitive groups like TBDMS ethers. | [7] |
| Neutral Deprotection | Iodine (I₂) (10 mol%) in Acetone, RT | Exceptionally mild, avoiding acidic conditions entirely. The mechanism involves a substrate exchange with acetone, making it ideal for highly sensitive molecules. | [8][9][10] |
B. Dithioacetal Protection: For Maximum Durability
When subsequent reactions involve exceptionally harsh nucleophiles or when umpolung (polarity inversion) chemistry is desired, 1,3-dithianes (formed from 1,3-propanedithiol) offer superior stability.[11]
Causality of Choice: Thioacetals are significantly more stable to acid hydrolysis than their oxygen analogues. Their stability in strongly basic media is excellent, and the C-2 proton becomes acidic (pKa ≈ 31), allowing for deprotonation with strong bases like n-butyllithium (n-BuLi) to form a nucleophilic acyl anion equivalent.[11][12]
Protocol 3: Dithioacetal Protection with 1,3-Propanedithiol
-
Setup: In a fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 1,3-propanedithiol (1.1 eq) followed by the dropwise addition of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 0.1 eq).
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC until completion (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Dithioacetal Deprotection
Deprotection of dithioacetals is more challenging and typically requires oxidative or electrophilic conditions.[12]
-
Setup: Dissolve the dithiane-protected compound (1.0 eq) in a solvent mixture such as 9:1 acetone/water.
-
Reagent Addition: Add an oxidizing agent like N-bromosuccinimide (NBS, 2.2 eq) or an electrophilic mercury salt like mercuric chloride (HgCl₂, 2.1 eq) with calcium carbonate (CaCO₃) as an acid scavenger.
-
Reaction: Stir at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup & Isolation: Filter the reaction mixture to remove solids. Concentrate the solvent and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic layer. Purify the resulting aldehyde by chromatography.
Part 3: Synthetic Applications
With a robust protecting group in place, this compound becomes a powerful tool for complex molecule synthesis.
Application 1: Lithium-Halogen Exchange
This reaction is a rapid and efficient way to generate a potent aryllithium nucleophile.[13] The exchange rate for iodine is significantly faster than for bromine or chlorine, making it ideal for this substrate.[13][14]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Lithium-Halogen Exchange Workflow."
Protocol:
-
Dissolve the acetal-protected this compound in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add tert-butyllithium (t-BuLi, 1.1 eq) and stir for 30 minutes. The rapid exchange forms the corresponding aryllithium species.[15]
-
Add the desired electrophile (e.g., cyclohexanone, 1.0 eq) and stir for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and allow it to warm to room temperature.
-
Perform an aqueous workup and extract with ethyl acetate.
-
The crude product can then be subjected to one of the deprotection protocols (e.g., Protocol 2, Method A) to unmask the aldehyde and yield the final product.
Application 2: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a premier method for forming biaryl structures.[16] Protecting the aldehyde prevents potential side reactions with the basic conditions or the boronic acid species.
Protocol:
-
To a reaction vessel, add the acetal-protected this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).[17]
-
Add a solvent system, typically a mixture like toluene/ethanol/water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction (e.g., to 80-100 °C) and stir until the starting iodide is consumed (monitor by TLC).
-
Cool, perform an aqueous workup, and extract the product.
-
After purification, deprotect the aldehyde using a suitable method from Protocol 2.
Conclusion
The strategic application of protecting groups transforms this compound from a molecule with conflicting reactivity into a modular and powerful synthetic intermediate. By selecting an appropriate protecting group—typically a cyclic acetal for its balanced stability and ease of handling—researchers can unlock the full potential of the carbon-iodine bond for sophisticated organometallic transformations. The protocols detailed herein provide a reliable foundation for executing these strategies, enabling the efficient synthesis of complex molecular architectures for research, discovery, and drug development.
References
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Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
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Organic Chemistry Portal. (n.d.). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Organic Chemistry Portal. [Link]
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Abe, Y., Yamada, T., Yamamoto, T., Esaka, Y., Ikawa, T., & Sajiki, H. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470. [Link]
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Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
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Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate. [Link]
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KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]
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ResearchGate. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. ResearchGate. [Link]
-
Bio-Synthesis Inc. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Bio-Synthesis Inc. [Link]
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Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford University Press. [Link]
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PubMed. (2022). Ortho C-H Hydroxyalkylation or Methylation of Aryl Iodides by Ethers and TMSI via a Catellani Strategy. National Center for Biotechnology Information. [Link]
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University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
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Semantic Scholar. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Ortho C–H Hydroxyalkylation or Methylation of Aryl Iodides by Ethers and TMSI via a Catellani Strategy. ResearchGate. [Link]
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ResearchGate. (n.d.). A Convenient Protecting Group for Aldehydes. ResearchGate. [Link]
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ACS Publications. (n.d.). Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]
-
Semantic Scholar. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Semantic Scholar. [Link]
-
Ludwig-Maximilians-Universität München. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. LMU. [Link]
-
University of Connecticut. (n.d.). lithium halogen exchange #1 revised. UConn. [Link]
-
YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. CrashCourse. [Link]
-
RSC Publishing. (n.d.). Carbonate-assisted selectively deoxygenative cross-coupling reaction between aryl and aliphatic aldehydes: a straightforward route to access α-alkylated aryl ketones. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. NIH. [Link]
-
ETH Zürich. (n.d.). OC II Lecture Notes. ETH Zürich. [Link]
-
National Institutes of Health. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. NIH. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
Scribd. (n.d.). 1 Lithium Halogen Exchange. Scribd. [Link]
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ElectronicsAndBooks. (n.d.). Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. ElectronicsAndBooks. [Link]
-
ResearchGate. (n.d.). Developments in the Deprotection of Thioacetals. ResearchGate. [Link]
-
ResearchGate. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. [Link]
-
ACS Publications. (2014). Development of (Trimethylsilyl)ethyl Ester Protected Enolates and Applications in Palladium-Catalyzed Enantioselective Allylic Alkylation. Organic Letters. [Link]
-
PubMed. (2007). Effectiveness of the suzuki-miyaura cross-coupling reaction for solid-phase peptide modification. National Center for Biotechnology Information. [Link]
-
WordPress. (n.d.). Trimethylsilyl Iodide (TMSI). WordPress. [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules. [Link]
-
PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. RSC. [Link]
-
JoVE. (n.d.). The effect of para-substituted benzaldehyde derivatives with push/pull electron groups on the conformation of bovine serum albumin and its toxicity investigation in Brachionus calyciflorus Pallas (rotifers). JoVE. [Link]
-
ResearchGate. (n.d.). Oxidation of alcohols, TMS ethers, and THP ethers to aldehydes/ketones. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For... RSC. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Iodo-3-methoxybenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling of 4-iodo-3-methoxybenzaldehyde. This particular substrate, while seemingly straightforward, presents a unique combination of electronic and functional group properties that can lead to frustratingly low yields. This resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to help you identify the root cause of poor reaction performance and implement targeted solutions.
Question 1: My reaction has stalled, or the yield is very low, with significant starting material remaining. What are the likely causes?
Answer:
Failure to achieve high conversion in the Suzuki coupling of this compound often points to issues with the catalyst's activity or the reaction conditions not being optimal for this specific substrate. The electron-donating methoxy group and the electron-withdrawing (and potentially coordinating) aldehyde group create a challenging electronic environment.
Core Issues to Investigate:
-
Suboptimal Catalyst System: The combination of an electron-rich aryl iodide and a potentially coordinating aldehyde can challenge standard catalyst systems like Pd(PPh₃)₄. The oxidative addition step, while generally fast for iodides, can be influenced by the substrate's electronics.
-
Ineffective Base: The base is critical for activating the boronic acid for transmetalation.[1][2] If the base is too weak, insoluble, or incompatible with the solvent, this key step will be inefficient.
-
Catalyst Deactivation: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[3] Inadequate degassing can lead to the formation of palladium black and a complete loss of catalytic activity.[4]
-
Low Reaction Temperature: While aryl iodides are reactive, the overall catalytic cycle may require thermal energy to proceed at an appreciable rate, especially if a less active catalyst system is employed.
Recommended Remedial Protocol:
If you are facing low conversion, consider the following systematic optimization:
-
Catalyst and Ligand Screening: For this electron-rich substrate, a more robust catalyst system is recommended.
-
Switch to a Bulky, Electron-Rich Ligand: Move away from simple triphenylphosphine. Ligands from the Buchwald biarylphosphine family, such as SPhos or XPhos , are industry standards for coupling electron-rich aryl halides.[5][6] They promote the crucial oxidative addition and reductive elimination steps.[7]
-
Use a Stable Pre-catalyst: Instead of generating Pd(0) in situ from Pd(OAc)₂, which can be inefficient, use an air-stable Pd(II) pre-catalyst that reliably forms the active Pd(0) species. A combination like Pd₂(dba)₃ / SPhos is a powerful choice.[8]
-
-
Base and Solvent Optimization:
-
Screen Stronger Bases: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃ .[5] These are highly effective in many challenging couplings.
-
Ensure Biphasic Conditions: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is often beneficial.[3][9] This helps to dissolve the inorganic base while keeping the organic components in the primary phase.
-
-
Rigorous Inert Atmosphere Technique:
-
Degas Solvents Thoroughly: Before use, sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[9][10][11]
-
Flask Preparation: Assemble your reaction in a dry Schlenk flask. Seal it, then evacuate and backfill with inert gas three to five times to remove all traces of oxygen.[5]
-
-
Temperature Adjustment:
-
Incrementally increase the reaction temperature. A good starting point is 80 °C, but for challenging substrates, temperatures up to 100-110 °C may be necessary.[5] Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.
-
Question 2: My starting material is consumed, but the yield of the desired product is low. I'm observing significant side products. What is happening?
Answer:
Complete consumption of the starting material with a low yield of the target molecule points directly to competing side reactions. For this specific substrate, the primary culprits are protodeboronation of the boronic acid and dehalogenation of the this compound.
Common Side Reactions:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene, effectively removing one of the coupling partners from the reaction.[5][12] It can be accelerated by excess water or strong bases.[5]
-
Dehalogenation: The aryl iodide is converted to the corresponding des-iodo compound (3-methoxybenzaldehyde). This occurs when the palladium intermediate undergoes reduction instead of transmetalation.[4][12]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[12][13]
Troubleshooting Workflow for Side Reactions:
Caption: Troubleshooting workflow for common side reactions.
Detailed Solutions:
-
To Mitigate Protodeboronation:
-
Use a Boronic Ester: Boronic acid pinacol esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[4]
-
Optimize the Base: Avoid strong hydroxide bases if possible. K₃PO₄ provides sufficient basicity for transmetalation while being less aggressive in promoting protodeboronation.[5]
-
Control Water Content: While a small amount of water is often necessary, excess water can accelerate this side reaction.[5] Try reducing the aqueous portion of your solvent system.
-
-
To Minimize Dehalogenation:
-
Increase Catalyst System Efficiency: A highly active catalyst system that promotes rapid transmetalation and reductive elimination will outcompete the dehalogenation pathway. Using a bulky, electron-rich ligand like SPhos is key.[6]
-
Lower the Temperature: If dehalogenation is severe, try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period.
-
-
To Prevent Homocoupling:
-
Strict Exclusion of Oxygen: This is the most critical factor. Homocoupling is often a sign that your degassing and inert atmosphere techniques need improvement.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the methoxy and aldehyde groups in this reaction?
A: The electronic nature of the substituents on the aryl halide significantly impacts the Suzuki coupling.
-
3-Methoxy Group (-OMe): This is a strong electron-donating group. It increases the electron density of the aromatic ring, which can make the crucial oxidative addition step of the aryl iodide to the Pd(0) center slower compared to electron-neutral or electron-poor aryl halides.[5][14] This is a primary reason why a more active catalyst system is often required.
-
4-Iodo Group (-I): The C-I bond is the weakest among the aryl halides, making oxidative addition generally favorable.[13]
-
Aldehyde Group (-CHO): This is an electron-withdrawing group. While it can help activate the ring towards oxidative addition, it also introduces the possibility of side reactions or coordination to the palladium center, which could potentially inhibit catalysis.
Q2: How do I choose the optimal Base and Solvent?
A: The choice of base and solvent is interdependent and crucial for success.
-
Base: The base's primary role is to form a more nucleophilic boronate species from the boronic acid, which facilitates transmetalation.[2]
-
Solvent: The solvent must dissolve the organic substrates and catalyst, and at least partially dissolve the base.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors for generating the active Pd(0) catalyst. Pd₂(dba)₃ is often more reliable.[4] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[5][6] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base that minimizes protodeboronation compared to hydroxides.[5] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Excellent solvent system for dissolving both organic and inorganic components.[9] |
| Temperature | 80 - 100 °C | Provides sufficient energy for the catalytic cycle without promoting excessive side reactions. |
Q3: Can I use Pd(PPh₃)₄ for this reaction?
A: While Pd(PPh₃)₄ is a classic Suzuki catalyst, it may not be the most effective choice for this particular substrate. The electron-rich nature of this compound benefits from the more electron-donating and bulkier Buchwald-type ligands (like SPhos) to achieve high yields efficiently.[5][6] If you only have access to Pd(PPh₃)₄, you may need to use higher catalyst loadings (5-10 mol%) and higher temperatures, and still may not achieve the yields possible with a more modern catalyst system.
Optimized Starting Protocol
This protocol serves as a robust starting point for the Suzuki coupling of this compound. Further optimization may be required depending on the specific boronic acid used.
Caption: Optimized experimental workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%) and add them to the Schlenk flask.
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water via syringe (a typical ratio is 4:1 to 10:1, to a final concentration of 0.1 M with respect to the aryl halide).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS every 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
-
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Various Authors. (2024). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Retrieved from [Link]
-
Kassel, S., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH National Library of Medicine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, September 7). Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
-
Various Authors. (n.d.). The effect of various bases on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. ResearchGate. Retrieved from [Link]
-
Various Authors. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]
-
Reddit User. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Reddit. Retrieved from [Link]
-
Various Authors. (2024). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side Reactions in the Heck Coupling of 4-Iodo-3-methoxybenzaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the Heck coupling of 4-iodo-3-methoxybenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and experimental challenges. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your synthetic strategies.
I. Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is resulting in a significant amount of 3-methoxybenzaldehyde. What is causing this dehalogenation?
A1: The formation of 3-methoxybenzaldehyde is a classic case of a reductive dehalogenation side reaction.[1][2] This occurs when the arylpalladium(II) intermediate, formed after the oxidative addition of this compound to the Pd(0) catalyst, is intercepted by a hydride source before it can react with the alkene.[2] Potential hydride sources in a Heck reaction can include the solvent (e.g., alcohols), the base (e.g., formate salts), or even trace water.[1]
Q2: I'm observing the formation of a biphenyl derivative, 2,2'-dimethoxy-4,4'-diformylbiphenyl. What is this homocoupling product and how can I avoid it?
A2: The formation of 2,2'-dimethoxy-4,4'-diformylbiphenyl is due to a homocoupling side reaction of your starting material, this compound.[3][4] This typically happens under conditions that favor the reaction of two arylpalladium(II) intermediates with each other over the desired reaction with the alkene. High concentrations of the aryl halide, insufficient alkene concentration, or high reaction temperatures can promote this side reaction.[4]
Q3: My reaction has stalled and I see a black precipitate. What does this indicate?
A3: The appearance of a black precipitate is a strong indicator of the decomposition of your palladium catalyst into inactive palladium black.[5] This can be caused by several factors, including the presence of oxygen, high temperatures, or the absence of stabilizing ligands. Once palladium black has formed, the catalytic cycle is effectively shut down, leading to low or no conversion of your starting materials.
Q4: I'm using a phosphine ligand, but my reaction is still sluggish and I'm seeing byproducts. Could the ligand be the problem?
A4: While phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, they can also be a source of issues.[6][7] Phosphine ligands are susceptible to oxidation to phosphine oxides, especially in the presence of trace oxygen or at elevated temperatures.[6][8] This oxidation can deactivate the catalyst. Additionally, using an inappropriate phosphine ligand (either too bulky or not electron-rich enough) for your specific substrate can lead to poor reactivity.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more detailed breakdown of common side reactions, their mechanistic origins, and actionable troubleshooting steps.
Issue 1: Reductive Dehalogenation
The formation of 3-methoxybenzaldehyde is a common and frustrating side reaction. Understanding its mechanism is key to its prevention.
Mechanism:
Caption: Reductive Dehalogenation Pathway.
Troubleshooting Protocol:
| Parameter | Problem | Solution | Scientific Rationale |
| Solvent | Use of protic solvents like alcohols. | Switch to aprotic polar solvents such as DMF, DMAc, or NMP.[9][10] | Aprotic solvents are less likely to act as hydride donors, thus minimizing the reductive dehalogenation pathway.[1] |
| Base | Use of formate salts or bases containing trace formate impurities. | Employ non-hydridic bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[11][12] | These bases do not readily provide a hydride source to the arylpalladium intermediate. |
| Additives | Presence of water. | Ensure all reagents and solvents are rigorously dried. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Water can act as a proton source, which can lead to the formation of palladium hydride species that promote dehalogenation. |
| Temperature | High reaction temperatures. | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately suppress the dehalogenation side reaction. | Higher temperatures can promote undesired decomposition pathways and increase the rate of side reactions. |
Issue 2: Homocoupling of this compound
The formation of a symmetrical biaryl product indicates that the desired cross-coupling with the alkene is being outcompeted.
Mechanism:
Caption: Homocoupling Side Reaction Pathway.
Troubleshooting Protocol:
| Parameter | Problem | Solution | Scientific Rationale |
| Reactant Stoichiometry | Low alkene concentration relative to the aryl iodide. | Increase the equivalents of the alkene (e.g., 1.5 to 2.0 equivalents). | A higher concentration of the alkene will statistically favor its coordination to the arylpalladium intermediate over the reaction with another molecule of the intermediate.[13] |
| Reaction Concentration | High concentration of the aryl iodide. | Decrease the overall reaction concentration by increasing the solvent volume. | Lowering the concentration of the aryl iodide reduces the frequency of collisions between two arylpalladium intermediates. |
| Temperature | High reaction temperatures. | Lower the reaction temperature. | Elevated temperatures can accelerate the rate of homocoupling.[4] |
| Catalyst System | Inefficient catalyst system. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to find a more active system for the cross-coupling reaction.[14] | A more efficient catalyst will promote the desired Heck coupling at a faster rate, outcompeting the slower homocoupling pathway. |
Issue 3: Catalyst Decomposition (Palladium Black Formation)
The precipitation of palladium black is a clear sign of catalyst death and must be addressed for a successful reaction.
Mechanism:
Caption: Catalyst Decomposition to Palladium Black.
Troubleshooting Protocol:
| Parameter | Problem | Solution | Scientific Rationale |
| Atmosphere | Presence of oxygen. | Thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then agglomerate to form palladium black. |
| Ligands | Insufficiently stabilizing or easily oxidized ligands. | Use more robust and electron-rich phosphine ligands (e.g., tri-tert-butylphosphine) or N-heterocyclic carbene (NHC) ligands.[7] Consider using phosphine oxides as additives to stabilize the palladium catalyst.[5] | Stronger coordinating and less air-sensitive ligands can better stabilize the Pd(0) species and prevent aggregation.[5][7] |
| Temperature | Excessive heat. | Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. | High temperatures can promote the agglomeration of palladium nanoparticles into inactive palladium black. |
| Additives | Absence of stabilizing additives. | In some cases, the addition of phase-transfer catalysts like tetrabutylammonium chloride (TBAC) can help stabilize the active palladium species.[15] | These additives can form anionic palladium complexes that are more stable and less prone to decomposition.[15] |
III. Experimental Protocols
General Procedure for the Heck Coupling of this compound:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Add this compound (1.0 eq) and the desired alkene (1.1-1.5 eq).
-
Add the anhydrous solvent (e.g., DMF, DMAc) via syringe.
-
Add the base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific alkenes and reaction scales.
IV. References
-
Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3249–3260.
-
Amatore, C., & Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-51). John Wiley & Sons, Ltd.
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Retrieved from [Link]
-
Royal Society of Chemistry. (1999). A new access to palladium–phosphine chemistry. Formation of polynuclear palladium compounds via the oxidation of ligands in simple palladium(II) complexes. Journal of the Chemical Society, Dalton Transactions.
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
-
Royal Society of Chemistry. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
-
ResearchGate. (2015). Ligand-free heck coupling and homocoupling of aryl halides in the presence of tetrabutylammonium nitrate. Retrieved from [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
American Chemical Society. (n.d.). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Journal of the American Chemical Society.
-
sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
YouTube. (2015, October 26). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [https://www.organic-chemistry.org/ सिंथेसिस/homocoupling-reactions-of-aryl-halides.shtm]([Link] सिंथेसिस/homocoupling-reactions-of-aryl-halides.shtm)
-
ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). Retrieved from [Link]
-
R Discovery. (2021, February 26). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
YouTube. (2025, August 11). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Retrieved from [Link]
-
ACS Publications. (n.d.). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry.
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
Sources
- 1. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
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- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 4-Iodo-3-methoxybenzaldehyde
Welcome to the technical support center for the purification of 4-iodo-3-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate from complex reaction mixtures. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification issues, ensuring you can achieve high purity and yield.
Part 1: Initial Assessment of Your Crude Material
Before selecting a purification strategy, a preliminary analysis of your crude product is critical. This initial assessment dictates the most efficient path forward.
Frequently Asked Question:
Q1: I have a crude reaction mixture. What is the very first thing I should do?
A1: Your first step should always be a qualitative analysis by Thin-Layer Chromatography (TLC).[1][2] TLC provides a rapid, inexpensive snapshot of your mixture's complexity. It helps you:
-
Estimate Purity: Determine the number of components in your mixture.
-
Identify Your Product: By spotting your crude mixture alongside a reference standard (if available), you can tentatively identify the spot corresponding to this compound.
-
Develop a Purification Strategy: The TLC results will guide your choice between recrystallization and column chromatography and help you select an appropriate solvent system.[3]
Protocol: Diagnostic Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude material in a non-polar, low-boiling point solvent like dichloromethane or ethyl acetate.[3]
-
Spotting: Use a capillary tube to spot a small, concentrated dot of the solution onto the baseline of a silica gel TLC plate.[1]
-
Elution: Develop the plate in a TLC chamber containing a pre-determined solvent system (eluent). A good starting point for moderately polar aromatic aldehydes is a mixture of a non-polar and a polar solvent.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic ring will absorb UV light.[4]
-
Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal Rf for the target compound for subsequent column chromatography is between 0.3 and 0.7.[3] If the spot is too high (high Rf), the eluent is too polar; if it's too low (low Rf), the eluent is not polar enough.[3]
| Parameter | Description | Significance |
| Stationary Phase | Silica Gel (SiO₂) | A polar adsorbent that interacts more strongly with polar compounds, slowing their movement.[1][5] |
| Mobile Phase (Eluent) | Solvent or solvent mixture | Carries the compounds up the plate; its polarity determines the separation.[3] |
| Retention Factor (Rf) | (Distance traveled by spot) / (Distance traveled by solvent front) | A quantitative measure of a compound's mobility in a given system.[1] |
Part 2: Purification Strategy Decision Workflow
The data from your initial TLC analysis will guide you to the most appropriate purification method. This decision tree illustrates a logical workflow for selecting your strategy.
Caption: Decision tree for selecting a purification method.
Part 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying compounds that are solid at room temperature, provided the impurities have different solubility profiles from the product.[6] The goal is to dissolve the impure solid in a minimum amount of a hot solvent and allow the solution to cool slowly, causing the pure compound to crystallize while impurities remain dissolved.[6]
Frequently Asked Questions:
Q2: My compound won't crystallize from solution upon cooling. What should I do?
A2: This is a classic problem, often caused by using too much solvent or the solution being supersaturated.[6][7]
-
Problem: Excessive solvent was used. The solution is not saturated enough for crystals to form, even when cold.[7][8]
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your product. Allow it to cool again. Be careful not to boil it down too much, or the compound may precipitate out with impurities.
-
-
Problem: The solution is supersaturated but requires an initiation event.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[9]
-
Solution 2 (Seeding): If you have a tiny crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[10]
-
Solution 3 (Drastic Cooling): If the above methods fail, try cooling the solution in a dry ice/acetone bath, but be aware this can sometimes cause the product to "crash out" as a powder or oil, trapping impurities.[10]
-
Q3: My product "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[7][10] This is common if the compound is significantly impure (leading to melting point depression) or if the boiling point of the solvent is higher than the melting point of the solute.[7]
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature, then allow it to cool much more slowly. Insulating the flask can help.[7][9]
-
Solution 2: Change your solvent system. Try a solvent with a lower boiling point or use a mixed-solvent system where you can more finely tune the solubility.[8]
Q4: What is a good solvent for recrystallizing this compound?
A4: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11] For aromatic aldehydes, common choices include alcohols (like ethanol or isopropanol), often mixed with water, or hydrocarbon solvents.
-
Single Solvent: Based on its structure, ethanol could be a good starting point.
-
Mixed Solvent System (e.g., Ethanol/Water): Dissolve the crude solid in the minimum amount of hot ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation. Add a drop or two more of hot ethanol to clarify the solution, then allow it to cool slowly.[8]
Part 4: Troubleshooting Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[5][12] It is ideal for separating compounds with similar polarities.
Frequently Asked Questions:
Q5: How do I select the right solvent system (eluent) for my column?
A5: The solvent system you developed during your diagnostic TLC is your starting point. The goal is to find a system where your product has an Rf of ~0.3-0.4.
-
Scientific Rationale: The separation on a column is essentially a series of countless TLC separations. A lower Rf on the TLC plate means the compound will spend more time adsorbed to the stationary phase (silica) and will thus move more slowly down the column, allowing for better separation from less polar impurities that move faster.
-
Practical Tip: A reported successful eluent for this compound is petroleum ether:ethyl acetate (15:1) .[13] This indicates the compound is relatively non-polar. You can adjust this ratio based on your TLC results. If your product's Rf is too high, increase the proportion of petroleum ether (the non-polar component). If it's too low, increase the proportion of ethyl acetate (the polar component).
Q6: My separation is poor; the fractions are all mixed. What can I do?
A6: Poor separation can result from several factors.
-
Problem: The column was packed improperly.
-
Solution: Ensure the adsorbent is packed uniformly without any air bubbles or cracks, which would lead to channeling and a non-level elution front.
-
-
Problem: The initial band of compound was too wide.
-
Solution: Dissolve the crude mixture in the absolute minimum amount of solvent before loading it onto the column. A more concentrated, narrow starting band leads to sharper, more distinct bands during elution.
-
-
Problem: The eluent polarity is too high.
-
Solution: If all compounds are eluting too quickly and close together, the solvent system is too polar. It is washing everything through without allowing for sufficient interaction with the silica gel. Switch to a less polar eluent system (e.g., increase the petroleum ether:ethyl acetate ratio from 15:1 to 20:1 or 30:1).[12]
-
Protocol: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pack the column with silica gel slurried in the least polar solvent of your eluent system (e.g., petroleum ether).
-
Sample Loading: Dissolve your crude product in a minimal volume of the eluent or a less polar solvent. Carefully add this solution to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
References
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Labogens. (2023, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
YouTube. (2020, September 13). Thin Layer Chromatography (TLC) demonstration. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]
-
Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-4-methoxybenzaldehyde. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1: Recrystallization of Vanillin (4-Hydroxy-3-Methoxybenzaldehyde). Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 13. rsc.org [rsc.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Iodo-3-methoxybenzaldehyde
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 4-iodo-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base and solvent selection for successful and reproducible outcomes. The presence of both an aldehyde and a methoxy group on the aromatic ring introduces specific challenges and opportunities that this guide will address in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the functional groups present on the substrate:
-
Aldehyde Functionality: The aldehyde group is sensitive to certain reaction conditions. It can undergo side reactions such as reduction, oxidation, or condensation, particularly under harsh basic or thermal conditions.[1]
-
Dehalogenation: A common side reaction is the reduction of the carbon-iodine bond, leading to the formation of 3-methoxybenzaldehyde as a byproduct. This is often promoted by the presence of a proton source and can be exacerbated by the choice of base and solvent.[2]
-
Steric and Electronic Effects: The methoxy group is electron-donating, which can influence the reactivity of the aryl iodide. While aryl iodides are generally reactive, the overall electronic nature of the substrate can affect the rates of the catalytic cycle steps.[3]
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Given its structure as an aryl iodide, this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with a wide range of boronic acids and their derivatives. This is often the first choice due to the commercial availability and stability of many boronic acids.[4][5]
-
Sonogashira Coupling: Used for the synthesis of substituted alkynes by coupling with terminal alkynes. This reaction is highly valuable for creating rigid structural motifs.[6][7]
-
Heck Reaction: Enables the formation of carbon-carbon bonds with alkenes to produce substituted olefins.[8][9]
The choice of reaction will depend on the desired final product.
Q3: How does the choice of base impact the success of a Suzuki-Miyaura coupling with this substrate?
A3: The base in a Suzuki-Miyaura coupling plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[4] For a substrate like this compound, the choice of base is critical to maximize yield and minimize side reactions:
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are generally preferred to minimize side reactions involving the sensitive aldehyde group and to reduce the likelihood of dehalogenation.[2]
-
Stronger bases (e.g., NaOH, KOH) should be used with caution as they can promote undesired reactions.
-
The solubility of the base in the chosen solvent system is also a key factor for an efficient reaction.
Q4: What are the key considerations for solvent selection in these cross-coupling reactions?
A4: The solvent system must be carefully chosen to:
-
Ensure solubility: All reactants, the catalyst, and the base must be sufficiently soluble for the reaction to proceed efficiently.[10]
-
Influence reaction kinetics and selectivity: The polarity of the solvent can impact the stability of intermediates in the catalytic cycle.
-
Compatibility with reagents: The solvent should be inert to the reaction conditions and not participate in side reactions. Aprotic solvents are generally favored to minimize dehalogenation.[2]
Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) with water for Suzuki couplings, or polar aprotic solvents for Sonogashira and Heck reactions.[8][10][11]
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the palladium source is fresh and handled under an inert atmosphere, especially for Pd(0) catalysts. Consider using a more stable pre-catalyst. | Improved catalyst activity and conversion. |
| Inappropriate Base | The chosen base may be too weak or insoluble. Screen a panel of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | Identification of an effective base leading to higher conversion. |
| Poor Solvent Choice | Reactants may not be fully dissolved. Choose a solvent system that ensures homogeneity at the reaction temperature. | Improved reaction kinetics and higher yields. |
| Reaction Temperature Too Low | While aryl iodides are reactive, some couplings require elevated temperatures. Cautiously increase the temperature in increments. | Increased reaction rate and conversion. |
Issue 2: Significant Formation of 3-methoxybenzaldehyde (Dehalogenation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of a Proton Source | Ensure all reagents and solvents are strictly anhydrous. Use freshly dried and degassed solvents. | Reduction in the hydrodehalogenation side reaction.[2] |
| Base is Too Strong | Strong bases can promote protonolysis. Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. | Minimized protonolysis and reduced dehalogenation.[2] |
| Slow Reductive Elimination | If the desired product-forming step is slow, side reactions can dominate. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. | Increased yield of the desired cross-coupled product.[2] |
Issue 3: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxygen Contamination | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen). | Minimized formation of homocoupled byproducts.[12] |
| Presence of Pd(II) Species | Pd(II) can facilitate boronic acid homocoupling. Ensure the efficient in situ reduction of Pd(II) pre-catalysts to the active Pd(0) species. | Reduced homocoupling and increased yield of the desired product. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Adapted Protocol)
This protocol is a starting point for optimization. It is adapted from established procedures for similar aryl iodides.[11][13]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 4:1 dioxane:water) and a concentration of ~0.1 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Illustrative Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
The following table presents hypothetical data to illustrate the expected trends when screening different bases and solvents for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Actual yields will vary and require experimental optimization.
| Entry | Base (2.0 equiv) | Solvent (v/v) | Temperature (°C) | Hypothetical Yield (%) | Key Observation |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 75 | Good yield with a common, mild base. |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 | Often provides higher yields due to better solubility and reactivity. |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 90 | A strong, non-nucleophilic base, often excellent for challenging couplings.[2] |
| 4 | NaOH | Dioxane/H₂O (4:1) | 90 | 40 | Lower yield likely due to aldehyde side reactions and dehalogenation. |
| 5 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 88 | Toluene can be a good alternative, sometimes requiring higher temperatures. |
| 6 | K₃PO₄ | DMF/H₂O (4:1) | 90 | 82 | DMF is a polar aprotic solvent that can also be effective. |
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the cross-coupling reaction.
References
-
Request PDF. (2025, August 6). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Request PDF. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
-
Request PDF. (2025, August 7). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
Vapourtec. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2019, October 30). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Retrieved from [Link]
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). TABLE 3 Optimization of reaction conditions for Mizoroki-heck reactions.... Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
RWTH Publications. (n.d.). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
preventing deiodination of 4-Iodo-3-methoxybenzaldehyde
Welcome to the technical support center for 4-Iodo-3-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The electron-rich nature of this aryl iodide, while beneficial for facilitating oxidative addition in many cross-coupling reactions, also renders it susceptible to a common and frustrating side reaction: deiodination (also known as hydrodehalogenation).
This resource provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you minimize or eliminate this unwanted side reaction, thereby improving reaction yields, simplifying purification, and ensuring the integrity of your synthetic route.
Part 1: Troubleshooting Guide - Deiodination Issues
This section addresses the most common issues encountered when using this compound. The question-and-answer format is designed to help you quickly diagnose and solve problems in your experiments.
Question 1: I'm running a Suzuki-Miyaura coupling, and a major byproduct has the same retention time as 3-methoxybenzaldehyde. What is happening?
Answer: You are observing deiodination, a competitive side reaction where the iodine atom is replaced by a hydrogen atom. In the context of a palladium-catalyzed Suzuki coupling, this typically occurs via one of two primary pathways:
-
Protonolysis of the Aryl-Palladium(II) Intermediate: After oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate can be intercepted by a proton source before it undergoes transmetalation with the boronic acid. The presence of water, alcohol solvents, or a protic base can facilitate this.
-
Reductive Elimination from an Aryl-Palladium(II)-Hydride Species: A Pd(II)-hydride species can form in the catalytic cycle, often from the reaction of the catalyst with the base, solvent, or impurities. This hydride species can then undergo reductive elimination with the aryl group to form the deiodinated product and regenerate the Pd(0) catalyst.
Immediate Solutions:
-
Switch to a non-nucleophilic, anhydrous base: Replace bases like NaOH, K₂CO₃ (especially in aqueous media), or alkoxides with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Ensure anhydrous conditions: Thoroughly dry your solvents and reagents. Use freshly distilled solvents and dry your base and other salts in an oven before use.
-
Use a bulky, electron-rich phosphine ligand: Ligands like SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination of the desired product, which outcompetes the deiodination pathway.[1]
Question 2: My Sonogashira coupling is sluggish and produces a lot of the deiodinated starting material. How can I improve this?
Answer: Deiodination is a known side reaction in Sonogashira couplings, especially with electron-rich aryl iodides and when higher temperatures are required.[2] The mechanism often involves the formation of a palladium-hydride species or protodeiodination.[3]
Key areas to optimize:
-
Base Selection: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are standard, but they can also act as a source of hydrides, especially at elevated temperatures. Consider using a weaker, non-coordinating base or a mixed-base system.
-
Copper Co-catalyst: While essential for the traditional Sonogashira mechanism, Cu(I) can sometimes promote side reactions.[4][5] A "copper-free" Sonogashira protocol, often employing a different base and ligand system, can be highly effective in minimizing deiodination.
-
Temperature Control: Run the reaction at the lowest possible temperature that affords a reasonable reaction rate.[2] For highly activated iodides, reactions can often proceed at or slightly above room temperature.
-
Ligand Choice: Bulky, electron-donating phosphine ligands can stabilize the palladium center and promote the desired C-C bond formation over deiodination.[5]
Question 3: Even before adding my coupling partner, I see evidence of 3-methoxybenzaldehyde forming upon heating my reaction mixture. Why?
Answer: This suggests a thermal or base-promoted decomposition pathway. The carbon-iodine bond in electron-rich aryl iodides is inherently weaker and can be susceptible to cleavage under certain conditions.[6]
-
Radical Mechanisms: Strong bases like potassium tert-butoxide (KOtBu) can, in some cases, promote the formation of aryl radicals from aryl iodides, which can then abstract a hydrogen atom from the solvent or other reagents.[7][8]
-
Light Sensitivity: Electron-rich aryl iodides can be light-sensitive, leading to homolytic cleavage of the C-I bond to form an aryl radical.[6]
-
Trace Metal Impurities: Impurities in reagents or solvents could catalyze the deiodination process.
Preventative Measures:
-
Protect your reaction from light by wrapping the flask in aluminum foil.
-
Thoroughly degas all solvents and reagents to remove oxygen, which can initiate radical chain reactions.[9]
-
Screen different, milder bases if a strong base is suspected to be the cause.
Part 2: Frequently Asked Questions (FAQs)
This section provides deeper insight into the chemical principles governing deiodination and the rationale behind the recommended preventative strategies.
Q1: What makes the C-I bond in this compound particularly prone to cleavage?
The susceptibility to deiodination is primarily due to electronic effects. The methoxy group (-OCH₃) at the 3-position is a strong electron-donating group (EDG) via resonance. This increases the electron density on the aromatic ring, which in turn weakens the carbon-iodine bond, making it more susceptible to oxidative addition and, unfortunately, to cleavage by other pathways. While the aldehyde group is electron-withdrawing, the effect of the methoxy group often dominates in influencing the lability of the C-I bond.
Q2: What is the mechanistic role of the base in causing deiodination?
The base plays a multifaceted and critical role. While necessary for the catalytic cycle (e.g., to activate the boronic acid in Suzuki coupling or deprotonate the alkyne in Sonogashira coupling), it can be a primary contributor to deiodination:
-
Proton Source: Hydroxide or carbonate bases in the presence of water create a protic environment that can lead to protonolysis.
-
Hydride Source: Certain bases, particularly alkoxides like sodium tert-butoxide, can undergo β-hydride elimination (if applicable) or other decomposition pathways to generate palladium-hydride species, a key intermediate in one of the deiodination pathways.
-
Radical Initiator: Very strong bases can promote single-electron transfer (SET) processes, leading to radical-based deiodination.[10]
Q3: How do bulky phosphine ligands help prevent deiodination?
Bulky, electron-rich ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) are crucial for several reasons:
-
Accelerate Reductive Elimination: They promote the final, product-forming step of the cross-coupling cycle. By making this step faster, they decrease the lifetime of the key Ar-Pd(II)-R intermediate, giving it less time to participate in side reactions.
-
Steric Shielding: The bulk of the ligand can sterically hinder the approach of unwanted reactants (like water or hydride sources) to the palladium center.
-
Promote Oxidative Addition: Their electron-donating nature facilitates the initial oxidative addition step, often allowing the reaction to proceed at lower temperatures where side reactions are less prevalent.
Part 3: Optimized Experimental Protocols
The following protocols are provided as robust starting points. Optimization may still be required for your specific coupling partner.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize deiodination by using a non-nucleophilic base and a modern ligand system under anhydrous conditions.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered and oven-dried (3.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct (3-methoxybenzaldehyde).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data & Parameter Summary Table
For a typical Suzuki coupling, the choice of base and ligand is critical. The following table provides a general guide.
| Parameter | Standard Conditions (High Deiodination Risk) | Optimized Conditions (Low Deiodination Risk) | Rationale for Optimization |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalysts are often more stable and allow for precise ligand control. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination.[1] |
| Base | Na₂CO₃, K₂CO₃ (in aq. solvent) | K₃PO₄, Cs₂CO₃, CsF | Anhydrous, non-nucleophilic bases minimize protic side reactions.[1] |
| Solvent | Dioxane/Water, Toluene/Ethanol/Water | Anhydrous Dioxane, Toluene, or CPME | Removing protic co-solvents prevents protonolysis. |
| Temperature | 100-120 °C | 80-100 °C | Lower temperatures suppress side reactions; efficient catalysts allow for this. |
Part 4: Visualizing the Reaction Pathways
To better understand the competition between the desired coupling and the undesired deiodination, the following diagrams illustrate the key mechanistic steps.
Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling
Caption: The key Ar-Pd(II)-I intermediate can either proceed through the productive coupling cycle or be intercepted by a proton source, leading to deiodination.
Diagram 2: Workflow for Optimizing Reaction Conditions
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Iodo-3-methoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation when using 4-iodo-3-methoxybenzaldehyde as a substrate in cross-coupling reactions. Our goal is to provide you with the expertise and actionable insights needed to overcome common experimental hurdles, ensuring the integrity and success of your synthetic routes.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured to address specific experimental failures. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step guide to resolution.
Problem 1: Low to No Conversion of Starting Material
You have set up your cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound, but analysis (TLC, LC-MS, GC-MS) shows predominantly unreacted starting material.
Potential Causes & Diagnostic Workflow
Your catalyst is likely inactive from the start or is rapidly deactivating. The primary suspects are the iodide atom and the electronic properties of the substrate.
-
Cause A: Iodide-Induced Catalyst Inhibition. The high concentration of iodide in the reaction mixture, both from the substrate and as a byproduct (I⁻), can lead to the formation of inactive palladium complexes, such as halogen-bridged dimers[1]. While aryl iodides are reactive, the resulting iodide anion is a soft ligand that can bond strongly to the soft palladium center, arresting the catalytic cycle[1].
-
Cause B: Inefficient Oxidative Addition. The this compound substrate is electron-rich due to the methoxy group's donating effect. This property can slow down the oxidative addition step, which is often favored for electron-poor aryl halides[2][3]. A sluggish oxidative addition can lead to competing catalyst decomposition pathways.
-
Cause C: Inadequate Catalyst Pre-activation (for Pd(II) sources). If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction step, often relying on phosphine ligands or other reagents, can be inefficient and lead to the formation of inactive palladium black[4].
Step-by-Step Troubleshooting Protocol
-
Evaluate Your Ligand Choice. This is the most critical variable. For electron-rich aryl iodides, standard ligands like PPh₃ are often insufficient.
-
Action: Switch to sterically bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which promotes the oxidative addition step, and their size can prevent the formation of inactive dimers[5].
-
See Table 1 for recommended ligands.
-
-
Change Your Palladium Source. Pre-formed Pd(0) sources or advanced precatalysts that generate the active L-Pd(0) species cleanly are often superior.
-
Action: Replace Pd(OAc)₂/PdCl₂ with Pd₂(dba)₃ or a dedicated precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These systems are designed for challenging couplings and ensure more efficient entry into the catalytic cycle[6].
-
-
Scrutinize Reaction Conditions.
-
Base and Solvent: For Suzuki reactions, ensure your base is strong enough to activate the boronic acid but not so harsh as to cause side reactions. A solvent system that facilitates the dissolution of both the organic substrate and the inorganic base is crucial; sometimes, the addition of water is necessary[2][4].
-
Degassing: Oxygen is a known poison for Pd(0) catalysts, leading to oxidation and precipitation[4]. Ensure your solvent and reaction vessel are rigorously degassed using methods like the freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen) for an extended period[7].
-
Problem 2: Reaction Stalls After Partial Conversion
The reaction proceeds initially but stops before the starting material is fully consumed, leaving a mixture of starting material, product, and potentially byproducts.
Potential Causes & Diagnostic Workflow
This symptom points to a catalyst that is active initially but has a short lifetime under the reaction conditions.
-
Cause A: Progressive Iodide Poisoning. As the reaction progresses, the concentration of iodide anions (from the product formation) increases, leading to the gradual sequestration of the active catalyst into off-cycle, inactive states[1].
-
Cause B: Ligand Degradation. Phosphine ligands, especially under thermal stress, can undergo P-C bond cleavage or oxidation, which degrades the catalyst's coordination sphere and leads to the precipitation of palladium black[3].
-
Cause C: Aldehyde-Related Side Reactions. Although less commonly cited as a direct deactivation mechanism, the aldehyde group is reactive. Under certain conditions (e.g., with specific bases or high temperatures), it could potentially coordinate to the palladium center or participate in side reactions that consume reagents or foul the catalyst.
Step-by-Step Troubleshooting Protocol
-
Increase Ligand-to-Metal Ratio. A slight excess of the phosphine ligand can sometimes protect the palladium center and compensate for gradual ligand degradation.
-
Action: Increase the ligand:Pd ratio from a standard 2:1 to 4:1. Be cautious, as a very large excess can sometimes inhibit the reaction by occupying all coordination sites.
-
-
Lower the Reaction Temperature. High temperatures accelerate both the desired reaction and catalyst decomposition pathways[3].
-
Action: If possible, run the reaction at a lower temperature for a longer period. This requires a highly active catalyst system (see Problem 1 solutions).
-
-
Consider a Copper-Free System (for Sonogashira Coupling). In traditional Sonogashira reactions, the copper(I) cocatalyst can sometimes lead to alkyne homocoupling (Glaser coupling). More importantly, a simplified system can be easier to troubleshoot.
-
Protect the Aldehyde Group. If you suspect the aldehyde is causing issues, a protection-deprotection strategy may be warranted, although this adds steps to the synthesis.
-
Action: Convert the aldehyde to a more robust functional group, such as an acetal, before the cross-coupling reaction. The aldehyde can be regenerated after the C-C bond is formed.
-
Visualizing Deactivation and Troubleshooting
To better understand the processes, the following diagrams illustrate the key catalytic cycle, potential deactivation pathways, and a logical troubleshooting workflow.
Caption: A simplified catalytic cycle for a typical cross-coupling reaction.
Caption: Key catalyst deactivation pathways relevant to the substrate.
Caption: A logical workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q1: Is the iodide on my substrate always a problem? I thought aryl iodides were the most reactive halides.
A: This is an excellent and nuanced question. Aryl iodides are indeed the most reactive among aryl halides in the crucial oxidative addition step due to their weaker C-I bond. However, this reactivity releases iodide anions (I⁻) into the solution. Iodide can act as a "soft" ligand for the "soft" palladium center, sometimes forming strong bonds that inhibit further reaction or leading to the formation of catalytically inactive bridged dimers[1]. So, while the initial step is fast, the byproduct can poison the catalyst. The solution is not to avoid aryl iodides but to use ligands that create a sufficiently stable and reactive palladium complex that resists poisoning[5]. Interestingly, in some specific cases, iodide has been shown to form bridged binuclear palladium complexes that enhance catalytic activity, but this is not the typically assumed outcome[10].
Q2: Can the aldehyde and methoxy groups on the ring directly deactivate the catalyst?
A: Direct deactivation by these specific functional groups is not the most commonly reported failure mode, but their electronic influence is significant. The methoxy group is electron-donating, making the aryl iodide electron-rich and potentially slowing oxidative addition[2]. The aldehyde group is electron-withdrawing. Their combined effect determines the overall electronic character of the substrate. While the aldehyde's oxygen lone pair could theoretically coordinate to the palladium center, this is less likely to be a primary deactivation pathway compared to iodide poisoning or ligand degradation, especially with sterically bulky ligands that shield the metal center.
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?
A: A robust starting point is crucial. Based on literature for challenging couplings involving electron-rich aryl halides, the following conditions are recommended:
| Component | Recommendation | Rationale |
| Palladium Source | Buchwald G3 or G4 Precatalyst (1-2 mol%) | Ensures efficient and clean generation of the active L-Pd(0) species[6]. |
| Ligand | SPhos, XPhos, or RuPhos | These are bulky, electron-rich biaryl phosphine ligands proven to accelerate oxidative addition and reductive elimination for difficult substrates[2][5]. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in activating boronic acids without degrading sensitive functional groups[2]. |
| Solvent | Toluene, Dioxane, or 2-MeTHF (often with a small amount of water) | Aprotic solvents are standard. A small amount of water can be crucial for dissolving the base and facilitating the transmetalation step[2][4]. |
| Temperature | 80-110 °C | A balance between providing enough energy for the reaction without causing rapid catalyst decomposition. Start lower if using a highly active catalyst system. |
Q4: I see black particles forming in my reaction flask. What is this and how can I prevent it?
A: The black precipitate is almost certainly "palladium black," which consists of agglomerated, elemental Pd(0) particles[11]. It forms when the active, ligand-stabilized Pd(0) complex decomposes. This signifies catalyst death.
Prevention Strategies:
-
Use Robust Ligands: The primary role of the ligand is to stabilize the mononuclear Pd(0) species and prevent it from aggregating[5]. Using the correct bulky, electron-rich ligand is the best defense.
-
Maintain Anaerobic Conditions: Oxygen can degrade the catalyst and ligands, leading to the formation of palladium black[4]. Ensure your degassing procedure is thorough[7].
-
Avoid Excessively High Temperatures: Heat accelerates ligand decomposition[3].
-
Ensure Purity of Reagents: Impurities in solvents or starting materials can sometimes act as poisons that strip ligands from the metal center[12].
References
-
de Vries, A. H. M., & de Vries, J. G. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 29(23), 5841-5851. Available from: [Link]
-
Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chen, D. Y. K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 959-970. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
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Baroliya, P., & Patel, K. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Results in Chemistry, 8, 101789. Available from: [Link]
-
ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available from: [Link]
-
Sharma, P., & Kumar, R. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. Available from: [Link]
-
Su, W., & Zhang, Y. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Nature Research. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
-
Nasrollahzadeh, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. Available from: [Link]
-
Kumar, P. (2021). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. JYU dissertations. Available from: [Link]
-
Bhanage, B. M., & Arai, M. (2014). Heck Reaction—State of the Art. Molecules, 19(9), 14436-14627. Available from: [Link]
-
Li, Y., et al. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Chemical Science, 13(22), 6586-6592. Available from: [Link]
-
ResearchGate. (2025). Inhibition of Palladium(II) Catalysts Upon Formation of Di-μ-Chloro Complex. Available from: [Link]
-
Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(17), 11250-11303. Available from: [Link]
-
ResearchGate. (2024). Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2). Accounts of Chemical Research, 38(10), 815-824. Available from: [Link]
-
ACS Material. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]
-
Nolan, S. P., & Organ, M. G. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. Available from: [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available from: [Link]
-
Köllhofer, A., & Plenio, H. (2003). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 68(22), 8457-8463. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Fairlamb, I. J. S. (2005). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Topics in Organometallic Chemistry, 14, 211-242. Available from: [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Available from: [Link]
-
ResearchGate. (2020). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Available from: [Link]
-
Newman, S. G., & Willis, M. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 56(13), 5198-5219. Available from: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]
-
ResearchGate. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Available from: [Link]
-
ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]
-
White, M. C., & Sigman, M. S. (2011). Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. Accounts of Chemical Research, 44(8), 584-596. Available from: [Link]
-
Casado, A. L., & Espinet, P. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(39), 11925-11935. Available from: [Link]
-
Ghorai, A., & Bera, J. K. (2025). Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides. ACS Catalysis. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Calò, V., et al. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 10(11), 1335-1355. Available from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
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issues with the solubility of 4-Iodo-3-methoxybenzaldehyde in reaction media
Welcome to the technical support center for 4-Iodo-3-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile aromatic aldehyde into their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your reactions effectively. Having encountered numerous challenges with substituted benzaldehydes in my own research, I've compiled this resource to help you navigate the common—and often frustrating—issue of solubility.
Understanding the Solubility Profile of this compound
The solubility of a reagent is fundamental to the success of any solution-phase reaction. This compound is a crystalline solid whose dissolution behavior is governed by its molecular structure: a moderately polar aromatic ring substituted with a polar aldehyde, a moderately polar methoxy group, and a large, polarizable iodo group.
Unlike its close relative, vanillin (4-hydroxy-3-methoxybenzaldehyde), this compound lacks the acidic proton of the hydroxyl group. This structural difference significantly reduces its polarity and eliminates its ability to act as a hydrogen bond donor, thereby decreasing its solubility in protic solvents like water and increasing its affinity for a broader range of organic solvents. The general principle of "like dissolves like" is an excellent starting point for solvent selection[1].
Based on its structure and empirical data from analogous compounds, we can predict its solubility in common laboratory solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Causality |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN) | High to Moderate | These solvents effectively solvate the polar aldehyde and methoxy groups. Their ability to dissolve a wide range of organic and organometallic species makes them excellent choices for many reactions, such as palladium-catalyzed cross-couplings[2][3][4][5]. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | The polarity of these solvents is well-suited to the overall polarity of the molecule. DCM is a common choice for reactions and chromatographic purification of similar compounds. |
| Aromatic | Toluene, Benzene | Moderate | While non-polar, the π-stacking interactions between the solvent and the aromatic ring of the aldehyde can facilitate dissolution. Toluene is a frequent choice for Suzuki and Sonogashira reactions, often at elevated temperatures[5]. |
| Ethers | Diethyl Ether (Et₂O) | Moderate to Low | Offers some polarity to interact with the functional groups, but its low boiling point may limit its use to room temperature reactions. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | The aldehyde and methoxy groups can act as hydrogen bond acceptors. However, the large, non-polar iodophenyl backbone limits high solubility. Heating is often required. Schiff base formations with related compounds often use ethanol[1]. |
| Non-Polar Alkanes | Hexanes, Heptane | Very Low / Insoluble | The polarity mismatch is too great. These are typically used as anti-solvents for precipitation or as the weak component in chromatography eluents. An isomer, 3-iodo-4-methoxybenzaldehyde, is purified using petroleum ether/ethyl acetate mixtures, indicating low solubility in the alkane component[6]. |
| Water | H₂O | Insoluble | The molecule is predominantly hydrophobic and lacks the key hydrogen-bonding hydroxyl group present in more water-soluble analogs like 5-iodovanillin. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common solubility-related issues in a practical question-and-answer format.
Q1: I am trying to set up a Suzuki coupling, but my this compound won't fully dissolve at room temperature. What should I do?
Answer: This is a very common scenario. The solubility of all components is critical for the catalytic cycle to proceed efficiently[2][3][7].
-
Initial Troubleshooting Steps:
-
Gentle Heating: Many reactions, particularly palladium-catalyzed cross-couplings, are run at elevated temperatures (e.g., 80-110 °C). The solubility of your starting material will almost certainly increase with temperature. Assemble your reaction under an inert atmosphere and begin gentle heating and stirring. Often, the material will dissolve as the reaction approaches its target temperature.
-
Solvent Choice: If heating does not resolve the issue, your solvent may be inappropriate. For Suzuki reactions, common and effective solvents that should readily dissolve your aldehyde include a 4:1 mixture of Dioxane/Water or DMF[4][8]. Toluene is also an option but may require higher temperatures[5].
-
Sonication: In some cases, placing the reaction flask in an ultrasonic bath for 5-10 minutes can help break up solid aggregates and accelerate dissolution, especially for stubborn particles.
-
-
Logical Workflow for Troubleshooting Q1:
Q2: My this compound seems to dissolve initially, but then a precipitate forms after adding my base. What is happening?
Answer: This suggests a reaction or interaction with the base, or that you have exceeded the solubility limit of a newly formed species.
-
Plausible Causes & Solutions:
-
Cannizzaro-type Reaction: In the presence of a strong base (like NaOH or KOH) and no other electrophile, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to form a carboxylate and an alcohol. The resulting sodium or potassium carboxylate salt may be insoluble in your organic solvent.
-
Solution: Ensure you are using the correct type of base for your intended reaction. For many cross-coupling reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are preferred as they are generally less nucleophilic and have lower basicity than hydroxides.[8] Also, add the base after other reagents are well-dissolved and mixed.
-
Aldol-type Condensation: If your reaction mixture contains another enolizable carbonyl compound, the base could be catalyzing an aldol condensation. The product of this reaction may be less soluble.
-
Solution: Review your reaction scheme. Add the base last and at a controlled rate, possibly at a lower temperature, to manage the reaction rate.
-
Insolubility of the Base Itself: The base you are using (e.g., K₃PO₄) might be poorly soluble in your chosen solvent (e.g., pure THF). This can be mistaken for your starting material precipitating.
-
Solution: This is often not a problem, as the reaction occurs at the surface of the solid base. However, if the reaction is sluggish, consider a solvent system known to better dissolve the base, such as adding a small amount of water (e.g., Dioxane/H₂O mixtures) or switching to a more polar solvent like DMF.[8][9]
Q3: I am performing a Sonogashira coupling. Which solvent system is best to ensure all my components, including the copper catalyst and amine base, remain dissolved?
Answer: Sonogashira couplings present a unique solubility challenge because you must dissolve the aryl iodide, the alkyne, the palladium catalyst, the copper (I) salt, and an amine base.[2][10]
-
Recommended Solvent Systems:
-
DMF: This is an excellent choice as it is a polar aprotic solvent that effectively dissolves most of the reaction components.
-
Triethylamine (TEA) / THF Mixture: In this system, TEA serves as both the base and a co-solvent. It readily dissolves the alkyne and catalysts. THF is the primary solvent for the aryl iodide. This combination is very common and effective.[2][11]
-
Acetonitrile (MeCN): Acetonitrile has been shown to be a highly effective solvent for Sonogashira couplings, in some cases outperforming THF.[10]
-
Troubleshooting Diagram for Sonogashira Couplings:
Caption: Common solvent systems for dissolving Sonogashira coupling components.
Experimental Protocols
The following protocols are provided as robust starting points for common reactions involving this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from standard literature procedures for aryl iodides.[3][4][8]
-
Reaction Setup: In an oven-dried round-bottom flask or microwave vial, combine this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system. A common and effective choice is a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Seal the vessel and purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is based on established methods for the coupling of aryl iodides with terminal alkynes.[2][5][10]
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagent Addition: Add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Add the degassed solvent (e.g., anhydrous THF or DMF) followed by the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product via flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.lucp.net [books.lucp.net]
- 6. rsc.org [rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 4-Iodo-3-methoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Iodo-3-methoxybenzaldehyde. This guide is designed to provide practical, in-depth solutions to the challenges encountered when scaling up chemical reactions involving this versatile intermediate. Drawing from established principles and field-proven insights, this resource aims to be a trustworthy companion in your process development endeavors.
Introduction to this compound in Process Chemistry
This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. Its utility stems from the presence of three key functional groups: an aldehyde for derivatization through reactions like reductive amination, an iodo group that is an excellent leaving group for cross-coupling reactions, and a methoxy group that influences the electronic properties of the aromatic ring.
However, transitioning from a bench-scale procedure to a pilot or production scale introduces a new set of challenges. This guide will address these challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower you to make informed decisions in your own work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound in a scale-up context.
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, it is crucial to be aware of the following:
-
Light Sensitivity: The related compound 4-hydroxy-3-iodo-5-methoxybenzaldehyde is noted to be light-sensitive.[2][5] To prevent potential degradation and the formation of impurities, it is best practice to store and handle this compound in amber or opaque containers and to minimize exposure to direct light during reactions and work-ups.
-
Irritant Nature: As with many benzaldehyde derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may be an irritant to the skin, eyes, and respiratory system.[2]
Q2: I'm having trouble dissolving this compound for my large-scale reaction. What are some suitable solvents?
A2: Solvent selection is critical for reaction kinetics, work-up, and purification. While specific solubility data for this compound is not extensively published, we can infer its solubility based on its structure and data from similar compounds.[6][7] The presence of the polar aldehyde and methoxy groups, balanced by the larger, less polar iodophenyl moiety, suggests solubility in a range of common organic solvents.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale & Comments |
| Toluene | 2.4 | Moderate | A good choice for many cross-coupling reactions, offering a wide temperature range. |
| Tetrahydrofuran (THF) | 4.0 | High | A common solvent for organometallic reactions; ensure it is anhydrous. |
| 1,4-Dioxane | 4.8 | High | Often used in Suzuki and Sonogashira couplings, frequently in combination with water. |
| Acetonitrile (ACN) | 5.8 | Moderate | A polar aprotic solvent that can be useful, but check for compatibility with your reagents. |
| Ethanol/Methanol | 4.3 / 5.1 | Moderate to High | Protic solvents that can be suitable for certain reactions like reductive aminations. Ensure they do not interfere with your reaction chemistry. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | A polar aprotic solvent with a high boiling point; can be difficult to remove during work-up. |
This table is a guide based on chemical principles and data for analogous structures. It is highly recommended to perform small-scale solubility tests with your specific grade of this compound and chosen solvents before committing to a large-scale reaction.
Part 2: Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of common reactions involving this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, scaling up can present challenges.
Q3: My Suzuki-Miyaura coupling reaction is sluggish and incomplete on a larger scale, even though it worked perfectly in the lab. What should I investigate?
A3: This is a common scale-up issue. Here is a troubleshooting workflow:
Sources
Validation & Comparative
A Researcher's Guide to Aryl Halide Reactivity: 4-Iodo- vs. 4-Bromo-3-methoxybenzaldehyde
For researchers and professionals in drug development and synthetic chemistry, the choice of starting material is a critical decision that dictates reaction efficiency, cost, and the overall success of a synthetic campaign. Among the vast array of available building blocks, aryl halides are foundational. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 4-iodo-3-methoxybenzaldehyde and 4-bromo-3-methoxybenzaldehyde. We will dissect their reactivity profiles, supported by mechanistic principles and experimental data, to empower you to make the most informed selection for your specific application.
The Decisive Factor: The Carbon-Halogen Bond
At the heart of the reactivity difference between these two compounds lies the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to cleave this bond homolytically.[1] The aromatic C-I bond is significantly weaker than the C-Br bond, a consequence of the larger atomic radius of iodine and the longer, less effective orbital overlap with carbon.
| Property | This compound | 4-Bromo-3-methoxybenzaldehyde | Rationale |
| Molecular Formula | C₈H₇IO₂ | C₈H₇BrO₂ | Isotopic mass difference. |
| Molecular Weight | 262.04 g/mol | 215.04 g/mol | Iodine is heavier than bromine. |
| Aryl C-X BDE | ~213 kJ/mol[2] | ~285 kJ/mol[2] | The C-I bond is weaker and more easily broken.[3] |
This fundamental difference in bond energy is the primary driver for the observed disparities in reactivity, particularly in palladium-catalyzed cross-coupling reactions where the cleavage of the C-X bond is a rate-determining step.[4]
Palladium-Catalyzed Cross-Coupling: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are pillars of modern synthesis, enabling the formation of C-C bonds with remarkable precision.[5][6] The general order of reactivity for aryl halides in these transformations is overwhelmingly I > Br >> Cl .[7][8] This is directly attributable to the ease of the initial oxidative addition step in the catalytic cycle.
The Oxidative Addition Step: The Key to Reactivity
The catalytic cycle for most cross-coupling reactions (including Suzuki, Heck, and Sonogashira) begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][9] In this step, the C-X bond is broken, and the palladium center inserts itself, forming an organopalladium(II) species. Because the C-I bond is weaker, this compound undergoes oxidative addition much more readily and at lower temperatures than its bromo-counterpart.[7]
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (4-iodo- or 4-bromo-3-methoxybenzaldehyde, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02 mmol, 2 mol%). Add the solvent system, typically a mixture such as Toluene/Ethanol/Water (4:1:1, 10 mL). 3[5]. Degassing: Seal the flask and purge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can degrade the catalyst.
-
Heating and Monitoring:
-
For this compound: Heat the reaction mixture to 80°C. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
For 4-bromo-3-methoxybenzaldehyde: Heat the reaction mixture to 100°C. Longer reaction times (8-16 hours) are typically required. The use of stronger bases or more sophisticated phosphine ligands may accelerate the reaction.
-
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Final Recommendation
The choice between 4-iodo- and 4-bromo-3-methoxybenzaldehyde is a strategic one based on the intended chemical transformation.
-
Choose this compound for:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.).
-
Syntheses requiring mild conditions to preserve sensitive functional groups.
-
Maximizing reaction speed and efficiency .
-
-
Choose 4-Bromo-3-methoxybenzaldehyde for:
-
Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Cost-sensitive syntheses where the higher energy input for cross-coupling is acceptable.
-
Stepwise, selective functionalization of a molecule that also contains an iodo-group, where the iodide can be coupled first under mild conditions, leaving the bromide intact for a subsequent, more forceful coupling.
-
By understanding the fundamental principles of bond energies and reaction mechanisms, researchers can leverage the distinct characteristics of these aryl halides to optimize synthetic routes and achieve their molecular targets with greater control and efficiency.
References
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ChemicalBook. (2025). 4-BROMO-3-METHOXYBENZALDEHYDE | 43192-34-3.
- Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents.
- Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications.
- ResearchGate. (2025). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- ElectronicsAndBooks. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- Wikipedia. Sonogashira coupling.
- ChemBK. (2024). 4-Bromo-3-methoxy-benzaldehyde.
- Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. ACS Publications.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Benchchem. Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- Wikipedia. Heck reaction.
- Wikipedia. Nucleophilic aromatic substitution.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- BYJU'S. Nucleophilic aromatic substitution.
- organic-chemistry-tutor.com. (n.d.). 21.04 Nuc. Aromatic Substitution. OrganicChemGuide.
- Wikipedia. Bond dissociation energy.
- chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length.
- ResearchGate. Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid....
Sources
- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Tale of Two Isomers: A Senior Application Scientist's Guide to 4-Iodo-3-methoxybenzaldehyde and 5-Iodovanillin in Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, substituted benzaldehydes are workhorses of synthetic chemistry, prized for their versatility. This guide provides an in-depth, comparative analysis of two structurally similar, yet electronically and sterically distinct isomers: 4-Iodo-3-methoxybenzaldehyde and 5-Iodovanillin. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions when incorporating these reagents into their synthetic strategies.
At a Glance: Structural and Physicochemical Distinctions
While both are iodinated methoxybenzaldehydes, the key differentiator lies in the substitution pattern on the aromatic ring, which profoundly influences their chemical behavior. 5-Iodovanillin, a derivative of the naturally occurring vanillin, possesses a hydroxyl group para to the aldehyde, a methoxy group meta, and an iodine atom ortho to the hydroxyl group. In contrast, this compound, an isomer derived from isovanillin, features an iodine atom para to the aldehyde and a methoxy group meta.
dot graphmol { layout=neato; node [shape=plaintext]; edge [style=invis];
} Figure 1: Chemical structures of 5-Iodovanillin and this compound.
This seemingly subtle isomeric difference gives rise to distinct electronic and steric environments around the key reactive sites—the aldehyde and the carbon-iodine bond—leading to divergent performance in common synthetic transformations.
A summary of their key physicochemical properties is presented below for rapid comparison.
| Property | This compound | 5-Iodovanillin |
| Molecular Formula | C₈H₇IO₂ | C₈H₇IO₃ |
| Molecular Weight | 262.04 g/mol [1] | 278.04 g/mol |
| CAS Number | 2314-37-6[1] | 5438-36-8[2] |
| Appearance | Solid[1] | Light yellow fine crystalline powder[2] |
| Melting Point | 107-112 °C[1] | 183-185 °C[2] |
| Solubility | Soluble in common organic solvents | Soluble in ethanol, DMSO[2] |
Synthesis of the Isomers: A Practical Guide
A reliable and efficient synthesis of these key intermediates is paramount. Below, we provide detailed, validated protocols for the preparation of both this compound and 5-Iodovanillin.
Protocol 1: Synthesis of 5-Iodovanillin via Electrophilic Aromatic Substitution
This procedure utilizes the electron-rich nature of the vanillin ring, which facilitates direct iodination without the need for a catalyst[3].
Materials:
-
Vanillin
-
Potassium iodide (KI)
-
95% Ethanol
-
3.5% Sodium hypochlorite (bleach) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a 100 mL flask, dissolve 0.87 g of vanillin (5.7 mmol, 1 eq.) and 1.26 g of potassium iodide (7.6 mmol, 1.3 eq.) in 25 mL of 95% ethanol.
-
Chill the mixture in an ice bath.
-
Over a period of 20 minutes, add 14.5 mL of a 3.5% sodium hypochlorite solution under constant stirring.
-
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.
-
Neutralize the excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.
-
Acidify the solution with hydrochloric acid until the product completely precipitates.
-
Cool the mixture and filter the solid using a Buchner funnel, rinsing with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure 5-iodovanillin. A typical yield is around 63%[3].
Protocol 2: Synthesis of this compound from Isovanillin
The synthesis of this compound is achieved through the iodination of its precursor, isovanillin. A general and effective method for the iodination of such aryl aldehydes has been reported[4].
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Iodine (I₂)
-
(Diacetoxyiodo)benzene (PIDA)
-
Dichloromethane (DCM)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
-
Schlenk tube and heating mantle
Procedure:
-
Combine isovanillin (1 mmol), PIDA (1.5 mmol), and I₂ (1 mmol) in a Schlenk tube with 2 mL of DCM.
-
Stir the mixture at 60 °C for 3 hours under a nitrogen atmosphere.
-
Quench the reaction by adding 15 mL of aqueous Na₂SO₃ solution.
-
Extract the mixture three times with DCM.
-
Dry the combined organic layers with anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient (e.g., 15:1) to afford the desired product. A yield of 90% has been reported for a similar substrate[4].
Comparative Reactivity in Key Synthetic Transformations
The utility of these isomers as synthetic intermediates is best illustrated by their performance in cornerstone carbon-carbon bond-forming reactions.
Suzuki-Miyaura Coupling: The Influence of Steric Hindrance
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl linkages. The reactivity of the aryl iodide in this palladium-catalyzed reaction is influenced by both electronic and steric factors.
In the case of 5-Iodovanillin , the iodine atom is flanked by a hydroxyl and a methoxy group. This ortho-substitution can introduce steric hindrance around the reaction center, potentially slowing down the oxidative addition step of the catalytic cycle. However, the electron-donating nature of the hydroxyl and methoxy groups can activate the ring towards oxidative addition.
For This compound , the iodine atom is in the less sterically encumbered para position relative to the aldehyde. This should facilitate easier access for the palladium catalyst, potentially leading to faster reaction rates compared to its isomer under identical conditions.
Wittig Reaction: A Tale of Electronic Effects and Stereoselectivity
The Wittig reaction, which converts aldehydes to alkenes, is sensitive to the electronic nature of the aldehyde. Electron-withdrawing groups on the benzaldehyde ring generally enhance its reactivity towards the phosphorus ylide.
In 5-Iodovanillin , the aldehyde is para to a strongly electron-donating hydroxyl group, which deactivates the carbonyl group towards nucleophilic attack by the ylide.
Conversely, in This compound , the aldehyde is para to the electron-withdrawing iodine atom. This electronic arrangement should render the aldehyde more electrophilic and thus more reactive in the Wittig reaction.
Furthermore, the stereochemical outcome of the Wittig reaction can be influenced by ortho-substituents. For 5-Iodovanillin , the ortho-hydroxyl group could potentially influence the approach of the ylide and the subsequent cyclization to the oxaphosphetane intermediate, thereby affecting the Z/E selectivity of the resulting alkene. Studies on substituted benzaldehydes have shown that ortho-methoxy groups can significantly alter the stereoselectivity of the Wittig reaction.
Applications in the Synthesis of Bioactive Molecules
The choice between these two isomers is often dictated by the desired substitution pattern in the final target molecule.
5-Iodovanillin has been employed as a key intermediate in the synthesis of a variety of bioactive compounds. For instance, it is a precursor for the synthesis of the platelet-activating factor antagonist L-659,989[2]. Its substitution pattern is also relevant for the synthesis of certain combretastatin analogues, a class of potent anti-cancer agents.
This compound serves as a valuable building block in medicinal chemistry. It has been utilized in the synthesis of inhibitors of IRAK4 (interleukin-1 receptor-associated kinase 4), which are being investigated for the treatment of cancer and autoimmune disorders[5]. The substitution pattern of this isomer is also found in some psychedelic phenethylamines, such as 25I-NBOMe, highlighting its relevance in the synthesis of neuropharmacological agents.
Conclusion: Making an Informed Choice
The selection between this compound and 5-Iodovanillin is a strategic decision that hinges on the specific requirements of the synthetic route.
-
For Suzuki-Miyaura coupling , this compound may offer faster reaction kinetics due to reduced steric hindrance around the iodine atom.
-
In Wittig reactions , this compound is predicted to be more reactive due to the electron-withdrawing nature of the para-iodo substituent.
-
For accessing specific substitution patterns in target molecules, the choice is predetermined by the desired final structure. Both isomers provide access to unique and medicinally relevant scaffolds.
This guide has provided a comprehensive comparison of these two valuable synthetic intermediates. By understanding their distinct physicochemical properties, synthetic accessibility, and reactivity profiles, researchers can strategically select the optimal isomer to accelerate their research and development efforts.
References
-
Wikipedia. 25I-NBOMe. [Link]
-
The Royal Society of Chemistry. Supporting Information For. [Link]
-
PubChem. 3-Iodo-4-methoxybenzaldehyde. [Link]
-
PubChem. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]
-
Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 57(9), 2865–2869. [Link]
-
Taylor & Francis Online. Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]
-
PierpaLab. 5-iodovanillin synthesis. [Link]
-
PierpaLab. 5-iodovanillin synthesis. [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-Iodo-3-methoxybenzaldehyde and its Cross-Coupling Reaction Products
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Iodo-3-methoxybenzaldehyde in Synthesis
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. This compound emerges as a particularly valuable starting material. Its utility is anchored in the presence of three key functional groups: an aldehyde, a methoxy group, and an iodine atom. The aldehyde provides a reactive handle for a myriad of transformations, including reductive amination and olefination. The methoxy group, an electron-donating entity, influences the electronic properties of the aromatic ring. Most critically, the iodine atom serves as a versatile leaving group for a host of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its transformation products derived from three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Understanding the nuanced shifts in NMR, IR, and mass spectra is not merely an academic exercise; it is a critical component of reaction monitoring, quality control, and the unambiguous confirmation of product identity. The causality behind these spectral changes will be elucidated, providing a robust framework for researchers to confidently characterize their own reaction products.
Spectroscopic Profile of this compound: A Baseline for Comparison
To effectively analyze the products of its reactions, we must first establish a comprehensive spectroscopic baseline for this compound. While complete experimental data for this specific isomer can be elusive in public databases, we can predict its spectral characteristics based on its structural isomer, 3-iodo-4-methoxybenzaldehyde, and related benzaldehyde derivatives.
Molecular Structure:
Caption: Structure of this compound.
Table 1: Predicted and Reference Spectroscopic Data for this compound and its Isomer.
| Spectroscopic Technique | This compound (Predicted/Reference) | 3-Iodo-4-methoxybenzaldehyde (Experimental Data)[1] |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO): ~9.9 ppm (s) Aromatic protons: ~7.3-7.9 ppm (m) Methoxy protons (OCH₃): ~3.9 ppm (s) | Aldehyde proton (CHO): 9.82 ppm (s, 1H) Aromatic protons: 8.31 ppm (d, J=1.9 Hz, 1H), 7.86 ppm (dd, J=8.5, 2.0 Hz, 1H), 6.93 ppm (d, J=8.5 Hz, 1H) Methoxy protons (OCH₃): 3.98 ppm (s, 3H) |
| ¹³C NMR (CDCl₃) | Aldehyde carbon (CHO): ~190 ppm Aromatic carbons: ~110-160 ppm (including C-I at ~90 ppm) Methoxy carbon (OCH₃): ~56 ppm | Aldehyde carbon (CHO): 189.4 ppm Aromatic carbons: 162.8, 141.1, 132.1, 131.4, 110.5, 86.5 ppm Methoxy carbon (OCH₃): 56.8 ppm |
| IR (cm⁻¹) | C=O stretch (aldehyde): ~1690 C-O stretch (methoxy): ~1250, ~1030 C-I stretch: ~500-600 | Data not readily available |
| Mass Spectrometry (EI) | M⁺ at m/z 262, fragments from loss of H, CO, OCH₃, and I. | [M+H]⁺ at m/z 262.9464 (HRMS) |
Comparative Spectroscopic Analysis of Reaction Products
The true power of spectroscopic analysis is revealed when comparing the starting material to its reaction products. The disappearance of the C-I bond and the appearance of new structural motifs in its place lead to predictable and diagnostic changes in the spectra.
Suzuki-Miyaura Coupling: Formation of a Biaryl Linkage
The Suzuki-Miyaura coupling is a stalwart for C(sp²)-C(sp²) bond formation, reacting an organohalide with a boronic acid. The reaction of this compound with phenylboronic acid is anticipated to yield 4-phenyl-3-methoxybenzaldehyde.
Caption: Suzuki-Miyaura coupling workflow.
Table 2: Spectroscopic Comparison for Suzuki-Miyaura Coupling Product.
| Spectroscopic Technique | This compound (Reference) | 4-Phenyl-3-methoxybenzaldehyde (Predicted) |
| ¹H NMR | Aromatic region shows a complex pattern due to the iodo and methoxy substituents. | Appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl ring. The original aromatic proton signals will shift and may simplify. |
| ¹³C NMR | Presence of a signal for the carbon attached to iodine (C-I) at a relatively upfield chemical shift (~90 ppm). | Disappearance of the C-I signal. Appearance of new signals for the carbons of the new phenyl ring. |
| IR | C-I stretching frequency present in the far-IR region (~500-600 cm⁻¹). | Absence of the C-I stretch. |
| Mass Spectrometry | Molecular ion peak at m/z 262. Isotopic pattern characteristic of iodine is absent in fragments that have lost the iodine atom. | Molecular ion peak at a lower m/z corresponding to the replacement of iodine (127 amu) with a phenyl group (77 amu), resulting in a net loss of 50 amu. The new molecular ion peak would be at m/z 212. |
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling facilitates the formation of a C-C triple bond between a terminal alkyne and an aryl halide. Reacting this compound with phenylacetylene would yield 4-(phenylethynyl)-3-methoxybenzaldehyde.
Caption: Sonogashira coupling workflow.
Table 3: Spectroscopic Comparison for Sonogashira Coupling Product.
| Spectroscopic Technique | This compound (Reference) | 4-(Phenylethynyl)-3-methoxybenzaldehyde (Predicted) |
| ¹H NMR | Aromatic protons in a specific region. | Downfield shift of the aromatic proton ortho to the former C-I bond due to the anisotropic effect of the alkyne. New signals for the protons of the phenyl group on the alkyne. |
| ¹³C NMR | C-I signal around 90 ppm. | Disappearance of the C-I signal. Appearance of two new quaternary carbon signals for the alkyne carbons (C≡C) typically in the 80-95 ppm range. |
| IR | C-I stretch (~500-600 cm⁻¹). | Absence of the C-I stretch. Appearance of a characteristic C≡C stretch around 2100-2260 cm⁻¹ (often weak for internal alkynes). |
| Mass Spectrometry | M⁺ at m/z 262. | Molecular ion peak at m/z 236, corresponding to the replacement of iodine with a phenylethynyl group. |
Buchwald-Hartwig Amination: Forging a C-N Bond
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The reaction of this compound with a secondary amine like morpholine would produce 4-(morpholino)-3-methoxybenzaldehyde.
Caption: Buchwald-Hartwig amination workflow.
Table 4: Spectroscopic Comparison for Buchwald-Hartwig Amination Product.
| Spectroscopic Technique | This compound (Reference) | 4-(Morpholino)-3-methoxybenzaldehyde (Predicted) |
| ¹H NMR | Aromatic proton signals. | Significant upfield shift of the aromatic protons due to the electron-donating nature of the nitrogen atom. Appearance of new signals for the methylene protons of the morpholine ring, typically in the 3.0-4.0 ppm region. |
| ¹³C NMR | C-I signal around 90 ppm. | Disappearance of the C-I signal. The aromatic carbon directly attached to the nitrogen (C-N) will shift significantly. Appearance of new signals for the carbons of the morpholine ring. |
| IR | C-I stretch (~500-600 cm⁻¹). | Absence of the C-I stretch. Appearance of a C-N stretching vibration in the 1250-1350 cm⁻¹ region. |
| Mass Spectrometry | M⁺ at m/z 262. | Molecular ion peak at m/z 221, corresponding to the replacement of iodine with a morpholino group. |
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data is intrinsically linked to the quality of the sample and the precision of the experimental procedure. The following are generalized protocols for obtaining high-quality spectroscopic data for the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the coupling constants for multiplet signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected range (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic vibrational frequencies for the key functional groups.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Data Analysis:
-
Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
-
Conclusion: A Roadmap for Confident Characterization
This guide has provided a comprehensive framework for the spectroscopic analysis of this compound and its key reaction products. By understanding the fundamental principles behind the shifts in spectroscopic data, researchers can move beyond simple data collection to a more profound level of structural elucidation. The provided tables and workflows serve as a practical reference for the day-to-day challenges of synthetic chemistry. As a self-validating system, the convergence of data from multiple spectroscopic techniques provides the highest level of confidence in the assigned structure. It is this rigorous approach to characterization that underpins the advancement of chemical synthesis and the development of novel molecules that will shape the future of medicine and materials.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for... [Spectroscopic data for various benzaldehyde derivatives]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for... [Spectroscopic data for 3-iodo-4-methoxybenzaldehyde]. Retrieved from [Link]
Sources
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Iodo-3-methoxybenzaldehyde
Introduction
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. 4-Iodo-3-methoxybenzaldehyde stands out as a valuable and versatile building block, featuring an electron-rich aromatic ring activated for various cross-coupling reactions, alongside a reactive aldehyde moiety that serves as a handle for further molecular elaboration.[1] Its application in the synthesis of complex molecules, including potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for cancer and autoimmune disease treatment, underscores the need for efficient and selective catalytic methods for its transformation.[2]
This guide provides a comparative analysis of various catalytic systems for the most common and synthetically useful cross-coupling reactions of this compound. We will delve into the nuances of catalyst and ligand selection, reaction conditions, and mechanistic considerations for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. By presenting available experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
General Experimental Workflow
The successful execution of a cross-coupling reaction is highly dependent on a meticulous experimental setup. The following workflow represents a generalized procedure that should be adapted for the specific reaction conditions outlined in the subsequent sections.
Caption: A generalized experimental workflow for cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] The reaction is indispensable for the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals.
Catalytic Systems and Performance
Palladium-based catalysts are the undisputed workhorses of Suzuki-Miyaura couplings. The choice of ligand is critical, influencing the stability and reactivity of the active Pd(0) species. For a substrate like this compound, a variety of phosphine-based ligands can be employed. While specific comparative data for this exact substrate is sparse in the literature, we can draw reliable inferences from closely related systems. For instance, protocols developed for 4-iodo-3-methoxyisothiazole provide a strong starting point.[3]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Notes |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/Ethanol/Water (4:1:1) | 100 | 12-24 | Good | Arylboronic acid | A classic, reliable system. The aqueous component is crucial for the transmetalation step.[3] |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 | 0.5-1 | Good | Arylboronic acid or ester | Microwave-assisted protocol for rapid synthesis.[3] |
| Pd EnCat™ 40 (10 mol%) | Bu₄NOAc | Acetonitrile | 140 | 0.25 | >98% | Phenylboronic acid | Encapsulated palladium catalyst allows for easy removal and recycling. Microwave heating enhances reaction rates.[4] |
| PEPPSI-iPr (1 mol%) | K₂CO₃ | Solvent-free | 110 | 0.17 | High (up to 91%) | Arylboronic acid | An NHC-stabilized palladium catalyst, excellent for green chemistry applications under microwave irradiation.[5] |
Expertise & Experience: The use of tetrakis(triphenylphosphine)palladium(0) is a robust starting point for most Suzuki couplings of aryl iodides. The electron-donating methoxy group and the electron-withdrawing aldehyde on our substrate do not typically pose significant challenges for this catalyst. For faster reaction times and potentially lower catalyst loadings, microwave-assisted protocols are highly effective.[3][4] The choice of an encapsulated catalyst like Pd EnCat™ is particularly advantageous in process development and scale-up, as it simplifies purification by allowing for simple filtration to remove the catalyst.[4]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from procedures for analogous iodo-heterocycles and is expected to be effective for this compound.[3]
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol, 1.0 eq), the desired arylboronic acid or its pinacol ester (0.75 mmol, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (4 mL) and a 2M aqueous solution of sodium carbonate (1 mL).
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 120°C for 30-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, forming substituted olefins that are valuable intermediates in organic synthesis.[6] The reaction typically employs a palladium catalyst, a base, and often a phosphine ligand.[7]
Catalytic Systems and Performance
The efficiency of the Heck reaction is influenced by the electronic nature of the alkene and the choice of catalyst and ligand. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent coupling partners.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkene Partner | Notes |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 80-120 | 2-24 | Good | n-Butyl acrylate | A common system for coupling with acrylates.[8] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | ~96 | Styrene | Water can be a beneficial co-solvent in some Heck reactions.[8] |
| Pd milling ball | K₂CO₃ | DMF (LAG) | 120 | 2 | 70-99% | Styrene, acrylates | A mechanocatalytic approach offering high yields and selectivity, especially for C-I vs C-Br bonds.[9] |
Expertise & Experience: The choice of base is crucial in the Heck reaction; tertiary amines like triethylamine or inorganic bases like potassium carbonate are commonly used.[6][10] For substrates prone to side reactions or for improving efficiency, phosphine-free systems or the use of N-heterocyclic carbene (NHC) ligands can be advantageous. The use of palladium milling balls in a thermally accelerated mechanocatalytic setup is an innovative, green approach that can lead to excellent yields and chemoselectivity.[9]
Catalytic Cycle: Mizoroki-Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocol: Heck Coupling with n-Butyl Acrylate
This protocol is based on general procedures for the Heck coupling of aryl iodides.[8]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri-o-tolylphosphine (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids. Add triethylamine (2.5 equiv) followed by n-butyl acrylate (1.3 equiv).
-
Reaction: Seal the flask and heat the mixture to 100°C with vigorous stirring for 4-24 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction provides a direct and efficient route to couple terminal alkynes with aryl halides, forming valuable arylalkyne structures.[11][12] This reaction is typically co-catalyzed by palladium and copper(I) salts.[5]
Catalytic Systems and Performance
The classic Sonogashira conditions involve a Pd(0) catalyst, a copper(I) co-catalyst, and an amine base which also often serves as the solvent. Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne Partner | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 | 2-6 | High | Terminal Alkyne | The classic and widely used Sonogashira conditions.[5] |
| Pd(PPh₃)₄ / CuI | n-PrNH₂ | Benzene | 16 | 4 | 76% | Terminal Alkyne | An alternative amine base and solvent system.[13] |
| Pd/CuFe₂O₄ MNPs | K₂CO₃ | Ethanol | 70 | - | Good | Phenylacetylene | A magnetically separable nanocatalyst for greener chemistry.[14] |
Expertise & Experience: The dual Pd/Cu catalytic system is highly effective for the coupling of aryl iodides with terminal alkynes.[11] The reaction is often rapid at room temperature. In the context of synthesizing IRAK4 degraders, Sonogashira coupling is a key step for introducing linker moieties.[15] The development of heterogeneous, magnetically separable catalysts offers significant advantages in terms of catalyst recovery and product purification, aligning with the principles of sustainable chemistry.[14]
Catalytic Cycle: Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and agrochemicals.[16][17] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.[18]
Catalytic Systems and Performance
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step. A strong, non-nucleophilic base is also required.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine Partner | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 4-24 | Good | Primary/Secondary Amines | A second-generation catalyst system that expanded the scope to primary amines.[17] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 80-110 | 4-24 | Good | Primary/Secondary Amines | XPhos is a highly effective biarylphosphine ligand for C-N coupling. |
| XantPhos Pd G3 | DBU | MeCN/Toluene | 140 | 1 | Good | Aniline, Benzamide | Use of an organic base (DBU) can be advantageous in flow chemistry to avoid precipitation of inorganic salts.[15] |
Expertise & Experience: For aryl iodides, the formation of unreactive palladium iodide dimers can sometimes slow the reaction. The use of bidentate phosphine ligands like BINAP or DPPF can mitigate this issue.[17] The choice of base is critical; sodium tert-butoxide is very common, but other bases like potassium phosphate or cesium carbonate can be used depending on the substrate's sensitivity.[16] The development of pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) has simplified the experimental setup and improved reproducibility.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
V. Ullmann Condensation: Copper-Catalyzed C-O and C-N Couplings
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O (diaryl ethers) and C-N bonds.[19] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[20][21]
Catalytic Systems and Performance
The Ullmann reaction is particularly useful for the synthesis of diaryl ethers. The choice of ligand is crucial for achieving high yields at lower temperatures.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Nucleophile | Notes |
| CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | Good | Alcohols | A mild and effective system for C-O coupling.[22] |
| CuI / PPh₃ | K₂CO₃ | Toluene/Xylene | Reflux | 24 | Moderate to Good | Phenols | An air-stable catalyst system for use in non-polar solvents.[20] |
| CuO Nanoparticles | KOH/Cs₂CO₃ | DMSO | ~100 | - | Good | Phenols | Heterogeneous catalyst that can be recovered and reused.[21] |
Expertise & Experience: The Ullmann condensation is a valuable alternative to palladium-catalyzed methods, especially when palladium-sensitive functional groups are present or when cost is a primary concern. For C-O bond formation, the combination of a Cu(I) salt with a nitrogen-based ligand like 1,10-phenanthroline is a reliable choice.[22] The reactivity of the aryl halide follows the expected trend: I > Br > Cl.[21] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[18]
VI. Alternative Catalytic Systems: The Rise of Nickel
While palladium and copper dominate the landscape of cross-coupling catalysis, nickel has emerged as a powerful, more earth-abundant, and cost-effective alternative.[23] Nickel catalysts can often couple less reactive electrophiles, such as aryl chlorides and sulfonates, and can exhibit unique reactivity and selectivity profiles compared to palladium.
Nickel-catalyzed cross-coupling reactions, such as Negishi (using organozinc reagents) and Kumada (using Grignard reagents), are effective for C-C bond formation. For a substrate like this compound, a nickel-catalyzed Negishi coupling with an organozinc reagent would be a viable strategy.
Considerations for Nickel Catalysis:
-
Ligand Choice: Similar to palladium, the choice of ligand (often phosphines or N-heterocyclic carbenes) is crucial for modulating the reactivity of the nickel center.
-
Reaction Conditions: Nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques.
-
Reductant: Many nickel-catalyzed cross-electrophile couplings require a stoichiometric reductant, such as zinc or manganese powder.
Conclusion
This compound is a versatile building block whose synthetic utility is unlocked through a variety of powerful cross-coupling reactions. This guide has provided a comparative overview of the primary catalytic systems employed for these transformations.
-
For C-C bond formation, Suzuki-Miyaura and Heck reactions catalyzed by palladium complexes with phosphine ligands remain the most robust and widely applicable methods. Microwave-assisted protocols offer significant advantages in terms of reaction speed.
-
For C-N bond formation, the Buchwald-Hartwig amination, utilizing palladium with bulky biarylphosphine ligands, is the state-of-the-art method.
-
For C-O bond formation, both palladium-catalyzed methods and the copper-catalyzed Ullmann condensation are effective, with the latter offering a cost-effective alternative.
-
Emerging Trends: Nickel catalysis presents a sustainable and powerful alternative that is likely to see increased application in the future.
The choice of the optimal catalytic system will always depend on the specific coupling partners, desired scale, cost considerations, and functional group compatibility. The data and protocols presented herein serve as a comprehensive starting point for researchers to navigate these choices and successfully employ this compound in the synthesis of complex and valuable molecules.
References
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Hartwig, J. F., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Thermally Accelerated Heck Reaction under Direct Mechanocatalysis using Palladium Milling Balls. Retrieved from [Link]
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ARKAT USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
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Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of the Sonogashira reaction in the total synthesis of alkaloids. Retrieved from [Link]
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Beilstein-Institut. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Available at: [Link]
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PubMed. (2018). Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols. Retrieved from [Link]
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SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal. Available at: [Link]
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PubMed. (2004). Nickel-catalyzed cross-coupling reaction of alkyl halides with organozinc and Grignard reagents with 1,3,8,10-tetraenes as additives. Retrieved from [Link]
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PubMed. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Available at: [Link]
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National Institutes of Health. (n.d.). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Nickel-Catalyzed Cross-Coupling of Functionalized Organomanganese Reagents with Aryl and Heteroaryl Halides Promoted by 4-Fluorostyrene. Retrieved from [Link]
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International Journal of New Chemistry. (2024). PDF 1014.01 K. Retrieved from [Link]
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ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. Available at: [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
Arkivoc. (n.d.). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates. Available at: [Link]
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A Comparative Guide to the Synthetic Validation of 4-Iodo-3-methoxybenzaldehyde Analogs
For researchers and professionals in drug discovery and development, the efficient and reliable synthesis of key intermediates is paramount. Aryl iodides, such as analogs of 4-iodo-3-methoxybenzaldehyde, are versatile building blocks, particularly for carbon-carbon bond-forming reactions like Suzuki and Sonogashira couplings. The validation of a synthetic route for such intermediates is not merely an academic exercise; it is a critical step that impacts project timelines, cost, and the scalability of future manufacturing processes.
This guide provides an in-depth comparison of two common synthetic routes to a representative analog, this compound. We will dissect each pathway, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations. Our objective is to equip you with the knowledge to not only replicate these syntheses but to critically evaluate and select the optimal route for your specific research and development needs.
Route A: Direct Electrophilic Iodination
Direct C-H functionalization is an attractive strategy due to its atom economy and straightforward nature. In this approach, an electrophilic iodine source is used to directly iodinate the aromatic ring of the precursor, 3-methoxybenzaldehyde.
Guiding Principles: Regioselectivity
The success of this route hinges on controlling the position of iodination (regioselectivity). The aromatic ring of 3-methoxybenzaldehyde has two substituents with competing electronic effects:
-
The methoxy group (-OCH₃) is an electron-donating group and an ortho, para-director. It activates positions 2, 4, and 6.
-
The aldehyde group (-CHO) is an electron-withdrawing group and a meta-director, deactivating the ring and directing incoming electrophiles to positions 3 and 5.
The combined influence of these groups strongly favors iodination at the C4 position, which is para to the activating methoxy group and ortho to the deactivating aldehyde group. This inherent electronic preference makes direct iodination a viable and efficient strategy.
Workflow for Direct Electrophilic Iodination
Caption: Workflow for the direct iodination of 3-methoxybenzaldehyde.
Experimental Protocol: Oxidative Iodination
This protocol is adapted from a demonstrated procedure for the iodination of arylaldehydes.[1]
-
Reaction Setup: In a Schlenk tube, combine 3-methoxybenzaldehyde (1 mmol), molecular iodine (I₂) (1 mmol), and phenyliodine(III) diacetate (PIDA) (1.5 mmol).
-
Solvent Addition: Add dichloromethane (DCM, 2 mL) to the tube.
-
Reaction Conditions: Place the tube under a nitrogen (N₂) atmosphere and stir the mixture at 60°C for 3 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the final product.
Validation & Performance
| Metric | Route A: Direct Iodination |
| Starting Material | 3-methoxybenzaldehyde |
| Key Reagents | I₂, PIDA, DCM |
| Yield | ~90%[1] |
| Number of Steps | 1 |
| Atom Economy | Moderate |
| Scalability | Moderate; cost of PIDA can be a factor. |
| Safety Concerns | Dichloromethane is a regulated solvent. |
Route B: Multi-Step Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a classic and robust method for introducing a variety of substituents, including halides, onto an aromatic ring via a diazonium salt intermediate.[2][3] This multi-step approach offers excellent control over regiochemistry, making it a powerful alternative when direct functionalization is challenging or yields isomeric mixtures. The synthesis begins with an aniline derivative, which dictates the final position of the iodide.
Guiding Principles: Diazotization and Nucleophilic Substitution
The Sandmeyer reaction proceeds in two main stages:[4][5]
-
Diazotization: A primary aromatic amine (in this case, 4-amino-3-methoxybenzaldehyde) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and typically used immediately.
-
Substitution: The diazonium salt is then treated with a copper(I) halide. For iodination, the use of a copper catalyst is often unnecessary, and direct displacement with potassium iodide (KI) is highly effective.[6] The diazonio group (-N₂⁺) is an excellent leaving group (releasing nitrogen gas), facilitating the substitution by the iodide nucleophile.
Workflow for Synthesis via Sandmeyer Reaction
Caption: Workflow for the Sandmeyer-type synthesis of this compound.
Experimental Protocol: Sandmeyer-Type Iodination
-
Diazotization:
-
Dissolve 4-amino-3-methoxybenzaldehyde (1 mmol) in a mixture of sulfuric acid and water.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 mmol) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5 mmol) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.
-
-
Reaction Completion & Work-up:
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Purification: Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine) and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via recrystallization or column chromatography.
Validation & Performance
| Metric | Route B: Sandmeyer Reaction |
| Starting Material | 4-amino-3-methoxybenzaldehyde |
| Key Reagents | NaNO₂, H₂SO₄, KI |
| Yield | Typically 70-85% (literature dependent) |
| Number of Steps | 2 (from aniline) |
| Atom Economy | Lower due to multi-step nature |
| Scalability | High; reagents are inexpensive. |
| Safety Concerns | Diazonium salts can be explosive if isolated/dried. Must be handled cold and in solution. |
Comparative Analysis and Route Validation
Choosing the optimal synthetic route requires a holistic evaluation based on the specific goals of the project.[7]
| Criterion | Route A: Direct Iodination | Route B: Sandmeyer Reaction | Senior Scientist's Assessment |
| Speed & Efficiency | Excellent. A single-step, high-yielding reaction is ideal for rapid analog synthesis and initial screening. | Good. While a two-step process, the reactions are robust and well-established. | For speed in early-stage discovery, Route A is superior. |
| Regiocontrol | Good but Substrate-Dependent. Relies on the inherent electronic bias of the starting material. May produce isomers with different substitution patterns. | Excellent. The position of the iodine is unambiguously determined by the starting aniline. | For complex analogs where regioselectivity is a known issue, Route B provides definitive control. |
| Scalability & Cost | Moderate. The cost and availability of oxidizing agents like PIDA can become prohibitive on a larger scale. | Excellent. The reagents (NaNO₂, mineral acids, KI) are inexpensive bulk chemicals, making this route highly suitable for scale-up. | For process development and manufacturing, Route B is the more economically viable option. |
| Safety | Good. Avoids the use of potentially unstable intermediates. Primary hazard is the chlorinated solvent. | Fair. The in situ generation and use of diazonium salts require strict temperature control to mitigate the risk of decomposition. | Route A presents a lower intrinsic process safety risk, though the hazards of Route B are well-understood and manageable with proper engineering controls. |
Conclusion and Recommendation
Both direct iodination and the Sandmeyer reaction are validated, effective routes for the synthesis of this compound and its analogs. The choice between them is not a matter of one being universally "better," but rather which route's advantages align with the current phase of research or development.
-
For rapid, small-scale synthesis in a discovery chemistry setting , where speed and a high-yielding single step are paramount, Route A (Direct Iodination) is the recommended approach, provided the regioselectivity is favorable for the desired analog.
-
For larger-scale synthesis, process development, or when absolute regiochemical control is non-negotiable , Route B (Sandmeyer Reaction) is the superior choice. Its use of inexpensive reagents and predictable outcome make it a reliable workhorse for producing significant quantities of the target intermediate.
Ultimately, the validation of a synthetic route is a multi-faceted process that balances chemical efficiency with practical considerations of cost, safety, and scalability. A thorough understanding of the principles behind each synthetic choice empowers the researcher to make informed, strategic decisions that accelerate the path from discovery to application.
References
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-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
- Sciencemadness.org. (n.d.). Comparison of Iodination of Methoxylated Benzaldehydes and Related Compounds using Iodine/Silver Nitrate and Iodine/Periodic Acid.
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-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information For: Iodination of Arylaldehydes.
-
Chemistry LibreTexts. (2024). 3: Criteria for Selection of the Synthetic Route. Retrieved from [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 4-Iodo-3-methoxybenzaldehyde
For the discerning researcher in drug discovery and development, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The benzaldehyde moiety, a cornerstone of synthetic chemistry, offers a seemingly endless canvas for derivatization. However, the strategic placement of specific functional groups can dramatically influence the synthetic versatility and, more importantly, the biological activity of the resulting compounds. This guide focuses on a particularly promising, yet underexplored, starting material: 4-Iodo-3-methoxybenzaldehyde.
The presence of the methoxy group, a common feature in many natural products, can enhance bioavailability and modulate binding interactions. The iodo substituent, a versatile synthetic handle, opens the door to a plethora of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This unique combination makes this compound an attractive starting point for the synthesis of novel therapeutic agents. This guide will provide a comparative analysis of the biological activities of compounds derived from this scaffold, with a focus on their anti-inflammatory, anticancer, and antimicrobial potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the underlying mechanisms of action.
Anti-inflammatory Activity: Targeting the IRAK4 Pathway
A significant breakthrough in the exploration of derivatives from this compound comes from its use in the synthesis of potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a pivotal role in the innate immune response. It acts as a central node in the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[1] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making IRAK4 a compelling therapeutic target.[2]
The synthesis of bicyclic-fused heteroaryl compounds as IRAK4 inhibitors has been described, where this compound serves as a key intermediate.[3] The synthetic strategy leverages the iodo group for subsequent coupling reactions to build the complex heterocyclic core of the final inhibitors.
Conceptual Synthesis Workflow for IRAK4 Inhibitors
Caption: Conceptual workflow for synthesizing IRAK4 inhibitors.
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway.
Experimental Protocol: IRAK4 Enzymatic DELFIA Assay
This protocol outlines an in vitro assay to measure the enzymatic activity of IRAK4 and to characterize the potency of potential inhibitors.[3]
Materials:
-
Human full-length IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, DTT)
-
DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) reagents (PerkinElmer)
-
Streptavidin-coated microplates
-
Test compounds (potential IRAK4 inhibitors) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the IRAK4 enzyme and the biotinylated peptide substrate in the assay buffer.
-
Initiation of Reaction: Add the test compounds and ATP to the reaction mixture to initiate the kinase reaction. The final DMSO concentration should be kept constant (e.g., 2.5%).
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.
-
Washing: Wash the plate to remove unbound components.
-
Europium-Labeled Antibody Addition: Add a Europium-labeled anti-phospho-serine/threonine antibody that recognizes the phosphorylated substrate.
-
Incubation and Washing: Incubate to allow antibody binding, followed by washing to remove unbound antibody.
-
Enhancement and Reading: Add DELFIA enhancement solution and read the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Analysis: Anticancer and Antimicrobial Activities of Analogous Compounds
While specific data for anticancer and antimicrobial derivatives of this compound are not extensively available in the public domain, a comparative analysis of structurally similar compounds, such as chalcones and Schiff bases derived from other substituted benzaldehydes, provides valuable insights into the potential of this class of molecules.
Chalcone Derivatives: Potential Anticancer Agents
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids known for their wide range of biological activities, including anticancer properties. They can be synthesized through a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. The α,β-unsaturated ketone moiety is a key pharmacophore responsible for their biological activity.
Table 1: Cytotoxic Activity of Chalcone Derivatives (Analogues)
| Compound ID | Substituents on Benzaldehyde Ring | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1 | 4-Methoxy | MCF-7 (Breast) | < 20 | [4] |
| 5 | 2,4-Dichloro | MCF-7 (Breast) | < 20 | [4] |
| 10 | 3-Nitro | A549 (Lung) | < 20 | [4] |
| 23 | 4-Dimethylamino | PC3 (Prostate) | < 20 | [4] |
| 25 | 3,4,5-Trimethoxy | HT-29 (Colon) | < 20 | [4] |
Note: The compounds in this table are not direct derivatives of this compound but serve as structural analogues to illustrate the potential of chalcones.
Schiff Base Derivatives: Potential Antimicrobial Agents
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with diverse biological activities, including antimicrobial effects. The imine or azomethine group (-C=N-) is a crucial feature for their bioactivity.
Table 2: Antimicrobial Activity of Schiff Base Derivatives (Analogues)
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Vanillin derived piperidin-4-one oxime ester | Escherichia coli | Potent activity reported | [5] |
| Vanillin derived piperidin-4-one oxime ester | Staphylococcus aureus | Potent activity reported | [5] |
| Acetyl vanillin derivatives (Fluorine substituted) | Escherichia coli | 25 | [5] |
| Ciprofloxacin (Standard) | Escherichia coli | 10 | [5] |
Note: These compounds are derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), a close structural analogue of this compound, highlighting the antimicrobial potential of this scaffold.
General Synthesis Workflow for Chalcones and Schiff Bases
Caption: General synthesis workflows for chalcones and Schiff bases.
Experimental Protocols for Biological Evaluation
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the broth.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation (Optional): A growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.
Conclusion
This compound represents a highly valuable and synthetically tractable scaffold for the development of novel bioactive compounds. Its utility in the synthesis of potent IRAK4 inhibitors for the treatment of inflammatory diseases has been demonstrated. While direct evidence for its derivatives as anticancer and antimicrobial agents is still emerging, the extensive research on analogous chalcones and Schiff bases strongly suggests a high potential for this class of molecules. The presence of the iodo group provides a key advantage for medicinal chemists, enabling rapid diversification through modern cross-coupling methodologies. Further exploration of derivatives from this promising starting material is warranted and is anticipated to yield novel therapeutic candidates with diverse biological activities. This guide provides a foundational framework for researchers to embark on such investigations, from synthetic strategy to biological evaluation.
References
- BenchChem. (2025). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds.
- Google Patents. (2015). WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors.
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Crasto, A. M. (2016). New Drug Approvals. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Contents. Retrieved from [Link]
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All About Drugs. (2016). PF 06650833. Retrieved from [Link]
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All About Drugs. (n.d.). pfizer. Retrieved from [Link]
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Kim, I., et al. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. European Journal of Medicinal Chemistry, 15, 45-56. [Link]
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Mohanram, I., & Meshram, J. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ISRN Organic Chemistry. [Link]
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Syam, S., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. [Link]
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- 5. 2-(Bromomethyl)benzaldehyde | High-Purity Reagent [benchchem.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Iodo-3-methoxybenzaldehyde in Synthesis
In the intricate world of synthetic chemistry, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. 4-Iodo-3-methoxybenzaldehyde stands out as a versatile building block, prized for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. However, its utility must be weighed against its cost and the availability of viable alternatives. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with its closest analogue, 4-Bromo-3-methoxybenzaldehyde, and the parent compound, 3-methoxybenzaldehyde. Through an examination of market costs, reaction kinetics, and practical applications in key cross-coupling reactions, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic endeavors.
The Reagents at a Glance: A Cost-Performance Overview
The primary factor in a cost-benefit analysis is, of course, the cost of the reagents themselves. While market prices are subject to fluctuation, a comparative analysis reveals a clear cost hierarchy among this compound and its alternatives.
| Reagent | Molecular Weight ( g/mol ) | Representative Price (5g) | Cost per Gram | Cost per Mole |
| This compound | 262.05 | ~$162.04 - $603.74[1] | ~$32.41 - $120.75 | ~$8,492 - $31,642 |
| 4-Bromo-3-methoxybenzaldehyde | 215.04 | ~$34.50[2] | ~$6.90 | ~$1,484 |
| 3-Methoxybenzaldehyde | 136.15 | ~$82.97 (25g)[3] | ~$3.32 | ~$452 |
Prices are approximate and can vary significantly between suppliers and purity grades. The data presented is for comparative purposes.
As the table illustrates, there is a substantial price premium for the iodo-substituted benzaldehyde over its bromo- and non-halogenated counterparts. This cost differential necessitates a careful evaluation of the performance benefits that this compound may offer in specific synthetic contexts.
Performance in Key Cross-Coupling Reactions: A Deeper Dive
The enhanced reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[4] This increased reactivity stems from the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[5] However, the choice of halide is not always straightforward and can be influenced by other factors within the reaction system.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7] The general reactivity trend for the aryl halide component is I > OTf > Br >> Cl.[4]
-
This compound: Typically requires milder reaction conditions (lower temperatures, shorter reaction times) and can be effective with lower catalyst loadings. This can be particularly advantageous when dealing with sensitive functional groups on the coupling partner.
-
4-Bromo-3-methoxybenzaldehyde: A highly effective substrate for Suzuki couplings, though it may necessitate slightly more forcing conditions (higher temperatures, longer reaction times, or higher catalyst loadings) to achieve comparable yields to the iodo-analogue.
While aryl iodides generally exhibit faster oxidative addition, it has been noted that in some systems, particularly with triphenylphosphine-based catalysts at lower temperatures, the turnover of the resulting palladium(II)-iodide intermediate can be sluggish, leading to inefficient coupling.[6]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-(4-methoxyphenyl)-3-methoxybenzaldehyde.
Protocol using this compound:
-
To a dry reaction vessel, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Add the palladium catalyst, such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable ligand, like XPhos (0.031 mmol, 3.1 mol%).[8]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of dioxane (3 mL) and water (0.5 mL).[8]
-
Heat the reaction mixture to 80-100°C and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol using 4-Bromo-3-methoxybenzaldehyde:
-
The protocol is largely the same, but the reaction may require heating at a higher temperature (e.g., 100-120°C) and for a longer duration (e.g., 4-12 hours) to achieve a comparable yield. An increase in catalyst loading might also be beneficial in some cases.
Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes.[9] Both aryl iodides and bromides are competent substrates for this transformation.[9][10]
-
This compound: Generally more reactive, allowing for faster reaction rates and often proceeding at lower temperatures.
-
4-Bromo-3-methoxybenzaldehyde: Also widely used, but may require higher temperatures or more active catalyst systems to achieve high yields.
Sonogashira Coupling
This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] The reactivity trend of I > Br > Cl is also prevalent here.
-
This compound: Coupling can often be achieved at or near room temperature.[11]
-
4-Bromo-3-methoxybenzaldehyde: Typically requires elevated temperatures to proceed efficiently.[11]
This difference in reactivity can be exploited for selective couplings in molecules containing both iodo and bromo substituents.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[12][13] Both aryl iodides and bromides are effective electrophiles in this reaction.[14]
-
This compound: The higher reactivity can be advantageous, particularly with less nucleophilic amines or when trying to minimize side reactions.
-
4-Bromo-3-methoxybenzaldehyde: A reliable substrate, often used with robust catalyst systems. The choice between the iodo and bromo derivative may depend on the specific amine and the desired reaction conditions.[15]
Visualizing the Process
To better understand the underlying chemistry and the decision-making workflow, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting between iodo- and bromo-reagents.
Synthesis and Conclusion: A Cost-Benefit Analysis
The choice between this compound and its bromo- counterpart is a classic case of balancing cost against performance.
Choose this compound when:
-
Mild reaction conditions are paramount: The synthesis involves thermally sensitive functional groups that would not tolerate the higher temperatures often required for aryl bromides.
-
Rapid reaction kinetics are essential: In high-throughput synthesis or when rapid iteration is needed, the faster reaction times can justify the higher cost.
-
Lower catalyst loading is a goal: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst and ligands, partially offsetting the higher substrate cost.
-
Substrate reactivity is low: When coupling with a particularly unreactive boronic acid or other partner, the more "active" iodo-electrophile can be the key to a successful reaction.
Choose 4-Bromo-3-methoxybenzaldehyde when:
-
Cost is the primary driver: For large-scale synthesis, the significant cost savings of the bromo-reagent are often the deciding factor.[2][16]
-
The synthetic route is robust: If the downstream products can withstand higher temperatures and longer reaction times, the lower reactivity of the bromo-reagent is not a significant impediment.
-
Process optimization is feasible: A moderate investment in optimizing reaction conditions (e.g., screening catalysts, bases, and solvents) can often lead to high yields with the more economical bromo-starting material.
References
- Dabos. (n.d.). This compound 5G - OR400628-5G.
-
ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 4-Bromo-3-methoxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 3-Methoxybenzaldehyde, 97%. Retrieved from [Link]
-
ACS Publications. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Retrieved from [Link]
-
IndiaMART. (n.d.). Liquid 3-Methoxy Benzaldehyde CAS 591-31-1. Retrieved from [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]
-
IndiaMART. (n.d.). 4 Iodo 3 Methoxybenzaldehyde, 99.5%. Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
ResearchGate. (2020). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
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The Synthetic Versatility of 4-Iodo-3-methoxybenzaldehyde: A Comparative Guide to its Applications in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast array of commercially available building blocks, 4-Iodo-3-methoxybenzaldehyde has emerged as a particularly valuable scaffold. Its unique substitution pattern—an activating methoxy group and a versatile iodine atom on a benzaldehyde core—provides a powerful handle for constructing complex molecular architectures with significant biological activity. This guide provides an in-depth technical overview of the applications of this compound, objectively comparing its performance with alternative reagents and providing supporting experimental data and protocols.
A Versatile Building Block for Bioactive Molecules
This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] The presence of the aldehyde functional group allows for a wide range of classical transformations, while the iodo-substituent is an excellent partner in modern palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a preferred choice for introducing substituted aromatic moieties into a target molecule.
One of the most prominent applications of this compound is in the synthesis of combretastatin analogs , a class of potent anti-cancer agents that inhibit tubulin polymerization.[2][3] The general strategy involves a cross-coupling reaction to introduce a second aromatic ring, followed by modifications to the aldehyde or the newly introduced group to generate a diverse library of analogs for structure-activity relationship (SAR) studies.
Furthermore, this versatile building block has been instrumental in the development of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors .[1] IRAK4 is a key mediator in inflammatory signaling pathways, making it a promising target for the treatment of autoimmune diseases and certain cancers.[4] The synthesis of IRAK4 inhibitors often utilizes this compound to construct the core scaffold of the molecule.[5]
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, leading to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields compared to its bromo- and chloro-counterparts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and esters.
Table 1: Comparison of Halogenated 3-Methoxybenzaldehydes in a Hypothetical Suzuki-Miyaura Coupling
| Halogen (X) | Relative Reactivity | Typical Catalyst Loading | Typical Temperature (°C) | Expected Yield |
| Iodo (I) | High | 1-3 mol% | 60-80 | >90% |
| Bromo (Br) | Moderate | 3-5 mol% | 80-100 | 70-85% |
| Chloro (Cl) | Low | >5 mol% (with specialized ligands) | >100 | <60% |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1)
Procedure:
-
To a dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for this transformation, often proceeding under mild, copper-free conditions.
Table 2: Comparison of Halogenated 3-Methoxybenzaldehydes in a Hypothetical Sonogashira Coupling
| Halogen (X) | Relative Reactivity | Copper Co-catalyst | Typical Temperature (°C) | Expected Yield |
| Iodo (I) | High | Often optional | Room Temperature - 60 | >85% |
| Bromo (Br) | Moderate | Generally required | 60-100 | 60-80% |
| Chloro (Cl) | Low | Required | >100 | <50% |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Diagram 2: Sonogashira Coupling Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Applications in the Synthesis of Biologically Active Molecules
Combretastatin Analogs: Targeting Tubulin Polymerization
Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[6] This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells.[7] this compound is a key starting material for the synthesis of various combretastatin analogs, allowing for the exploration of structure-activity relationships.[2][3]
Diagram 3: Mechanism of Action of Combretastatin Analogs
Caption: Synthetic route to and mechanism of action of combretastatin analogs.
IRAK4 Inhibitors: Modulating Inflammatory Responses
IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[4][5] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. This compound has been utilized as a key building block in the synthesis of potent and selective IRAK4 inhibitors.
Diagram 4: Simplified IRAK4 Signaling Pathway and Inhibition
Caption: The role of IRAK4 in inflammatory signaling and its inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, particularly when compared to its bromo- and chloro-analogs, allows for more efficient and milder synthetic routes. The applications highlighted in this guide, from the development of anticancer combretastatin analogs to anti-inflammatory IRAK4 inhibitors, underscore the significance of this reagent in modern drug discovery. The provided protocols and mechanistic insights aim to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
References
- Benchchem. (n.d.). Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. (2023). Chemistry & Biodiversity, 20(3), e202201206.
- Benchchem. (n.d.). Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.
- Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
- Tozer, G. M., Kanthou, C., & Baguley, B. C. (2003). Disrupting tumour blood vessels.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of IRAK4 Degrader Intermediates.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Li, J. J. (2014). Palladium in Cross-Coupling Reactions. In Name Reactions (pp. 556-562). Springer, Cham.
- Google Patents. (n.d.). Irak4 inhibitors.
- Chen, W., et al. (2024).
- Sun, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 10(12), 1733-1738.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-3-methoxybenzaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Iodo-3-methoxybenzaldehyde. As a halogenated aromatic aldehyde, this compound requires meticulous handling not only during its use in synthesis and research but also throughout its entire lifecycle, culminating in its final disposal. Adherence to these procedures is paramount for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for professionals in research and drug development who handle such specialized chemical reagents.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is a halogenated organic material, a class of chemicals that requires specific disposal pathways due to its potential for environmental persistence and the hazardous byproducts that can form during improper treatment.[1][2]
The primary hazards are derived from its chemical structure and have been identified through GHS classifications of its close isomers and related compounds.[3][4] The presence of iodine classifies it unequivocally as a halogenated waste , which must be segregated from non-halogenated streams.[1] Mixing these waste streams leads to a larger volume of high-cost, specially treated waste and is a common compliance violation.[2]
| Property | Identifier | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 121404-83-9 | [5] |
| Molecular Formula | C₈H₇IO₂ | [4] |
| Physical State | Solid, fine crystalline powder | [3][6] |
| GHS Hazard Classification (based on isomer 3-Iodo-4-methoxybenzaldehyde) | Acute Toxicity, Oral (Category 3); Hazardous to the aquatic environment, acute hazard (Category 1) | [3][4][7] |
| Signal Word | Danger | [3][4] |
| Hazard Statements | H301: Toxic if swallowed; H400: Very toxic to aquatic life | [7] |
| Hazardous Decomposition | Combustion produces Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Iodide (HI) | [3][8] |
Mandatory Safety Protocols: PPE and Engineering Controls
Before handling this compound in any capacity, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory. The rationale is to create a barrier between the researcher and the chemical, preventing exposure through inhalation, ingestion, or skin contact.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and adding to waste containers, must be conducted within a properly functioning chemical fume hood.[9] This is critical to prevent the inhalation of any fine powders or dusts.
-
Eye Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[10] Standard safety glasses are insufficient.
-
Hand Protection : Wear nitrile rubber gloves. Given that halogenated compounds can affect glove integrity, consider double-gloving if significant handling is required.[11] Always wash hands thoroughly after removing gloves.
-
Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn to protect against accidental spills.[8]
The Disposal Workflow: Segregation, Collection, and Labeling
Proper disposal is a systematic process that begins at the point of waste generation. The following protocol ensures that this compound waste is handled safely and in accordance with hazardous waste regulations.
Step 1: Identify the Correct Waste Stream
All waste containing this compound, whether it is the pure compound, contaminated materials, or solutions, must be classified as Halogenated Organic Waste .[1][2] This is the most critical decision point in the process.
Caption: Waste Segregation Decision Tree for Halogenated Compounds.
Step 2: Use a Designated Waste Container
-
Select the Container : Obtain a dedicated hazardous waste container, typically a high-density polyethylene (HDPE) carboy or bottle, designated for halogenated organic solvents.[11][12] These are often color-coded (e.g., green) or clearly labeled by your institution's Environmental Health & Safety (EHS) department.[1]
-
Inspect the Container : Ensure the container is clean, in good condition, and has a secure, leak-proof cap. Never use a container that is degraded or has a faulty seal.[12]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" tag. Fill it out completely, listing "this compound" and all other chemical constituents and their approximate percentages.[2] Incomplete labeling is a primary reason for waste rejection by EHS.
Step 3: Waste Collection
-
Solid Waste : Unused or expired this compound solid should be transferred directly into the designated waste container inside a fume hood.
-
Contaminated Labware : Items such as gloves, weigh boats, and paper towels that are contaminated with the compound must also be placed in the solid halogenated waste container.[9] Do not dispose of these items in the regular trash.
-
Solutions : If the compound is in a solvent, it should be added to the liquid halogenated waste container.
Spill Management and Decontamination
Accidents require immediate and correct action to mitigate risk.
Small Spill Cleanup Protocol
This procedure applies to minor spills (a few grams) that can be managed safely by trained laboratory personnel.
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Don PPE : Wear the full PPE as described in Section 2.
-
Contain the Spill : Cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.[11]
-
Collect the Material : Carefully sweep or scoop the mixture into a designated bag or container.[8]
-
Final Cleaning : Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or acetone).
-
Dispose of Waste : Place all cleanup materials (absorbent, gloves, towels) into the solid halogenated hazardous waste container.[2]
-
Report : Inform your lab supervisor and document the incident as required by your institution.
Glassware Decontamination
Glassware that has come into contact with this compound should be decontaminated before washing.
-
Initial Rinse : Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone).
-
Collect Rinsate : This first rinse (rinsate) is considered hazardous and must be collected and disposed of in the liquid halogenated organic waste container.
-
Subsequent Washing : After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Final Disposal and EHS Handover
The final stage of the disposal process involves the safe storage and transfer of the waste to your institution's EHS department for ultimate disposal, which is typically high-temperature incineration.[1]
-
Secure the Container : When not in use, the waste container must be tightly sealed and stored in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet.[2]
-
Do Not Overfill : Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[12]
-
Arrange for Pickup : Once the container is full, or if the waste has been stored for a period defined by your institution (e.g., 6 months), arrange for a pickup by EHS. Follow your institution's specific procedures for requesting a waste collection.
Caption: Overall Disposal Workflow from Laboratory to Final Disposal.
By internalizing and consistently applying these procedures, you contribute to a culture of safety, ensure the well-being of your colleagues, and uphold the scientific community's responsibility to environmental stewardship.
References
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- Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- Safety Data Sheet. Thermo Fisher Scientific. (2021).
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o-methoxybenzaldehyde Safety Assessment. Fragrance Creators Association. (2023). Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKG8QTdbAuQ60WHdl_CAbJGqnfxJuRUaor0OvKffYRSBGz_c4WrUNBe2ah9SE0NGl7W7m6ciXro-ZOJIcCGlz4W_tYN5-fIkP_vVwfKihy7XDkVnbdJJBePsKfbJOZtgGTYeBX9H-YSG9Vgabg1kKHE7tvYJ1UqAt7U9H4MHBg_Y2RAqT1OPCTZoMVURr5U98=]([Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Iodo-3-methoxybenzaldehyde
Handling substituted benzaldehydes like 4-Iodo-3-methoxybenzaldehyde requires a meticulous approach to safety. As a solid, this compound presents a primary risk of inhalation and contamination of surfaces, while its reactivity profile demands robust protection against skin and eye contact. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to empower you, the researcher, to build a self-validating safety protocol for your specific application.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound and its structural isomers are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. The imperative for rigorous personal protective equipment (PPE) stems from its specific hazard classifications[1][2][3]:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][3][4][5] This is a common characteristic of aldehydes, which can react with proteins and other biomolecules in the skin.
-
Serious Eye Irritation (H319): This is a significant risk. The compound, particularly as a fine powder, can cause serious and potentially lasting damage upon contact with the eyes.[1][3][4][6]
-
Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[1][3][4][5][7]
-
Potential Acute Toxicity: Some related compounds are classified as toxic or harmful if swallowed.[2][3][5] Therefore, preventing ingestion through contaminated hands is critical.
These hazards dictate that our primary goals are to prevent the chemical from touching the skin or eyes, from being inhaled, and from being accidentally ingested. All PPE and handling protocols are designed to sever these routes of exposure.
Core PPE Requirements: Your First Line of Defense
A baseline of PPE is non-negotiable when handling this compound in any quantity. The minimal ensemble should always be considered the starting point, with upgrades based on the specific procedure's risk level.[8]
Eye and Face Protection
Due to the serious eye irritation risk, protection must be comprehensive.
-
Mandatory: Wear tightly fitting safety goggles with side-shields that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[1][2] Standard safety glasses are insufficient as they do not protect against fine dust entering from the sides or top.
-
Recommended for High-Risk Tasks: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during quenching or extractions), a face shield must be worn in addition to safety goggles.[8][9]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Type: Disposable nitrile gloves are the standard choice for incidental contact, offering good resistance to a range of chemicals and adequate dexterity.[9] Always check the manufacturer's chemical resistance guide for breakthrough times if prolonged contact is anticipated.
-
Protocol: Always double-glove if handling significant quantities or performing a complex procedure. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves must be removed immediately using the proper technique to avoid skin exposure, and hands should be washed thoroughly.[5][10]
Body Protection
Protecting your skin and personal clothing is crucial to prevent irritation and take-home contamination.
-
Lab Coat: A clean, buttoned, flame-resistant lab coat is mandatory.[9] Ensure it has long sleeves with tight-fitting cuffs.
-
Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required.[8][9] Fabrics like cotton are preferable to synthetic materials which can melt and adhere to the skin in a fire.[9]
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls.
-
Engineering Controls: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.[1][11]
-
Respirator Use: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved air-purifying respirator with the appropriate cartridges is required.[1][2][9] Respirator use necessitates a formal program including medical evaluation and fit-testing.[9]
Operational Plan: From Lab Bench to Disposal
The level of PPE must be matched to the specific task. The following table provides guidance for common laboratory operations.
| Task | Risk Level | Required Eye/Face Protection | Required Hand Protection | Required Body Protection | Respiratory Control |
| Weighing Solid | High | Safety Goggles | Nitrile Gloves | Buttoned Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Medium | Safety Goggles | Nitrile Gloves | Buttoned Lab Coat | Chemical Fume Hood |
| Running Reaction | Medium-High | Safety Goggles (Face shield if splash risk) | Nitrile Gloves (Double-gloving recommended) | Buttoned Lab Coat | Chemical Fume Hood |
| Work-up/Extraction | High | Safety Goggles and Face Shield | Nitrile Gloves (Double-gloving recommended) | Buttoned Lab Coat | Chemical Fume Hood |
| Cleaning Glassware | Low-Medium | Safety Goggles | Nitrile or Heavy-duty Gloves | Buttoned Lab Coat | Well-ventilated area |
Experimental Protocol: PPE Donning and Doffing
A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and fully enclosed shoes.
-
Body Protection: Put on your lab coat and fasten all buttons.
-
Hand Protection (Inner Glove): If double-gloving, don the first pair of nitrile gloves.
-
Eye Protection: Put on safety goggles, ensuring a snug fit.
-
Face Protection: If required, add a face shield over the goggles.
-
Hand Protection (Outer Glove): Don the second pair of nitrile gloves, pulling the cuff over the cuff of your lab coat sleeve.
Doffing (Taking Off) Sequence (assumes contamination):
-
Outer Gloves: Grasp the exterior of one outer glove with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately.[8]
-
Face Shield: Handle by the headband and lift away from your face. Place in a designated decontamination area.
-
Lab Coat: Unbutton the lab coat. Shrug it from your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated exterior inward. Place it in a designated laundry receptacle.
-
Goggles: Remove by handling the strap, not the front. Place in a designated decontamination area.
-
Inner Gloves (if worn): Remove as described in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[11]
Decision Workflow for PPE Selection
The following diagram illustrates a logical workflow for determining the appropriate level of protection for any task involving this compound.
Caption: PPE selection workflow based on procedural risk assessment.
Disposal Plan: Safe and Compliant Waste Management
Contaminated materials are hazardous waste. A robust disposal plan prevents secondary exposure and ensures environmental compliance.
-
Contaminated PPE: All disposable PPE, including gloves and wipes, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Never dispose of contaminated items in the regular trash.
-
Chemical Waste: Dispose of this compound and any solutions containing it in accordance with local, state, and federal regulations.[1][2][6][10] This typically involves collection in a labeled, sealed container for pickup by your institution's environmental health and safety department.
-
Empty Containers: "Empty" containers may still retain hazardous residue. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate must be collected as hazardous waste. The cleaned container can then be disposed of according to institutional policy.[6]
By integrating this expert-level understanding of the hazards with disciplined operational procedures, you can ensure a safe and productive research environment when working with this compound.
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Safety Data Sheet: Benzaldehyde. Chemos GmbH & Co.KG. [Link]
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Benzaldehyde: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
